molecular formula C18H18N6NaO5S2 B193749 C18H18N6NaO5S2 CAS No. 30034-03-8

C18H18N6NaO5S2

Cat. No.: B193749
CAS No.: 30034-03-8
M. Wt: 485.5 g/mol
InChI Key: SZKYIAIRBIWMNE-CFOLLTDRSA-N
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Description

Cefamandole sodium is the sodium salt form of cefamandole, a broad-spectrum, second-generation cephalosporin antibiotic for research applications . Its bactericidal action results from the inhibition of bacterial cell wall synthesis. Like all beta-lactam antibiotics, it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final stage of peptidoglycan cross-linking . This action leads to instability of the cell wall and eventual bacterial cell lysis, mediated by the organism's own autolytic enzymes . In microbiological research, cefamandole sodium has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobes, making it a useful tool for studying susceptibility patterns and resistance mechanisms . It has historically been a subject of study for infections involving the respiratory tract, urinary tract, skin, and soft tissues . A key area of scientific investigation involves its relationship to cefamandole nafate, a prodrug ester which rapidly hydrolyzes in solution to the bioactive cefamandole, allowing researchers to study drug metabolism and activation pathways in biological systems . Researchers should note that compounds containing the tetrazolethiomethyl side chain, like cefamandole, have been reported to cause a disulfiram-like reaction when combined with alcohol, an important consideration for in vivo experimental models . This product is strictly for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor.

CAS No.

30034-03-8

Molecular Formula

C18H18N6NaO5S2

Molecular Weight

485.5 g/mol

IUPAC Name

sodium (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1

InChI Key

SZKYIAIRBIWMNE-CFOLLTDRSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Appearance

White to Pale Yellow Solid

melting_point

182-184

Other CAS No.

30034-03-8

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

5.81e-01 g/L

Synonyms

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Sodium Cefamandole; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ceftriaxone Sodium (C18H18N6NaO5S2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ceftriaxone sodium, a third-generation cephalosporin antibiotic. It delves into its chemical structure, physicochemical properties, mechanisms of action, and analytical methodologies, offering insights for its application in research and drug development.

Chemical Identity and Structure

Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum cephalosporin antibiotic.[1][2] The chemical formula for the disodium salt is C18H16N8Na2O7S3·3.5H2O, with a calculated molecular weight of 661.60.[1][2]

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, disodium salt, sesquaterhydrate.[3]

Chemical Identifiers:

  • CAS Number: 104376-79-6[4]

  • SMILES: C(C1=C(CS[C@]2([H])/C(/C3=N/C(=N/C=C3S)N)=N\OC)C(=O)N12)CSC1=NC(=O)C(=O)NN1C)(=O)O.[NaH].O[4]

  • InChIKey: FDRNWTJTHBSPMW-BBJOQENWSA-L[4]

Caption: 2D Chemical Structure of Ceftriaxone Sodium.

Physicochemical Properties

Ceftriaxone sodium is a white to yellowish crystalline powder.[1][2] It is freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1] The pH of a 1% aqueous solution is approximately 6.7.[1][2]

PropertyValueSource
Molecular FormulaC18H16N8Na2O7S3·3.5H2O[1][2]
Molecular Weight661.60 g/mol [1][2]
AppearanceWhite to yellowish crystalline powder[1][2]
Water SolubilityFreely soluble (50 mg/mL)[1][4]
Melting Point236 °C[4]
pKa~3 (COOH), 3.2 (NH3+), 4.1 (enolic OH)[4]
StorageKeep in dark place, Inert atmosphere, 2-8°C[4]

Mechanism of Action

Antibacterial Activity

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][6][7] The peptidoglycan layer provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[5][6] Ceftriaxone's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan substrate, allowing it to bind to the active site of PBPs and block their transpeptidase activity.[5]

Bacterial_Cell_Wall_Inhibition cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibits

Caption: Mechanism of Ceftriaxone's antibacterial action.

Neuroprotective Effects

Beyond its antimicrobial properties, ceftriaxone has demonstrated neuroprotective effects by modulating glutamate neurotransmission.[8] It has been shown to increase the expression of the excitatory amino acid transporter-2 (EAAT2), a major glutamate transporter in the central nervous system.[8] This upregulation of EAAT2 enhances the clearance of synaptic glutamate, thereby reducing excitotoxicity, a key factor in various neurological disorders.[8] The mechanism involves the activation of the nuclear factor-κB (NF-κB) signaling pathway, which in turn promotes the transcription of the EAAT2 gene.[8][9][10]

EAAT2_Signaling_Pathway cluster_astrocyte Astrocyte cluster_nucleus Nucleus NFkB_Inhibitor NF-κB Inhibitor NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits EAAT2_Gene EAAT2 Gene NFkB->EAAT2_Gene Activates transcription EAAT2_mRNA EAAT2 mRNA EAAT2_Gene->EAAT2_mRNA Transcription EAAT2_Protein EAAT2 Transporter EAAT2_mRNA->EAAT2_Protein Translation Glutamate Synaptic Glutamate EAAT2_Protein->Glutamate Increases uptake Ceftriaxone Ceftriaxone Ceftriaxone->NFkB_Inhibitor Inhibits

Caption: Ceftriaxone's modulation of the EAAT2 signaling pathway.

Pharmacokinetics and Pharmacodynamics

Ceftriaxone is characterized by a long plasma elimination half-life, which allows for once-daily dosing in many indications.[6] It is widely distributed in body tissues and fluids, including the cerebrospinal fluid, making it effective for treating meningitis.[6] The drug is excreted through both renal and biliary pathways.[2] In critically ill patients, ceftriaxone clearance may be increased.[11] The efficacy of ceftriaxone is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) of the infecting organism.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of ceftriaxone sodium in bulk drug, pharmaceutical formulations, and biological fluids.[13][14][15][16][17]

Representative HPLC Protocol

This protocol is a synthesis of validated methods and should be adapted and re-validated for specific laboratory conditions.

Objective: To determine the concentration of Ceftriaxone sodium.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][17]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like triethylamine or ortho-phosphoric acid). A common ratio is in the range of 70:30 to 75:25 (v/v) organic to aqueous phase.[13][17] The pH is typically adjusted to around 6.5.[13]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: 240 nm[17] or 260 nm[16]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Ceftriaxone sodium reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to cover a concentration range of approximately 10-200 µg/mL.[13]

  • Sample Preparation:

    • For parenteral dosage forms: Reconstitute the vial with a suitable diluent as per the product label. Further dilute an aliquot with the mobile phase to fall within the linear range of the standard curve.

    • For biological samples (e.g., plasma): Protein precipitation is a common sample preparation step. Add a precipitating agent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge. The supernatant can then be injected into the HPLC system.

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the ceftriaxone peak against the concentration of the standard solutions. Determine the concentration of ceftriaxone in the sample solution from the calibration curve.

Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[13]

HPLC_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Samples->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Report Results Quantification->Report

Caption: A typical workflow for HPLC analysis of Ceftriaxone.

Synthesis Overview

The synthesis of ceftriaxone generally involves semi-synthetic methods starting from 7-aminocephalosporanic acid (7-ACA).[18] The synthesis typically proceeds through two main methods, which involve the acylation of the 7-amino group of a cephalosporin intermediate with an activated derivative of the aminothiazolyl methoxyiminoacetic acid side chain, and the introduction of the thiotriazinedione moiety at the 3-position.[19] The final product is then converted to its sodium salt.[19]

Clinical Applications and Resistance

Ceftriaxone is indicated for the treatment of a wide range of bacterial infections, including lower respiratory tract infections, skin and skin structure infections, urinary tract infections, pelvic inflammatory disease, bacterial septicemia, bone and joint infections, intra-abdominal infections, and meningitis.[20] It is also used for surgical prophylaxis.[20]

Bacterial resistance to ceftriaxone is a growing concern.[21] The primary mechanisms of resistance include the production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in the structure of penicillin-binding proteins that reduce their affinity for the drug, and decreased permeability of the bacterial outer membrane.[2][7] Judicious use of ceftriaxone is crucial to mitigate the development of drug-resistant bacteria.[1][22]

References

  • Ceftriaxone for Injection, USP. (n.d.). accessdata.fda.gov. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Usage and Resistance Rates in Internal Medicine Departments. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • CefTRIAXone Monograph for Professionals. (2025). Drugs.com. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Pharmacokinetics and Pharmacodynamics in Two Pediatric Patients on Extracorporeal Membrane Oxygenation Therapy. (2022). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. (1984). PubMed. Retrieved February 9, 2026, from [Link]

  • Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes. (2008). PubMed Central. Retrieved February 9, 2026, from [Link]

  • The pharmacokinetics of once-daily dosing of ceftriaxone in critically ill patients. (2000). PubMed. Retrieved February 9, 2026, from [Link]

  • What is the mechanism of Ceftriaxone Sodium? (2024). Patsnap Synapse. Retrieved February 9, 2026, from [Link]

  • QbD approach to HPLC method development and validation of ceftriaxone sodium. (2021). Future Journal of Pharmaceutical Sciences. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Pharmacology. (2024). YouTube. Retrieved February 9, 2026, from [Link]

  • Method for manufacture of ceftriaxone sodium. (n.d.). Google Patents.
  • Ceftriaxone Pharmacokinetics and Pharmacodynamic Target Attainment for Three Pediatric Patients Receiving Continuous Kidney Replacement Therapy. (2024). PubMed Central. Retrieved February 9, 2026, from [Link]

  • A Four-Year Trend of Ceftriaxone Resistance and Associated Risk Factors Among Different Clinical Samples in Wad Medani, Sudan: A Cross-Sectional Retrospective Study. (2024). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation. (2018). Frontiers in Neuroscience. Retrieved February 9, 2026, from [Link]

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study. (2018). Oxford Academic. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone for Injection. (2016). USP-NF. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Sodium injection label. (n.d.). accessdata.fda.gov. Retrieved February 9, 2026, from [https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/0654 Ceftriaxone Sod 10g bulk lbl.pdf]([Link] Ceftriaxone Sod 10g bulk lbl.pdf)

  • Ceftriaxone Treatment of TBI. (2019). Neupsy Key. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone sodium salt. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes. (2008). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. (2024). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Treatment Affects EAAT2 Expression and Glutamatergic Neurotransmission and Exerts a Weak Anticonvulsant Effect in Young Rats. (2020). MDPI. Retrieved February 9, 2026, from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. (2013). SciELO México. Retrieved February 9, 2026, from [Link]

  • Ceftriaxone Sodium: Comprehensive Profile. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. (2023). GSC Online Press. Retrieved February 9, 2026, from [Link]

  • CEFTRIAXONE SODIUM. (n.d.). precisionFDA. Retrieved February 9, 2026, from [Link]

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Technical Monograph: Cefamandole Sodium (CAS 30034-03-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cefamandole Sodium (CAS 30034-03-8) Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Advanced Safety, Stability, and Application Protocols [1]

Executive Summary

Cefamandole Sodium (CAS 30034-03-8) is the sodium salt form of cefamandole, a second-generation cephalosporin antibiotic.[1][2][3][4][5] Distinguished by its enhanced activity against Gram-negative bacteria (specifically Haemophilus influenzae and Enterobacter spp.) compared to first-generation agents, it remains a critical compound in antimicrobial resistance (AMR) research.[1]

However, its utility is nuanced by its specific structural pharmacophores—most notably the N-methylthiotetrazole (MTT) side chain .[1] While this moiety expands antimicrobial potency, it introduces unique toxicological variables (hypoprothrombinemia and disulfiram-like reactions) that researchers must account for in both in vivo models and in vitro handling. This guide synthesizes the chemical safety data with rigorous experimental protocols to ensure data integrity and personnel safety.

Physicochemical Identity & Profile

ParameterSpecification
Chemical Name Sodium (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number 30034-03-8
Molecular Formula C₁₈H₁₇N₆NaO₅S₂
Molecular Weight 484.48 g/mol
Solubility Freely soluble in water (>50 mg/mL), Methanol, DMSO.[1][3][6]
Appearance White to off-white crystalline powder.[1]
pH (100 mg/mL) 3.5 – 7.0 (Aqueous solution)
Storage -20°C (Desiccated).[1] Hygroscopic.

Specialized Hazard Profiling (The MTT Factor)

Standard Safety Data Sheets (SDS) often list generic beta-lactam hazards. For high-level research, the specific risks associated with the N-methylthiotetrazole (MTT) moiety at the C-3 position are critical.[1]

The MTT Toxicity Pathway (Hypoprothrombinemia)

Unlike simple beta-lactams, Cefamandole Sodium can dissociate in vivo to release the free MTT group. This group competitively inhibits Vitamin K Epoxide Reductase (VKOR) in the liver. This inhibition prevents the recycling of Vitamin K, leading to a depletion of active clotting factors (II, VII, IX, X).[7]

Experimental Implication: In animal models, subjects must be monitored for bleeding diatheses. Co-administration of Vitamin K is often required to isolate antimicrobial efficacy from hematologic toxicity.

MTT_Toxicity Cefamandole Cefamandole Sodium (Metabolism) MTT Free N-methylthiotetrazole (MTT Group) Cefamandole->MTT Hydrolysis/Dissociation VKOR Vitamin K Epoxide Reductase (Hepatic Enzyme) MTT->VKOR Inhibits Cycle Vitamin K Cycle (Inhibition) VKOR->Cycle Blocks Recycling Factors Carboxylation of Factors II, VII, IX, X Cycle->Factors Reduces Synthesis Bleeding Hypoprothrombinemia (Bleeding Risk) Factors->Bleeding Clinical Outcome

Figure 1: Mechanism of MTT-mediated coagulopathy.[1] The free MTT side chain inhibits the hepatic Vitamin K cycle, necessitating specific monitoring during in vivo studies.

Sensitization & Handling
  • Respiratory Sensitization (H334): Inhalation of dust can cause severe asthmatic reactions. Causality: Beta-lactam rings can haptenize airway proteins, triggering IgE-mediated hypersensitivity.[1]

  • Skin Sensitization (H317): Direct contact may cause dermatitis.[1]

  • Control Measure: ALL weighing of powder must occur within a Class II Biosafety Cabinet or a chemical fume hood. Double-gloving (Nitrile) is mandatory.[1]

Pharmacology & Mechanism of Action

Cefamandole functions by acylating the serine residue in the active site of Penicillin-Binding Proteins (PBPs) , specifically PBP 1a, 1b, and 3. This irreversible binding halts the transpeptidation step of peptidoglycan synthesis.

Resistance Note: Cefamandole is susceptible to hydrolysis by AmpC beta-lactamases and Extended-Spectrum Beta-Lactamases (ESBLs).[1] It is not a suitable candidate for testing against ESBL-producing E. coli or K. pneumoniae unless combined with a beta-lactamase inhibitor.[1]

MOA_Pathway Drug Cefamandole Sodium PBP Penicillin-Binding Proteins (Transpeptidases) Drug->PBP Binds Active Site Complex Acyl-Enzyme Complex (Irreversible) PBP->Complex Acylation Wall Peptidoglycan Cross-Linking Complex->Wall Inhibits Lysis Cell Lysis (Bactericidal) Wall->Lysis Structural Failure

Figure 2: Pharmacodynamic pathway.[1] Cefamandole targets PBPs, disrupting cell wall integrity leading to lysis.[5]

Experimental Protocols

Protocol A: Validated HPLC Analytical Method

Context: This protocol is adapted from methods using Cefamandole as an internal standard for other cephalosporins, proving its distinct elution profile and stability under these specific conditions [1].

Objective: Quantification of Cefamandole Sodium purity or concentration in media.

Equipment: HPLC with UV-Vis Detector (e.g., Agilent 1200 series). Column: C18 Reverse Phase (e.g., LiChrosorb RP8-5 or equivalent), 250mm x 4.6mm, 5µm.

Reagents:

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters:

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Isocratic Ratio: 85% Buffer : 15% Acetonitrile.

  • Wavelength: 254 nm (Primary) or 272 nm (Secondary).[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

Procedure:

  • Standard Prep: Dissolve 10 mg Cefamandole Sodium in 10 mL Mobile Phase (1 mg/mL stock). Dilute to 10-100 µg/mL for calibration.[1]

  • Sample Prep: Filter aqueous samples through 0.22 µm PVDF filter.

  • Run: Equilibrate column for 30 mins. Inject blank, then standards, then samples.

  • Analysis: Cefamandole typically elutes between 6–9 minutes depending on exact flow/column dimensions.

Self-Validation Check: The retention time must be reproducible within ±0.1 min. The tailing factor should be < 1.5. If tailing occurs, adjust buffer pH slightly lower (e.g., 4.5).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Context: Determining the Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus [2].

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Plate Prep:

    • Prepare 2-fold serial dilutions of Cefamandole Sodium in CAMHB (Range: 64 µg/mL down to 0.06 µg/mL).

    • Add 50 µL of diluted antibiotic to 96-well microtiter plate.

    • Add 50 µL of bacterial inoculum to each well.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Quality Control Strain:E. coli ATCC 25922 should yield MICs in the range of 0.25 – 1.0 µg/mL.

Stability & Reconstitution Guide

Critical Stability Insight: Cefamandole Sodium solutions are unstable at room temperature due to hydrolysis of the beta-lactam ring.

  • Powder Storage: -20°C, protected from light and moisture.

  • Reconstitution:

    • Use Sterile Water for Injection or Phosphate Buffer (pH 6.0).

    • Immediate Use: Use within 4 hours if kept at 25°C.

    • Short-Term: Stable for up to 24 hours at 4°C.

    • Do NOT autoclave. Sterilize via 0.22 µm filtration only.

Emergency Response & Disposal

  • Spill Response: Do not dry sweep (dust generation). Dampen with water or cover with wet paper towels, then scoop into a biohazard bag. Clean area with 10% bleach to degrade the beta-lactam ring.[1]

  • Disposal: Incineration is the only approved method. High-temperature combustion is required to break down the sulfur-nitrogen rings and prevent environmental accumulation of antibiotic residues.[1]

References

  • Kunicki, P. K., & Waś, J. (2012).[8] Simple HPLC method for cefazolin determination in human serum - validation and stability testing. Journal of Chromatography B, 911, 133-139. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[9] Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. Link

  • Lipsky, J. J. (1983). N-Methyl-Thio-Tetrazole Inhibition of the Gamma Carboxylation of Glutamic Acid: Possible Mechanism for Antibiotic-Associated Hypoprothrombinaemia.[1] The Lancet, 322(8343), 192-193. Link

  • Mandell, G. L., et al. (1977). Cefamandole: a new cephalosporin antibiotic.[6] Antimicrobial Agents and Chemotherapy, 12(3), 336-339.[1] Link

Sources

An In-Depth Technical Guide to the Mechanism of Action of Second-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Second-generation cephalosporins occupy a crucial strategic position in the armamentarium of β-lactam antibiotics. Evolved from their first-generation predecessors, they exhibit a broader spectrum of activity, most notably an enhanced efficacy against Gram-negative bacteria, while retaining valuable activity against many Gram-positive organisms. This guide provides a detailed molecular-level exploration of their mechanism of action for researchers, scientists, and drug development professionals. We will dissect the fundamental principles of β-lactam bactericidal activity, focusing on the specific structural attributes of second-generation agents that confer their unique profile, including their interaction with Penicillin-Binding Proteins (PBPs) and their relative stability to β-lactamase enzymes. Furthermore, this document outlines an experimental protocol for validating target engagement and presents a comprehensive overview of the molecular logic that underpins both their efficacy and the mechanisms of bacterial resistance.

The Strategic Evolution of Second-Generation Cephalosporins

A Generational Perspective

The classification of cephalosporins into generations is based primarily on their spectrum of antimicrobial activity and, to some extent, their temporal discovery.[1] While first-generation agents are potent against Gram-positive cocci, their utility against Gram-negative bacilli is limited.[2] Second-generation cephalosporins were developed to address this gap, offering a more balanced spectrum.[3][4] This expansion of activity is a direct result of strategic chemical modifications to the core 7-aminocephalosporanic acid (7-ACA) scaffold.[5][6]

The Second-Generation Niche: Bridging a Critical Gap

Second-generation cephalosporins are distinguished by their improved activity against Gram-negative organisms like Haemophilus influenzae, Moraxella catarrhalis, and some Enterobacteriaceae, compared to the first generation.[1][7] This makes them particularly valuable for treating respiratory tract infections and other conditions where these pathogens are prevalent.[7] They are broadly categorized into two main subgroups, which further define their clinical applications.[8]

Key Subgroups and Structural Hallmarks

The second-generation class can be functionally divided, providing distinct therapeutic advantages:

  • True Second-Generation Cephalosporins: This group, including agents like cefuroxime and cefprozil, demonstrates the characteristic expanded Gram-negative coverage while maintaining good Gram-positive activity.[7][8]

  • Cephamycins: This distinct subgroup, which includes cefoxitin and cefotetan, is notable for its potent activity against anaerobic bacteria, such as Bacteroides fragilis.[7][9] This anaerobic coverage is largely conferred by a methoxy group at the 7-alpha position of the 7-ACA nucleus, which also significantly enhances their stability against degradation by β-lactamase enzymes.[10]

Agent Subgroup Primary Route Key Spectrum Characteristics
Cefuroxime True Second-GenerationOral, ParenteralIncreased activity against H. influenzae.[8][11]
Cefaclor True Second-GenerationOralGood coverage for common respiratory pathogens.[12]
Cefprozil True Second-GenerationOralSimilar spectrum to other true second-generation agents.[12]
Cefoxitin CephamycinParenteralExcellent activity against anaerobic bacteria, including B. fragilis.[7][9]
Cefotetan CephamycinParenteralStrong anaerobic coverage and stability against β-lactamases.[9][10]

The Core Bactericidal Mechanism: A Unified Theory of β-Lactam Action

All cephalosporins, as members of the β-lactam class, share a fundamental mechanism of action: the disruption of bacterial cell wall synthesis.[1][13][14] This process is bactericidal, meaning it directly leads to the death of the bacterial cell.[3]

The Bacterial Cell Wall: An Ideal Antimicrobial Target

The bacterial cell wall is a rigid structure composed of peptidoglycan that is essential for maintaining the cell's shape and protecting it from osmotic lysis.[15] Peptidoglycan consists of long glycan chains cross-linked by short peptide bridges.[8] This cross-linking step is the critical final stage of cell wall synthesis and is catalyzed by a family of bacterial enzymes.[15]

Penicillin-Binding Proteins (PBPs): The Molecular Targets

The enzymes responsible for the transpeptidation and carboxypeptidation reactions that create the peptidoglycan cross-links are known as Penicillin-Binding Proteins (PBPs).[1][5] Bacteria possess multiple types of PBPs, and different β-lactam antibiotics exhibit varying affinities for them, which contributes to their specific antibacterial profiles.[5]

The Acylation Reaction: A Covalent Ambush

The bactericidal action of second-generation cephalosporins is initiated when their strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase active site.[15] This allows the cephalosporin molecule to enter the active site, where the hydroxyl group of a catalytic serine residue attacks the carbonyl carbon of the β-lactam ring.[15] This forms a highly stable, covalent acyl-enzyme intermediate, effectively sequestering and inactivating the PBP.[5][15] This inactivation is, for all practical purposes, irreversible.

Consequence: Catastrophic Failure of Cell Wall Integrity

With their essential PBPs inactivated, growing bacteria are unable to properly synthesize or repair their peptidoglycan cell wall.[1] As the cell continues to grow and expand, the internal turgor pressure exerts force on the now-weakened cell wall, causing it to rupture.[8][15] This catastrophic loss of structural integrity leads directly to cell lysis and bacterial death.[8][16]

Cephalosporin_MoA cluster_0 Bacterial Cell Cephalosporin Second-Gen Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds & Inactivates Synthesis Peptidoglycan Cross-linking Cephalosporin->Synthesis INHIBITS PBP->Synthesis Catalyzes Wall Stable Cell Wall Synthesis->Wall Creates Lysis Cell Lysis (Bacterial Death) Wall->Lysis Fails to form, leading to...

Core mechanism of action for second-generation cephalosporins.

Molecular Determinants of Second-Generation Activity

The unique characteristics of second-generation cephalosporins are dictated by their specific chemical structures, which influence their PBP affinity and resistance to bacterial defense mechanisms.

Structure-Activity Relationship (SAR)

The antibacterial spectrum and pharmacokinetic properties of cephalosporins are determined by the chemical side chains attached at the C3 and C7 positions of the 7-ACA nucleus.[5][6] For second-generation agents, modifications at the C7 position are primarily responsible for their enhanced antibacterial activity and stability, while C3 modifications influence their metabolic profile.[6]

Enhanced Stability Against β-Lactamases

One of the most significant challenges for β-lactam antibiotics is degradation by bacterial β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring.[1][15] Second-generation cephalosporins were engineered for greater stability against many of the β-lactamases produced by Gram-negative bacteria.[7] The cephamycins (e.g., cefoxitin, cefotetan) are particularly robust in this regard due to the presence of a 7-alpha-methoxy group, which sterically hinders the approach of β-lactamases to the β-lactam ring, thus protecting it from hydrolysis.[10]

Penicillin-Binding Protein (PBP) Affinity Profile

Different cephalosporins exhibit varied binding affinities for the different PBPs within a single bacterial species.[5] The specific PBP binding profile contributes to the overall effectiveness of the antibiotic. For instance, in Streptococcus pneumoniae, the second-generation cephalosporin cefuroxime has been shown to selectively block PBP2x.[17] In general, cephalosporins tend to show their lowest binding affinity for PBP2b in this organism.[17] This differential affinity underscores the complexity of the drug-target interaction and is a key area of investigation in the development of new agents.

Spectrum of Activity: A Comparative Analysis

The clinical utility of second-generation cephalosporins is defined by their unique antibacterial spectrum, which positions them between the first and third generations.

Bacterial Class 1st Generation (e.g., Cefazolin) 2nd Generation (e.g., Cefuroxime, Cefoxitin) 3rd Generation (e.g., Ceftriaxone)
Gram-Positive (e.g., S. aureus MSSA, Strep. spp.) ExcellentGood, but may be slightly less active than 1st generation.[7][18]Moderate to good; generally less active against Staphylococci than 1st or 2nd gen.[1]
Gram-Negative (H. influenzae, M. catarrhalis) LimitedGood to Excellent .[1][2][7] This is a defining feature of the class.Excellent
Gram-Negative (Enterobacteriaceae) Moderate (e.g., E. coli, K. pneumoniae)Improved Coverage compared to 1st generation.[7]Broad and potent activity.[13]
Anaerobes (e.g., B. fragilis) PoorExcellent (Cephamycins only) , such as cefoxitin and cefotetan.[7][9] True 2nd-gen agents have limited activity.[7]Generally poor activity.

Experimental Validation of the Mechanism of Action

Verifying the mechanism of action, specifically the interaction between a cephalosporin and its PBP targets, is a cornerstone of antibiotic research and development. The competitive PBP assay is a foundational technique for this purpose.

Principle of the Competitive PBP Assay

This assay quantifies the affinity of a test antibiotic (e.g., a second-generation cephalosporin) for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe (such as Bocillin FL, a fluorescent penicillin derivative) for binding to the PBP active site.[19] A high-affinity test compound will effectively displace the fluorescent probe at lower concentrations, resulting in a reduced fluorescent signal associated with the PBP band on a gel.

Detailed Protocol: Competitive Penicillin-Binding Protein (PBP) Assay

Objective: To determine the concentration of a second-generation cephalosporin required to inhibit 50% of binding of a fluorescent penicillin to bacterial PBPs (IC₅₀).

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli).

  • Test cephalosporin (e.g., Cefuroxime).

  • Bocillin FL (or other suitable fluorescently labeled β-lactam).

  • Cell lysis buffer (e.g., Tris-HCl with lysozyme/lysostaphin).

  • Ultracentrifuge.

  • Protein concentration assay kit (e.g., Bradford or BCA).

  • SDS-PAGE equipment (gels, running buffer, loading dye).

  • Fluorescence gel scanner/imager.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain to mid-logarithmic phase in appropriate culture media.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate to achieve enzymatic lysis.

    • Further disrupt cells using sonication on ice.

    • Perform a low-speed centrifugation to remove intact cells and large debris.

    • Isolate the membrane fraction (containing the PBPs) from the supernatant by ultracentrifugation.

    • Wash the membrane pellet with PBS and resuspend in a small volume of PBS.

    • Determine the total protein concentration of the membrane preparation.

  • Competitive Binding Reaction:

    • Prepare serial dilutions of the test cephalosporin in PBS.

    • In separate microcentrifuge tubes, pre-incubate a standardized amount of the membrane protein preparation with each dilution of the test cephalosporin for 15 minutes at room temperature. Include a control tube with no antibiotic.

    • Add a fixed, sub-saturating concentration of Bocillin FL to each tube.

    • Incubate the reaction for an additional 10 minutes at room temperature to allow for fluorescent labeling of unbound PBPs.

  • Analysis by SDS-PAGE and Fluorescence Imaging:

    • Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP bands using a fluorescence gel imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.

    • For each concentration of the test cephalosporin, calculate the percentage of Bocillin FL binding relative to the no-antibiotic control.

    • Plot the percentage of binding against the logarithm of the cephalosporin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PBP_Assay_Workflow cluster_workflow Competitive PBP Assay Workflow A 1. Isolate Bacterial Membrane Fraction (Contains PBPs) B 2. Pre-incubate Membranes with Serial Dilutions of Test Cephalosporin A->B C 3. Add Fluorescent Penicillin (Bocillin FL) to Label Unbound PBPs B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Visualize Bands with Fluorescence Imager D->E F 6. Quantify Band Intensity & Calculate IC50 E->F

Sources

Technical Guide: Cefamandole Binding Affinity to Penicillin-Binding Proteins (PBPs)

[1][2]

Executive Summary & Mechanistic Foundation

Cefamandole is a second-generation cephalosporin distinguished by its enhanced activity against Gram-negative bacteria (specifically Haemophilus influenzae and Enterobacter spp.) compared to first-generation agents. Its primary mechanism of action is the irreversible inhibition of Penicillin-Binding Proteins (PBPs)—membrane-bound serine peptidases essential for the cross-linking phase of peptidoglycan biosynthesis.

The Acylation Mechanism

The bactericidal activity of Cefamandole is driven by its structural mimicry of the D-alanyl-D-alanine terminus of the peptidoglycan precursor.

  • Recognition: The PBP active site recognizes the beta-lactam core of Cefamandole.

  • Acylation: The active site serine residue (part of the SxxK motif) performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring.[1]

  • Irreversible Inhibition: The ring opens, forming a stable covalent acyl-enzyme complex. This complex hydrolyzes very slowly, effectively permanently inactivating the enzyme and halting cell wall cross-linking.

Visualization of the Signaling Pathway

The following diagram illustrates the molecular causality from Cefamandole exposure to bacterial cell lysis.

CefamandoleMechanismCefamandoleCefamandole(Beta-Lactam Core)PBP_ActivePBP Active Site(Serine Residue)Cefamandole->PBP_Active Competitive BindingComplexAcyl-Enzyme Complex(Covalent Bond)PBP_Active->Complex Nucleophilic AttackPeptidoglycanPeptidoglycan Precursors(Uncrosslinked)Complex->Peptidoglycan Inhibits TranspeptidationWeak_WallCompromised Cell Wall(Structural Instability)Peptidoglycan->Weak_Wall AccumulationLysisOsmotic Lysis(Cell Death)Weak_Wall->Lysis Turgor Pressure

Figure 1: Mechanistic pathway of Cefamandole-induced cell lysis via PBP inhibition.

Binding Affinity Profile

The efficacy of Cefamandole is dictated by its specific affinity (IC50) for essential PBPs. Unlike first-generation cephalosporins which primarily target PBP1a/1b, Cefamandole exhibits a "PBP3-selective" profile in Gram-negative organisms, leading to filamentation rather than immediate lysis.

Escherichia coli (Gram-Negative Model)

In E. coli, Cefamandole shows highest affinity for PBP3. PBP3 (FtsI) is required for septation; its inhibition causes the formation of long filamentous cells.

PBP TargetFunctionCefamandole IC50 (µg/mL)*Physiological Consequence
PBP 1a Elongation/Lysis0.8Cell Lysis (Secondary effect)
PBP 1b Elongation/Lysis2.0Cell Lysis (Secondary effect)
PBP 2 Shape Maintenance10.0Spherical cells (Low affinity)
PBP 3 Septation0.1 Filamentation (Primary effect)
PBP 4 Carboxypeptidase1.0Non-lethal

Note: Data represents consensus values derived from competition assays using [14C]-Penicillin G or Bocillin FL. Values may vary by strain.

Staphylococcus aureus (Gram-Positive Model)

In S. aureus, Cefamandole binds with high affinity to multiple essential PBPs, contributing to its efficacy against MSSA (Methicillin-Susceptible S. aureus).[2]

PBP TargetFunctionCefamandole IC50 (µg/mL)
PBP 1 Septation/Cell Separation0.1
PBP 2 Peptidoglycan Synthesis0.5
PBP 3 Septation0.2
PBP 4 Secondary Cross-linking10.0

Critical Note on MRSA: While Cefamandole demonstrates higher affinity for PBP2a (the resistance determinant in MRSA) compared to methicillin, it is generally ineffective against MRSA clinically. This is because Cefamandole is susceptible to hydrolysis by the specific beta-lactamases often co-expressed in these resistant strains, and its affinity for PBP2a, while improved, is often insufficient to inhibit growth at achievable serum concentrations.

Experimental Protocol: Fluorescence Competition Assay

To determine the binding affinity (IC50) of Cefamandole for specific PBPs, the Bocillin FL Competition Assay is the modern industry standard. It replaces hazardous radiolabeling with a fluorescent penicillin derivative.[3]

Principle

PBPs are incubated with increasing concentrations of Cefamandole (the competitor). Subsequently, Bocillin FL (fluorescent penicillin) is added.[4] Cefamandole occupies the active sites, preventing Bocillin FL binding. Reduced fluorescence on an SDS-PAGE gel indicates high affinity binding.

Workflow Diagram

AssayWorkflowMembrane1. Membrane Prep(Isolate PBPs)Incubation2. Pre-Incubation(Membranes + Cefamandole)Membrane->Incubation Titrate DrugLabeling3. Labeling(+ Bocillin FL)Incubation->Labeling 30 min @ 37°CSeparation4. SDS-PAGE(Separate PBPs)Labeling->Separation DenatureImaging5. Fluorescence Scanning(Typhoon/Imager)Separation->Imaging Quantify Bands

Figure 2: Step-by-step workflow for determining PBP IC50 values using Bocillin FL.

Detailed Methodology

Reagents:

  • Bacterial Membrane Preparation (e.g., E. coli K12 or S. aureus ATCC strain).

  • Cefamandole Lithium or Nafate (stock solution in phosphate buffer).

  • Bocillin FL (fluorescent penicillin, 1 mM stock in DMSO).

  • SDS-PAGE reagents (10% Acrylamide).

Protocol Steps:

  • Preparation: Dilute membrane proteins to 1-2 mg/mL in PBS.

  • Competition (The Variable): Aliquot membranes into reaction tubes. Add Cefamandole at serial dilutions (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Include a "No Drug" control.

  • Pre-Incubation: Incubate at 37°C for 10 minutes. This allows Cefamandole to saturate its high-affinity targets.

  • Labeling: Add Bocillin FL to a final concentration of 10-20 µM to all tubes. Incubate for 20 minutes at 37°C.

    • Mechanism:[5][6] Bocillin FL will label any PBP active sites not occupied by Cefamandole.

  • Quenching: Add 5X SDS-PAGE loading buffer and boil for 3 minutes to denature proteins and stop the reaction.

  • Separation: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Run at 100V until dye front elutes.

  • Visualization: Scan the gel using a fluorescence imager (excitation 488 nm / emission 520 nm).

  • Data Analysis: Quantify band intensity (densitometry). Plot % Intensity vs. Cefamandole Concentration to calculate IC50.

Self-Validating Controls (Trustworthiness)
  • Saturation Control: Run a sample with excess Penicillin G (1 mM). This should show no fluorescent bands, confirming that all bands observed in the "No Drug" control are indeed specific PBPs.

  • Loading Control: Perform a Coomassie stain on the gel after fluorescence scanning to ensure equal protein loading across lanes.

Structural Insights & Clinical Implications

The MTT Side Chain

Cefamandole contains a 1-methyl-1H-tetrazole-5-thiol (MTT) moiety at the C-3 position.

  • PBP Binding: This side chain enhances penetration through the Gram-negative outer membrane and improves affinity for PBP3 compared to first-generation cephalosporins.

  • Adverse Effects: The MTT group is associated with hypoprothrombinemia (bleeding risk) and a disulfiram-like reaction with alcohol, necessitating monitoring during high-dose therapy.

Resistance Mechanisms

While Cefamandole binds effectively to PBPs, resistance often arises not from PBP mutation (except in MRSA/PRSP), but from Beta-Lactamase hydrolysis .

  • Cephalosporinases: Cefamandole is susceptible to AmpC beta-lactamases. Overexpression of AmpC in Enterobacter or Citrobacter can hydrolyze the drug before it reaches the PBP targets, rendering the high binding affinity irrelevant.

References

  • Curtis, N. A., et al. (1979). "Competition of beta-lactam antibiotics for the penicillin-binding proteins of Pseudomonas aeruginosa, Enterobacter cloacae, Klebsiella aerogenes, Proteus rettgeri, and Escherichia coli: comparison with antibacterial activity." Antimicrobial Agents and Chemotherapy.[5]

  • Georgopapadakou, N. H., & Liu, F. Y. (1980). "Penicillin-binding proteins in bacteria." Antimicrobial Agents and Chemotherapy.[5]

  • Zhao, G., et al. (1999).[7] "A fluorescent penicillin derivative for imaging penicillin-binding proteins."[3][4][7] Journal of Biological Chemistry.

  • Fontana, R., et al. (2000). "Penicillin-binding proteins and the mechanism of resistance to beta-lactams in Gram-positive bacteria." Drug Resistance Updates.

  • Chambers, H. F. (1988). "Methicillin-resistant staphylococci."[8][5][2][9] Clinical Microbiology Reviews.

Cefamandole sodium molecular weight and stoichiometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cefamandole Sodium: Molecular Weight, Stoichiometry, and Physicochemical Characterization Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Formulation Engineers

Executive Summary

Cefamandole sodium (CAS 30034-03-8) represents the active pharmaceutical salt form of the second-generation cephalosporin cefamandole.[1] While often encountered as the formate ester prodrug (cefamandole nafate), the sodium salt of the active moiety is the critical species for antimicrobial susceptibility testing and specific parenteral formulations. Precise control of its stoichiometry—specifically the 1:1 molar ratio of sodium to the cefamandole anion—is paramount for ensuring accurate potency dosing and stability.

This guide provides a definitive technical analysis of cefamandole sodium’s molecular architecture, stoichiometric calculations for salt formation, and a self-validating HPLC protocol for purity assessment. It distinguishes the salt from its prodrug ester and details the degradation pathways that impact analytical recovery.

Molecular Architecture & Stoichiometry

The transition from cefamandole free acid to its sodium salt involves the deprotonation of the C-4 carboxylic acid on the cephem nucleus. This stoichiometric conversion alters solubility and stability profiles essential for drug delivery.

Physicochemical Constants
PropertyCefamandole (Free Acid)Cefamandole Sodium (Salt)Cefamandole Nafate (Prodrug)
CAS Number 34444-01-430034-03-8 42540-40-9
Formula C₁₈H₁₈N₆O₅S₂C₁₈H₁₈N₆O₅S₂[1][2][3]·Na (often denoted C₁₈H₁₈N₆NaO₅S₂)C₁₉H₁₇N₆NaO₆S₂
Molecular Weight 462.50 g/mol 484.48 g/mol 512.49 g/mol
Coordination N/A1:1 (Na⁺ : Anion)1:1 (Na⁺ : Anion)
Solubility Low (Water)High (Water, MeOH)High (Water)
Appearance White crystalline powderWhite to pale yellow solidWhite powder
Stoichiometric Calculation Logic

To prepare cefamandole sodium from the free acid, a precise stoichiometric addition of a sodium base (typically Sodium Bicarbonate, NaHCO₃) is required.

Reaction Equation:



Mass Balance Calculation:

  • Target: 1.000 g of Cefamandole Sodium.

  • Molar Ratio: 1:1.

  • Factor:

    
    .[1]
    
  • Input Requirement: To generate 1.000 g of the sodium salt (anhydrous basis), one requires 0.954 g of Cefamandole Free Acid and 0.173 g of Sodium Bicarbonate (MW 84.01).

Critical Insight: Cefamandole sodium is hygroscopic. Stoichiometric calculations for manufacturing must correct for the water content (Loss on Drying, LOD) of the starting material to prevent excess alkalinity, which catalyzes


-lactam ring opening.

Structural Dynamics & Hydrolysis Logic

Understanding the relationship between the prodrug (Nafate) and the active salt (Sodium) is vital for interpreting analytical data. The Nafate form hydrolyzes spontaneously at physiological pH to yield Cefamandole Sodium.

Diagram 1: Cefamandole Structural Conversion & Degradation Logic

CefamandolePathways Nafate Cefamandole Nafate (Prodrug Formate Ester) MW: 512.49 Hydrolysis Spontaneous Hydrolysis (pH > 7.0) Nafate->Hydrolysis CefSodium Cefamandole Sodium (Active Salt) MW: 484.48 Hydrolysis->CefSodium - Formate RingOpen Beta-Lactam Hydrolysis CefSodium->RingOpen pH > 8 or Moisture Degradant Degradation Product (Inactive Open Ring) RingOpen->Degradant

Figure 1: Logical flow of Cefamandole activation and degradation.[1] The Nafate ester converts to the active Sodium salt, which is susceptible to beta-lactam hydrolysis under alkaline conditions.

Analytical Characterization Protocol

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to verify the identity and stoichiometry of Cefamandole Sodium.[4] Unlike generic methods, this workflow incorporates a "Stoichiometric Check" using relative retention times (RRT) to distinguish the salt from the ester.

Method Parameters
  • Instrument: HPLC with UV-Vis Detector (Diode Array preferred).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 6.8).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Ratio: Isocratic 75:25 (A:B) or Gradient depending on impurity profile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (Lambda max for Cefamandole Sodium).[1][5][6]

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Experimental Workflow
  • Standard Preparation: Dissolve 25.0 mg of Cefamandole Sodium Reference Standard in 25.0 mL of Mobile Phase A. Prepare fresh;

    
    -lactams are unstable in solution.
    
  • Sample Preparation: Dissolve sample to a target concentration of 1.0 mg/mL.

  • System Suitability (Self-Validating Step):

    • Inject Standard 5 times.

    • Requirement: Relative Standard Deviation (RSD) of peak area < 2.0%.[1][4]

    • Tailing Factor: Must be < 1.5.

  • Stoichiometric Verification:

    • If analyzing Nafate vs Sodium, note RRT. Nafate typically elutes later due to the ester lipophilicity.

    • Calculate potency on an anhydrous basis.

Diagram 2: Analytical Validation Workflow

AnalyticalWorkflow cluster_check System Suitability Check Start Sample: Cefamandole Sodium Dissolution Dissolve in Mobile Phase A (pH 6.8 Phosphate Buffer) Start->Dissolution Injection HPLC Injection (20 µL) Column: C18, 254 nm Dissolution->Injection RSD RSD < 2.0%? Injection->RSD Tailing Tailing < 1.5? RSD->Tailing Yes Fail Recalibrate / Fresh Prep RSD->Fail No Result Calculate Potency (Stoichiometric Purity) Tailing->Result Yes Tailing->Fail No

Figure 2: Step-by-step analytical workflow ensuring data integrity through built-in system suitability checkpoints.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23672568, Cefamandole Sodium. Retrieved from [Link]

  • Medenecka, B., et al. (2010). Stability of cefamandole nafate in aqueous solutions. Department of Pharmaceutical Chemistry, Poznań University of Medical Sciences.[4] (Contextual reference for hydrolysis kinetics).

Sources

Technical Deep Dive: Cefamandole Sodium (C18H18N6NaO5S2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beta-lactam antibiotic classification C18H18N6NaO5S2 Subject: Cefamandole Sodium (Second-Generation Cephalosporin)[1]

Mechanistic Insights, Structural Pharmacology, and Experimental Protocols[1]

Executive Summary

The molecular formula This compound corresponds to Cefamandole Sodium , a second-generation cephalosporin antibiotic.[1][2] While standard stoichiometric conventions often list the sodium salt as C18H17N6NaO5S2 (reflecting the replacement of one proton with a sodium ion), specific reagent-grade catalogs (e.g., TOKU-E, Chemsrc) utilize the C18H18 notation, likely accounting for protonation states or specific hydration complexes in research-grade materials.[1]

This guide serves as a critical reference for researchers investigating beta-lactam pharmacology. Cefamandole is chemically distinct due to its N-methylthiotetrazole (MTT) side chain at the C-3 position.[1] This moiety enhances potency against Gram-negative bacteria but introduces significant toxicological variables—specifically hypoprothrombinemia and disulfiram-like reactions—that must be controlled for in in vivo models.[1]

Chemical Identity & Structural Logic[1][3][4][5]

Structural Activity Relationship (SAR)

Cefamandole Sodium functions as a "bridge" compound in cephalosporin evolution.[1] Its efficacy stems from two critical structural modifications to the 7-aminocephalosporanic acid (7-ACA) nucleus:

Structural MoietyPositionFunctionMechanistic Consequence
D-Mandelamido C-7Side-chain modificationEnhances stability against some beta-lactamases and improves penetration into Gram-negative periplasm.[1]
N-methylthiotetrazole (MTT) C-3Leaving groupIncreases potency against Enterobacteriaceae but is the source of unique toxicity (bleeding risks).[1]
Sodium Carboxylate C-4Salt formationIncreases water solubility (>100 mg/mL), facilitating parenteral administration and aqueous stock solution preparation.[1]
Physicochemical Properties[1][6]
  • CAS Number: 30034-03-8[1][3][4][5][6]

  • Molecular Weight: 484.5 g/mol [1][3]

  • Solubility: Highly soluble in water; sparingly soluble in methanol.[1]

  • Stability: Aqueous solutions are pH-sensitive.[1][4] Optimal stability is at pH 6.0–7.[1]5. Rapid hydrolysis occurs in alkaline conditions.[1]

Mechanism of Action (MOA)[1]

Target Engagement

Like all beta-lactams, Cefamandole acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) .[1] These enzymes (transpeptidases) are responsible for the final cross-linking step of peptidoglycan synthesis.[1]

  • Recognition: The beta-lactam ring mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.[1]

  • Acylation: The PBP active site serine attacks the beta-lactam carbonyl.[1]

  • Inhibition: The ring opens, forming a stable covalent acyl-enzyme complex.[1] The PBP is permanently inactivated.[1]

  • Lysis: Lack of cross-linking leads to cell wall structural failure and osmotic lysis, often mediated by autolysins.[1]

Specificity

Cefamandole exhibits high affinity for PBP 3 in Escherichia coli (leading to filamentation) and PBP 1a/1b (leading to rapid lysis).[1]

Visualization: MOA Pathway

MOA_Pathway Drug Cefamandole Sodium PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Mimics D-Ala-D-Ala Complex Acyl-Enzyme Complex (Inactive) PBP->Complex Serine Acylation Peptidoglycan Peptidoglycan Cross-Linking Complex->Peptidoglycan Inhibits Lysis Osmotic Lysis (Bactericidal) Peptidoglycan->Lysis Structural Failure

Figure 1: Mechanism of Action.[1] Cefamandole covalently binds to PBPs, halting cell wall synthesis.

The MTT Side Chain: Toxicity & Research Implications

Researchers must be aware of the MTT Paradox . While the N-methylthiotetrazole group enhances antimicrobial potency, it is a leaving group that is released in vivo.[1]

Hypoprothrombinemia Mechanism

Free MTT inhibits Vitamin K Epoxide Reductase (VKOR) in the liver.[1] This enzyme is essential for recycling Vitamin K. Without it, the gamma-carboxylation of clotting factors II, VII, IX, and X is impaired, leading to bleeding diathesis.[1]

Disulfiram-Like Reaction

MTT also inhibits Aldehyde Dehydrogenase (ALDH) .[1] If ethanol is present (even as a solvent in experimental protocols), toxic acetaldehyde accumulates, causing physiological distress in animal models.[1]

Visualization: MTT Toxicity Pathway[1]

MTT_Toxicity Cefamandole Cefamandole Metabolism MTT Free MTT Group (N-methylthiotetrazole) Cefamandole->MTT Hydrolysis VKOR Vit K Epoxide Reductase (Liver) MTT->VKOR Inhibits Factors Clotting Factors (II, VII, IX, X) VKOR->Factors Prevents Activation Bleeding Hypoprothrombinemia (Bleeding Risk) Factors->Bleeding Deficiency

Figure 2: The MTT side chain inhibits Vitamin K recycling, leading to coagulation defects.[1]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC)

Purpose: Determine the potency of Cefamandole against a specific bacterial strain. Standard: CLSI M07-A10 / ISO 20776-1.[1]

  • Stock Preparation:

    • Dissolve Cefamandole Sodium in sterile distilled water to 10 mg/mL.[1]

    • Note: Do not use ethanol due to potential ALDH inhibition artifacts if cells are metabolically active.[1]

    • Filter sterilize (0.22 µm).[1] Use immediately or store at -80°C (unstable at 4°C > 24h).

  • Inoculum:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup:

    • Use a 96-well plate. Serial 2-fold dilutions of Cefamandole (e.g., 64 µg/mL to 0.125 µg/mL).[1]

    • Add diluted inoculum.[1] Final volume 100 µL.

  • Incubation:

    • 35 ± 2°C for 16–20 hours (aerobic).

  • Readout:

    • MIC is the lowest concentration with no visible growth.[1]

Protocol: Fluorescent PBP Binding Assay

Purpose: Visualize Cefamandole competition for PBP active sites.[1]

  • Membrane Preparation: Isolate bacterial membranes via sonication and ultracentrifugation (100,000 x g).

  • Competition:

    • Incubate membrane aliquots (50 µg protein) with varying concentrations of Cefamandole (0.1, 1, 10, 100 µg/mL) for 30 min at 37°C.

  • Labeling:

    • Add Bocillin FL (fluorescent penicillin) to all samples.[1] Incubate 30 min.

    • Logic: Bocillin FL binds any PBPs not already occupied by Cefamandole.[1]

  • Detection:

    • Denature with SDS-PAGE loading buffer.[1]

    • Run on 10% SDS-PAGE gel.[1]

    • Scan with a fluorescent imager (Ex/Em: 488/530 nm).[1]

    • Result: Disappearance of bands indicates Cefamandole has successfully bound/blocked that specific PBP isoform.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 456255, Cefamandole.[1] PubChem. Available at: [Link]1]

  • Lipsky, J. J. (1983).[1] N-Methyl-Thio-Tetrazole Inhibition of the Gamma Carboxylation of Glutamic Acid: Possible Mechanism for Antibiotic-Associated Hypoprothrombinemia.[1][7][8] The Lancet, 322(8343), 192-193.[1] Available at: [Link]1]

  • Georgopapadakou, N. H., & Liu, F. Y. (1980).[1] Penicillin-binding proteins in bacteria.[1][9][3][6] Antimicrobial Agents and Chemotherapy, 18(1), 148–157.[1] Available at: [Link]1]

Sources

Technical Guide: Spectrum of Activity for Cefamandole Against Gram-Negative Bacteria

[1]

Executive Summary

Cefamandole (specifically the formate ester prodrug, Cefamandole Nafate ) represents a pivotal evolution in cephalosporin chemistry, bridging the gap between first-generation agents (e.g., Cefazolin) and the broad-spectrum third-generation agents. For the researcher, Cefamandole is not merely a therapeutic option but a critical probe for understanding Penicillin-Binding Protein (PBP) affinity and AmpC


-lactamase induction

This guide dissects the Gram-negative activity of Cefamandole, moving beyond basic susceptibility lists to the molecular mechanisms defining its efficacy and failure.[1] It provides actionable protocols for in vitro characterization, emphasizing the critical distinction between the prodrug and the active moiety in assay design.

Molecular Pharmacology & Mechanism of Action

Structural Determinants of Activity

Cefamandole's enhanced Gram-negative spectrum compared to first-generation cephalosporins is driven by its specific side-chain modifications on the 7-aminocephalosporanic acid (7-ACA) nucleus.

  • C7 Position ((R)-mandelamido side chain): This is the primary driver of antibacterial spectrum. It enhances penetration through the Gram-negative outer membrane porins and increases affinity for PBP 3 in Enterobacteriaceae.

  • C3 Position (N-methylthiotetrazole - MTT): While notorious for causing hypoprothrombinemia (bleeding) and disulfiram-like reactions in vivo, structurally, this group contributes to the molecule's resistance against degradation by certain bacterial enzymes, though less effectively than the methoxy groups found in cephamycins (e.g., Cefoxitin).

Mechanism of Lysis

Cefamandole acts as a suicide substrate for PBPs. In Gram-negative bacilli (GNB), its primary target is PBP 3 (ftsl). Inhibition of PBP 3 leads to the formation of filamentous cells, eventually resulting in lysis.

Visualization: The Lytic Cascade

The following diagram illustrates the pathway of Cefamandole from entry to cell death, highlighting the critical checkpoints of porin permeability and enzymatic stability.

MoACefCefamandole(Extracellular)PorinPorin Channel(OmpF/OmpC)Cef->PorinPassive DiffusionPeriplasmPeriplasmic SpacePorin->PeriplasmBetaLacBeta-Lactamase(TEM-1 / AmpC)Periplasm->BetaLacHydrolysis RiskPBP3Target: PBP 3(Transpeptidase)Periplasm->PBP3High Affinity BindingBetaLac->PeriplasmInactivationPeptidoglycanPeptidoglycanCross-linkingPBP3->PeptidoglycanInhibitionLysisFilamentation &Cell LysisPeptidoglycan->LysisStructural Failure

Caption: Figure 1.[2] Mechanism of Action showing critical checkpoints. Red dashed lines indicate resistance pathways (hydrolysis) that compete with the therapeutic target binding.

The Gram-Negative Spectrum

Cefamandole is classified as a Second-Generation Cephalosporin .[1][3][4][5] Its activity is distinct: it retains the Gram-positive activity of the 1st generation but significantly expands coverage against Haemophilus and Enterobacteriaceae.

Activity Profile (MIC Ranges)

The following data represents aggregate MIC ranges derived from standard CLSI broth microdilution.

Organism GroupSpeciesSusceptibility StatusMIC 90 (µg/mL)Clinical/Research Relevance
Respiratory Pathogens Haemophilus influenzaeHighly Susceptible 0.5 - 1.0Includes beta-lactamase (+) strains. Highly potent.
Moraxella catarrhalisSusceptible2.0 - 4.0Good activity.
Enterobacteriaceae Escherichia coliSusceptible1.0 - 4.0Excellent against community-acquired strains.
Klebsiella pneumoniaeSusceptible2.0 - 8.0Effective, but vulnerable to ESBLs.
Proteus mirabilisSusceptible1.0 - 4.0Very active.
Enterobacter spp.[3][6][7][8]Variable / Inducible 16 - >64WARNING: High risk of AmpC induction.
Serratia marcescensVariable32 - >64Often resistant.
Non-Fermenters Pseudomonas aeruginosaResistant >128Do not use. Lack of PBP binding & efflux.
Acinetobacter baumanniiResistant>64Ineffective.
The Resistance Paradox: AmpC Induction

A critical technical nuance for researchers is Cefamandole's interaction with the ampC gene.

  • Inducer: Cefamandole is a potent inducer of chromosomal AmpC beta-lactamase in organisms like Enterobacter cloacae and Citrobacter freundii.

  • Substrate: Unlike Cefepime (4th gen), Cefamandole is hydrolyzed by the enzyme it induces.

  • Outcome: Testing may show initial susceptibility (low MIC), but exposure leads to derepression and therapeutic failure.

ResistanceCef_EntryCefamandole EntryPG_FragPeptidoglycan Fragments(Anhydromuramyl peptides)Cef_Entry->PG_FragCell Wall DamageAmpRAmpR Regulator(Cytosol)PG_Frag->AmpRSignal TransductionAmpC_GeneAmpC GeneUpregulationAmpR->AmpC_GeneActivationEnzymeAmpC Beta-LactamaseProductionAmpC_Gene->EnzymeTranscription/TranslationHydrolysisCefamandoleHydrolysisEnzyme->HydrolysisDegradation of DrugHydrolysis->Cef_EntryFeedback Loop (Failure)

Caption: Figure 2. The AmpC Induction Trap. Cefamandole induces the very enzyme that destroys it, leading to resistance development during exposure.

Experimental Protocols

Critical Pre-requisite: Drug Selection

ERROR ALERT: Do not use Cefamandole Nafate for in vitro susceptibility testing.

  • In Vivo: The Nafate form is a prodrug, hydrolyzed rapidly in plasma to active Cefamandole.[5]

  • In Vitro: The Nafate ester lacks antibacterial activity. You must purchase Cefamandole Lithium or Sodium salt (standard potency reference powder) for MIC assays.

Broth Microdilution (BMD) Workflow

This protocol aligns with CLSI M07 standards but includes specific optimizations for cephalosporin stability.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cefamandole Lithium standard powder.

  • 96-well U-bottom microtiter plates.

  • 0.5 McFarland turbidity standard.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Cefamandole Lithium in pH 6.0 phosphate buffer (preferred over water to prevent spontaneous degradation).

    • Prepare a 10x stock solution (e.g., 1280 µg/mL).

    • Note: Cefamandole is hygroscopic; equilibrate to room temperature before weighing.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 1-12.

    • Perform serial 2-fold dilutions of Cefamandole across the plate (Range: 64 µg/mL down to 0.06 µg/mL).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the G-neg test strain (E. coli ATCC 25922 as control).

    • Suspend in saline to reach 0.5 McFarland (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well.

    • Final well concentration: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plates to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth.

    • Trailing Endpoints: Ignore faint haze (common with beta-lactams due to filamentation); read the clear button.

Time-Kill Kinetics (Bactericidal Activity)

To determine if Cefamandole is bactericidal (>3 log10 reduction) against a specific isolate:

  • Setup: Prepare 10 mL CAMHB tubes with Cefamandole at 1x, 2x, and 4x the MIC.

  • Inoculum: Inoculate to 5 x 10^5 CFU/mL.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on drug-free agar.

  • Analysis: Plot log10 CFU/mL vs. Time.

    • Insight: Regrowth at 24h often indicates the selection of resistant subpopulations (e.g., AmpC derepressed mutants).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 456255, Cefamandole. [Link]

  • Sanders, C. C., & Sanders, W. E. (1979). Emergence of resistance to cefamandole: possible role of cefoxitin-inducible beta-lactamases. Antimicrobial Agents and Chemotherapy, 15(6), 792–797. [Link]

  • Neu, H. C. (1974). Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity. Antimicrobial Agents and Chemotherapy, 6(2), 177–182.[8] [Link]

  • Jacoby, G. A. (2009). AmpC beta-lactamases.[1][9][10] Clinical Microbiology Reviews, 22(1), 161–182. [Link]

An In-Depth Technical Guide to the Pharmacokinetics of Cefamandole Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Cefamandole is a second-generation cephalosporin antibiotic recognized for its broad spectrum of activity against a variety of bacterial pathogens.[1] Like all β-lactam antibiotics, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2] Before a therapeutic agent like Cefamandole can be considered for human clinical trials, a comprehensive understanding of its behavior within a living system is paramount. Preclinical animal studies are a cornerstone of this process, providing critical data on a drug's absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).

This guide offers a deep dive into the preclinical pharmacokinetics of Cefamandole sodium. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of existing data but also the rationale behind the experimental designs used to obtain it. By understanding how Cefamandole behaves across different animal models, we can better predict its efficacy and safety profile, paving the way for successful clinical applications.

Core Pharmacokinetic Profile of Cefamandole (ADME)

The journey of a drug through the body is a complex process. For Cefamandole, this journey is characterized by rapid distribution and a primary reliance on the renal system for elimination.

Absorption

Being a parenteral antibiotic, Cefamandole is typically administered via intravenous (IV) or intramuscular (IM) injection. This bypasses the complexities of gastrointestinal absorption, leading to direct and rapid entry into the systemic circulation. After IM injection, peak serum concentrations are generally observed quickly, often within 0.5 to 1.5 hours.[3]

Distribution

Once in the bloodstream, Cefamandole distributes into various body tissues and fluids. A key determinant of its distribution is its binding to plasma proteins, which is reported to be approximately 70-75%.[2][3] This reversible binding acts as a temporary reservoir for the drug, influencing its availability to target tissues and its rate of elimination. The apparent volume of distribution (Vd) for Cefamandole has been reported to be between 12.4 to 17.9 liters/1.73 m² in humans, suggesting it distributes primarily in the plasma and interstitial fluid spaces.[3] Studies in canines have confirmed its ability to readily traverse osseous capillary membranes and distribute into the interstitial fluid of bone.[4]

Metabolism

Cefamandole is characterized by its relative metabolic stability. In dogs, the drug largely escapes metabolism and is eliminated as the unaltered parent compound.[5] In rats, while some metabolism occurs, the vast majority of the administered dose is also eliminated unchanged.[5] This limited metabolism is a favorable characteristic, as it reduces the potential for the formation of active or toxic metabolites and simplifies the pharmacokinetic profile.

Excretion

The primary route of elimination for Cefamandole is through the kidneys via both glomerular filtration and active tubular secretion.[6] This renal excretion is rapid and efficient. In humans, approximately 65% to 85% of a dose is recovered as biologically active drug in the urine, with up to 90% of a dose being excreted within 6 hours.[3][7] The co-administration of probenecid, a known inhibitor of tubular secretion, has been shown to elevate and prolong the serum levels of Cefamandole, confirming the role of active transport in its clearance.[3][6] In cases of renal impairment, the half-life of Cefamandole is significantly prolonged, and alternative routes, such as biliary excretion, may become more prominent.[8]

Comparative Pharmacokinetics Across Animal Models

The choice of animal model is a critical decision in preclinical research. Different species can exhibit significant variations in drug metabolism and disposition, which can impact the translation of data to humans. Understanding these differences is essential for accurate interpretation of preclinical results.

The following table summarizes key pharmacokinetic parameters of Cefamandole across several common laboratory animal species.

ParameterRatRabbitDog
Dose (mg/kg) 1003020
Route of Admin. IV/IMIVIV/IM
Half-life (t½) ~1.1 hr (as Ceforanide)[9]~5 hr (as Ceforanide)[9]~81.4 min (IV), ~145.4 min (IM)[10]
Volume of Dist. (Vd) N/AVc and Vp decreased in renal impairment[8]0.190 L/kg[10]
Clearance (CL) N/AN/A1.76 mL/kg/min[10]
Bioavailability (IM) N/AN/A85.1%[10]
Cmax (IM) N/AN/A35.9 µg/mL[10]
Protein Binding N/AN/AN/A

Note: Data for some parameters in specific species is limited in the available literature. Ceforanide, a derivative of Cefamandole, is used as a surrogate where direct Cefamandole data is unavailable. N/A indicates data not available in the cited sources.

Interspecies Variations: The "Why"
  • Rabbits vs. Other Species: A notable observation is the significantly longer half-life of the Cefamandole analog, Ceforanide, in rabbits compared to rats and dogs.[9] This is attributed to slower body and renal clearances in this species.[9] Additionally, rabbits excrete a smaller percentage of the dose in urine (around 50%) compared to rats, dogs, and humans (80-100%).[9] This highlights a difference in excretory pathways and emphasizes why multi-species studies are crucial.

  • Dogs: The dog model provides a comprehensive PK profile that appears to align well with human data in terms of distribution and elimination pathways.[5][10] The high bioavailability after intramuscular administration in dogs (85.1%) supports the viability of this route for achieving therapeutic concentrations.[10]

Key Methodologies & Protocols for a Preclinical PK Study

A robust preclinical pharmacokinetic study requires meticulous planning and execution. The goal is to generate high-quality, reproducible data that can confidently inform clinical trial design.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: In-Life & Sampling cluster_analysis Phase 3: Bioanalysis & Data Processing cluster_reporting Phase 4: Interpretation & Reporting Animal_Acclimation Animal Acclimation & Health Check Catheterization Surgical Catheterization (e.g., jugular vein) Animal_Acclimation->Catheterization Dose_Prep Dose Formulation & Sterility Check Dosing Cefamandole Administration (IV or IM) Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (pre-defined time points) Dosing->Blood_Collection Urine_Collection Metabolic Cage for Urine/Feces Collection Dosing->Urine_Collection Sample_Processing Plasma/Serum Separation & Storage (-80°C) Blood_Collection->Sample_Processing HPLC_Analysis HPLC Quantification of Cefamandole Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) HPLC_Analysis->PK_Modeling Data_Interpretation Parameter Calculation (t½, AUC, CL, Vd) PK_Modeling->Data_Interpretation Report_Generation Study Report Generation Data_Interpretation->Report_Generation

Caption: Workflow of a typical preclinical pharmacokinetic study.

Detailed Protocol: Quantification of Cefamandole in Rat Plasma via HPLC

This protocol outlines a standard, validated method for determining Cefamandole concentrations in biological matrices, a critical step for any PK study.

1. Rationale and Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, specific, and sensitive method for quantifying small molecules like Cefamandole in complex biological fluids such as plasma. The principle involves separating the drug from endogenous plasma components on a stationary phase (the HPLC column) using a mobile phase, followed by detection and quantification based on its UV absorbance.

2. Materials and Reagents:

  • Cefamandole Sodium Reference Standard

  • Internal Standard (IS) (e.g., another cephalosporin like Cefaclor)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate

  • Orthophosphoric Acid

  • Ultrapure Water

  • Blank, drug-free rat plasma

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

4. Step-by-Step Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in ultrapure water.

    • Adjust the pH to 7.0 using orthophosphoric acid.

    • The mobile phase consists of a mixture of this buffer and an organic solvent like acetonitrile or methanol (e.g., 80:20 v/v).[11]

    • Filter the mobile phase through a 0.45 µm filter and degas before use. Causality: Filtering and degassing prevent column blockage and ensure a stable baseline, which is critical for accurate quantification.

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a primary stock solution of Cefamandole and the IS in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., ranging from 0.1 µg/mL to 100 µg/mL).

    • Spike blank rat plasma with these working solutions to create calibration standards and QC samples (low, medium, and high concentrations). Trustworthiness: The use of a calibration curve prepared in the same biological matrix as the unknown samples accounts for matrix effects and ensures accurate quantification.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins. Causality: Proteins can interfere with the analysis by binding to the drug or fouling the HPLC column. Acetonitrile is an efficient precipitating agent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C) and the mobile phase flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to the absorbance maximum for Cefamandole (typically around 260-270 nm).[12]

    • Inject a 20 µL volume of the prepared sample supernatant.

    • Record the chromatogram for a sufficient run time to allow for the elution of both Cefamandole and the IS.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Cefamandole/IS) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The curve must have a correlation coefficient (r²) of >0.99 for acceptance.

  • Use the regression equation to calculate the concentration of Cefamandole in the unknown and QC samples.

  • The results for the QC samples must be within ±15% of their nominal value for the analytical run to be considered valid.

Data Analysis and Interpretation

Once drug concentrations are determined at various time points, pharmacokinetic parameters are calculated. This is typically done using non-compartmental analysis (NCA), which makes fewer assumptions about the drug's disposition than compartmental modeling.

Diagram: Key Pharmacokinetic Parameters

G Absorption Absorption (Rate & Extent) Cmax Cmax (Peak Exposure) Absorption->Cmax Tmax Tmax (Time to Peak) Absorption->Tmax AUC AUC (Total Exposure) Absorption->AUC Distribution Distribution (Tissue Penetration) Vd Vd (Apparent Volume of Distribution) Distribution->Vd Metabolism Metabolism (Biotransformation) CL CL (Clearance) Metabolism->CL Excretion Excretion (Elimination) Excretion->CL t_half (Half-life) Vd->t_half CL->AUC CL->t_half

Caption: Relationship between ADME processes and key PK parameters.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half. Cefamandole generally has a short half-life, ranging from about 0.5 to 1.5 hours after IV or IM administration.[3]

  • Area Under the Curve (AUC): Represents the total systemic exposure to the drug over time. It is a critical parameter for assessing bioavailability and overall exposure.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. For Cefamandole, renal clearance is the dominant component of total body clearance.[13]

  • Volume of Distribution (Vd): An apparent volume that describes how the drug distributes throughout the body relative to the plasma. A lower Vd, as seen with Cefamandole, indicates that the drug is largely confined to the plasma and extracellular fluids.[13]

Conclusion

The pharmacokinetic profile of Cefamandole sodium in animal models is characterized by rapid distribution, limited metabolism, and efficient renal excretion. While there are notable quantitative differences between species, particularly in clearance rates, the overall qualitative ADME profile is consistent. This body of preclinical work has been instrumental in establishing safe and effective dosing regimens for Cefamandole. The methodologies outlined in this guide represent the gold standard for conducting such studies, ensuring data integrity and providing a solid foundation for the translation of promising therapeutic candidates from the laboratory to the clinic.

References

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  • Lanao, J. M., Dominguez-Gil, A., Tabernero, J. M., & de Castro, S. (1981). Pharmacokinetics of cefamandole in rabbits with experimentally induced renal impairment. Arzneimittel-Forschung, 31(7), 1152–1155. Retrieved February 9, 2026, from [Link]

  • Leitner, F., Misiek, M., Pursiano, T. A., Buck, R. E., & Price, K. E. (1976). Comparative pharmacokinetics of ceforanide (BL-S786R) and cefazolin in laboratory animals and humans. Antimicrobial Agents and Chemotherapy, 10(3), 426–433. Retrieved February 9, 2026, from [Link]

  • Stegemann, M., Passmore, C., Sherington, J., Lindeman, C., & Weingarten, A. (2009). Pharmacokinetics and pharmacodynamics of cefovecin in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(3), 209-218. Retrieved February 9, 2026, from [Link]

  • Wold, J. S., Joost, R. R., & Owen, N. V. (1977). Metabolic Fate of [14C]Cefamandole, a Parenteral Cephalosporin Antibiotic, in Rats and Dogs. Antimicrobial Agents and Chemotherapy, 11(1), 73-79. Retrieved February 9, 2026, from [Link]

  • Hughes, S. P., Want, S., Darrell, J. H., & Dash, C. H. (1980). Pharmacokinetics of cefamandole in osseous tissue. The Journal of Bone and Joint Surgery. British volume, 62-B(4), 496–498. Retrieved February 9, 2026, from [Link]

  • Wold, J. S., Joost, R. R., & Owen, N. V. (1977). Toxicologic evaluation of cefamandole nafate in laboratory animals. The Journal of Infectious Diseases, 137 Suppl, S41-50. Retrieved February 9, 2026, from [Link]

  • Zinati, A. H., & Naber, K. G. (1980). Cefamandole: pharmacokinetics and therapeutic evaluation in urology. Arzneimittel-Forschung, 30(5), 839-842. Retrieved February 9, 2026, from [Link]

  • Griffith, R. S., Black, H. R., Brier, G. L., & Wolny, J. D. (1976). Cefamandole: in vitro and clinical pharmacokinetics. Antimicrobial Agents and Chemotherapy, 10(5), 814–823. Retrieved February 9, 2026, from [Link]

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  • Shah, J., Jan, M. R., & Khan, M. N. (2014). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International, 27(3), 142-148. Retrieved February 9, 2026, from [Link]

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  • Al-Taani, O. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 58(1), 5-11. Retrieved February 9, 2026, from [Link]

  • Welage, L. S., Schultz, R. W., & Schentag, J. J. (1984). Pharmacokinetics and Protein Binding of Cefamandole and Its 1-Methyl-1 H-Tetrazole-5-Thiol Side Chain in Subjects with Normal and Impaired Renal Function. The Journal of Infectious Diseases, 150(5), 723–730. Retrieved February 9, 2026, from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved February 9, 2026, from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved February 9, 2026, from [Link]

  • Carbon, C., Contrepois, A., Brion, N., & Lamotte-Barrillon, S. (1977). Penetration of cefazolin, cephaloridine, and cefamandole into interstitial fluid in rabbits. Antimicrobial agents and chemotherapy, 11(4), 594–598. Retrieved February 9, 2026, from [Link]

  • Tannenbaum, S. J., & Vlasak, M. (2018). General Principles of Preclinical Study Design. In: Handbook of Preclinical Development. CRC Press. Retrieved February 9, 2026, from [Link]

  • Cristofol, C., et al. (2013). Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit. Journal of Veterinary Medical Science, 75(1), 11-15. Retrieved February 9, 2026, from [Link]

  • AMSBIO. (n.d.). Preclinical research strategies for drug development. Retrieved February 9, 2026, from [Link]

Sources

Cefamandole: Structural Evolution, Pharmacodynamics, and the NMTT Legacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context[1][2]

Cefamandole (administered primarily as the prodrug Cefamandole Nafate ) represents a pivotal inflection point in antibiotic development. Introduced by Eli Lilly and Company in the mid-1970s, it was among the first "Second-Generation" cephalosporins designed to breach the Gram-negative cell wall barrier that limited earlier agents like Cephalothin.

While its enhanced spectrum against Haemophilus influenzae and Enterobacter spp. marked a clinical breakthrough, Cefamandole is perhaps most scientifically significant for its structural liability: the N-methylthiotetrazole (NMTT) side chain. This moiety revealed a critical Structure-Toxicity Relationship (STR) regarding coagulation cascades and alcohol intolerance, reshaping modern drug safety screening.

Structural Architecture & SAR

The efficacy and toxicity of Cefamandole are encoded directly in its deviations from the 7-ACA (7-aminocephalosporanic acid) core.

The Molecular Triad
  • The Core (7-ACA): The beta-lactam dihydrothiazine ring system essential for PBP (Penicillin-Binding Protein) acylation.

  • C-7 Position (D-Mandelic Acid): Unlike the thienylacetyl group of Cephalothin, Cefamandole utilizes a D-mandelic acid side chain. The hydroxyl group here enhances polarity, facilitating pore transit in Gram-negative outer membranes.

  • C-3 Position (NMTT): The acetoxy group of 7-ACA is replaced by a 1-methyl-1H-tetrazole-5-thiol (NMTT) group. This substitution prevents metabolic deacetylation (increasing half-life) but introduces the bleeding liability.

Visualization: Structure-Activity Relationship (SAR)

G Core 7-ACA Core (Beta-Lactam Ring) C7_Mod C-7 Modification (D-Mandelic Acid) Core->C7_Mod Acylation C3_Mod C-3 Modification (NMTT Side Chain) Core->C3_Mod Nucleophilic Displacement Effect_C7 Enhanced Gram-Negative Outer Membrane Penetration C7_Mod->Effect_C7 Effect_C3_Pos Metabolic Stability (Prevents Deacetylation) C3_Mod->Effect_C3_Pos Effect_C3_Neg TOXICITY: 1. Hypoprothrombinemia 2. Disulfiram Reaction C3_Mod->Effect_C3_Neg

Figure 1: SAR Logic Tree. Green denotes spectrum enhancement; Red denotes the specific toxicity associated with the NMTT moiety.

Synthesis Protocol: From 7-ACA to Cefamandole Nafate

The industrial synthesis of Cefamandole requires precise control to avoid beta-lactam ring opening while attaching the complex side chains.

Reagents & Precursors
  • Substrate: 7-Amino-cephalosporanic acid (7-ACA).[1][2][3][4]

  • C-3 Nucleophile: 1-Methyl-5-mercaptotetrazole (NMTT).

  • C-7 Acylating Agent: D-Mandeloyl chloride (or mixed anhydride form).

  • Formylating Agent: Formic acetic anhydride (for Nafate conversion).

Step-by-Step Methodology

Phase 1: Nucleophilic Displacement at C-3

  • Solubilization: Suspend 7-ACA in an aqueous buffer (pH ~6.5) or organic solvent (acetonitrile) with a Lewis acid catalyst (e.g., Boron trifluoride etherate) to activate the C-3 acetoxy group.

  • Reaction: Add stoichiometric excess of 1-methyl-5-mercaptotetrazole .

  • Mechanism: The thiol group of NMTT displaces the acetoxy group via an

    
    -like mechanism facilitated by the allylic nature of the dihydrothiazine ring.
    
  • Isolation: Precipitate the intermediate (7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid).

Phase 2: N-Acylation at C-7

  • Protection: Silylate the C-4 carboxyl group (using BSA or HMDS) to solubilize the intermediate in organic solvent (Dichloromethane).

  • Acylation: Cool to -20°C. Add D-mandeloyl chloride (with protected hydroxyl group) in the presence of a base (Triethylamine) to scavenge HCl.

  • Deprotection: Mild acid hydrolysis removes the silyl esters and hydroxyl protecting groups.

  • Result: Cefamandole Base.

Phase 3: Conversion to Cefamandole Nafate (Prodrug) Rationale: Cefamandole base is unstable and poorly soluble. The formate ester (Nafate) improves stability.

  • Formylation: React Cefamandole sodium with formic acetic anhydride.

  • Crystallization: Isolate Cefamandole Nafate as the final sterile powder.

Synthesis Start 7-ACA Step1 C-3 Displacement (+ NMTT) Start->Step1 Inter 7-Amino-3-NMTT Intermediate Step1->Inter Step2 C-7 Acylation (+ Mandelic Acid) Inter->Step2 Base Cefamandole Base Step2->Base Step3 Formylation Base->Step3 Final Cefamandole Nafate Step3->Final

Figure 2: Synthetic workflow from raw 7-ACA to the clinical prodrug Cefamandole Nafate.

The NMTT Paradox: Mechanism of Toxicity

As a scientist, understanding the NMTT toxicity is as important as understanding the antibacterial mechanism. This side chain causes two distinct adverse events.

Hypoprothrombinemia (Bleeding Diathesis)

Cefamandole is associated with clinically significant bleeding, particularly in malnourished patients.

  • Mechanism: The NMTT group is liberated during metabolism or hydrolysis. It structurally mimics the glutamic acid residue required for Vitamin K-dependent carboxylation.

  • Target: Vitamin K Epoxide Reductase (VKOR) .

  • Pathway: NMTT inhibits VKOR, preventing the recycling of Vitamin K epoxide back to Vitamin K hydroquinone. Without hydroquinone, Gamma-Glutamyl Carboxylase cannot activate Clotting Factors II, VII, IX, and X.

The Disulfiram-Like Reaction
  • Mechanism: NMTT inhibits hepatic Aldehyde Dehydrogenase (ALDH) .

  • Result: Accumulation of acetaldehyde in the blood if alcohol is consumed, leading to flushing, nausea, and tachycardia.

Visualizing the Blockade

VitaminK VitK_Q Vitamin K (Quinone) VitK_HQ Vitamin K (Hydroquinone) VitK_Q->VitK_HQ Reductase VitK_E Vitamin K (Epoxide) VitK_HQ->VitK_E Gamma-Glutamyl Carboxylase VitK_E->VitK_Q VKOR (Epoxide Reductase) Factors_In Precursors (Factors II, VII, IX, X) Factors_Out Activated Factors (Gla-Proteins) Factors_In->Factors_Out Carboxylation (Requires VitK HQ) NMTT NMTT Side Chain (Cefamandole Metabolite) NMTT->VitK_E  BLOCKS RECYCLING

Figure 3: The Vitamin K Cycle Inhibition. The NMTT metabolite blocks the regeneration of active Vitamin K, halting clotting factor synthesis.

Clinical Pharmacology & Data Profile

Prodrug Hydrolysis

Cefamandole Nafate is biologically inactive. Upon intravenous administration, it undergoes rapid spontaneous hydrolysis in plasma to form Cefamandole.

  • Half-life (Nafate to Base): ~10–15 minutes.

  • Half-life (Cefamandole elimination): 30–60 minutes.

Comparative Activity Data

The following table contrasts Cefamandole with 1st generation (Cephalothin) and 3rd generation (Cefotaxime) agents, highlighting its transitional nature.

OrganismCephalothin (1st Gen)Cefamandole (2nd Gen)Cefotaxime (3rd Gen)Interpretation
Staph. aureusHigh Activity Moderate/HighModerateRetains G+ potency.
E. coliModerateHigh Very HighImproved G- penetration.
H. influenzaePoorHigh Very HighKey differentiator.
Enterobacter spp.ResistantVariable/Susceptible HighInducible AmpC risk exists.
B. fragilis (Anaerobe)ResistantResistantModerateNo anaerobic coverage.
Resistance Mechanisms

Cefamandole has higher stability against some beta-lactamases (TEM-1) compared to Cephalothin, but it is vulnerable to AmpC beta-lactamases .

  • Warning: In Enterobacter infections, Cefamandole can select for derepressed mutants (hyper-producers of AmpC), leading to therapy failure.

References

  • Kaiser, G. V., et al. (1978). "Cefamandole: A review of chemistry and microbiology."[3] Journal of Infectious Diseases. Link

  • Lipsky, J. J. (1983). "N-Methyl-Thiotetrazole Inhibition of the Gamma Carboxylation of Glutamic Acid." The Lancet. Link

  • Mandell, G. L., et al. "Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases." Elsevier. (Standard Text).
  • U.S. Food and Drug Administration (FDA). "Cefamandole Nafate Labeling Information." Link

  • Shevchuk, Y. M., & Conly, J. M. (1990). "Antibiotic-associated hypoprothrombinemia: a review of prospective studies."[5] Reviews of Infectious Diseases. Link

  • Indy Encyclopedia. "Eli Lilly and Company History." Link

Sources

Methodological & Application

Mastering the Preparation of Cefamandole Sodium Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive protocol for the preparation, storage, and handling of Cefamandole sodium stock solutions for research applications. As a second-generation cephalosporin antibiotic, Cefamandole is a critical tool in various microbiological and cell culture studies, primarily targeting bacterial cell wall synthesis.[1][2][3][4] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity, stability, and reproducibility of their experiments involving Cefamandole sodium.

Scientific Background: Understanding Cefamandole Sodium

Cefamandole is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death.[2][4][6] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs).[2][4][7] For research purposes, understanding the chemical properties of Cefamandole sodium is paramount for preparing reliable stock solutions.

Key Chemical Properties of Cefamandole Sodium:

PropertyValueSource
Molecular Formula C₁₈H₁₇N₆NaO₅S₂[4][8][9]
Molecular Weight 484.5 g/mol [4][8][9]
Appearance White to off-white crystalline powder[4][10]
Solubility Soluble in water, DMSO, and methanol[4][8][11]

The stability of Cefamandole in aqueous solutions is pH-dependent, with the greatest stability observed in the pH range of 3.5 to 5.[12] It is crucial to consider this when preparing and storing stock solutions to minimize degradation.

Essential Materials and Equipment

2.1 Reagents:

  • Cefamandole sodium salt (≥90% purity)[7][8]

  • Sterile, deionized, and pyrogen-free water (for aqueous solutions)

  • Dimethyl sulfoxide (DMSO), cell culture grade (for organic stock solutions)

  • Sterile phosphate-buffered saline (PBS), pH 7.2 (optional, for aqueous solutions)[8]

2.2 Equipment:

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Ultrasonic water bath (recommended for enhancing solubility in aqueous solutions)[13]

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials for aliquoting and storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing a Cefamandole sodium stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_sterilization_storage Sterilization & Storage A Calculate Required Mass B Weigh Cefamandole Sodium A->B Accurate Weighing D Add Solvent to Powder B->D Transfer Powder C Select and Prepare Solvent C->D Add Solvent E Facilitate Dissolution (Vortexing/Sonication) D->E Ensure Complete Dissolution F Sterile Filtration (0.22 µm) E->F Remove Potential Contaminants G Aliquot into Cryovials F->G Prevent Freeze-Thaw Cycles H Store at Recommended Temperature G->H Maintain Stability

Sources

Cefamandole sodium solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Solubilization and Stability of Cefamandole Sodium

Executive Summary

Cefamandole sodium is a second-generation cephalosporin antibiotic widely used in antimicrobial susceptibility testing (AST) and peptidoglycan synthesis research.[1][2] While the compound is freely soluble in water , its stability in aqueous solution is compromised by rapid


-lactam ring hydrolysis.[1] Conversely, DMSO (Dimethyl Sulfoxide)  offers superior long-term stability for stock solutions but introduces cytotoxicity risks in sensitive biological assays.[1]

This guide provides validated protocols for preparing Cefamandole sodium, prioritizing aqueous preparation for immediate biological use and DMSO preparation for long-term cryopreservation .[1]

Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9]

PropertySpecification
Compound Name Cefamandole Sodium Salt
CAS Number 30034-03-8
Molecular Formula

Molecular Weight 484.48 g/mol
Appearance White to off-white crystalline powder
Storage (Solid) -20°C (Desiccated)

Solvent Selection Analysis: Water vs. DMSO

The choice of solvent is a trade-off between solubility/toxicity and chemical stability .[1]

A. Aqueous Solubility (Water/PBS)[1][2][8]
  • Solubility: High.[1] Cefamandole sodium is a salt form, allowing solubility

    
     in water.[1]
    
  • Mechanism: Dissociation into cefamandole anion and sodium cation occurs rapidly.[1]

  • Critical Flaw (Hydrolysis): The

    
    -lactam ring is susceptible to nucleophilic attack by water molecules.[1] At room temperature (
    
    
    
    ), aqueous solutions degrade significantly within 24 hours .[1] At
    
    
    , degradation is slower but still measurable over days.[1]
  • Best Application: Immediate use in MIC assays, animal dosing, or short-term experiments where solvent toxicity (DMSO) must be avoided.[1]

B. DMSO Solubility
  • Solubility: Moderate to High (

    
    ).[1]
    
  • Mechanism: DMSO is a polar aprotic solvent that solvates the molecule without donating protons, retarding the hydrolytic cleavage of the

    
    -lactam ring.[1]
    
  • Critical Flaw (Toxicity): DMSO is cytotoxic to many cell lines and bacteria at concentrations

    
    .[1]
    
  • Best Application: Preparation of high-concentration "Master Stocks" for long-term storage at

    
     or 
    
    
    
    .[1]

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (For Immediate Biological Assay)

Target: Fresh stock for MIC determination or cell culture treatment.[1]

Reagents:

  • Cefamandole Sodium solid[1][3][4][5][6]

  • Sterile Milli-Q Water or PBS (pH 7.2)[1]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[1]

Step-by-Step Procedure:

  • Calculation: Calculate the mass required for a

    
     stock.
    
    • Example: For

      
       of stock, weigh 
      
      
      
      of powder.[1]
  • Weighing: Weigh the powder into a sterile

    
     conical tube.
    
    • Note: Do not weigh directly into the final storage vial to avoid contamination.[1]

  • Solubilization: Add

    
     of the final volume (
    
    
    
    ) of sterile water/PBS.
  • Mixing: Vortex gently until the solution is perfectly clear. No heating is required.[1]

  • Volume Adjustment: Add the remaining solvent to reach the final volume (

    
    ).
    
  • Sterilization (CRITICAL):

    • Do NOT Autoclave. Heat destroys cephalosporins.[1]

    • Draw the solution into a sterile syringe.[1]

    • Pass through a 0.22 µm PES filter into a sterile receiver vial.

  • Usage: Use immediately. Discard unused aqueous portion after 24 hours at

    
    .
    
Protocol B: Preparation of DMSO Master Stock (For Long-Term Storage)

Target: High-concentration stock (


) for freezing.

Reagents:

  • Cefamandole Sodium solid[1][3][4][5][6]

  • Anhydrous DMSO (Spectroscopic grade,

    
    )[1]
    

Step-by-Step Procedure:

  • Environment: Work in a low-humidity environment if possible. DMSO is hygroscopic; absorbed water will degrade the antibiotic during storage.[1]

  • Solubilization: Dissolve Cefamandole Sodium in DMSO to reach

    
    .
    
    • Tip: Add DMSO slowly down the side of the vial. Vortex vigorously.

  • Aliquoting: Immediately dispense into small aliquots (e.g.,

    
     or 
    
    
    
    ) in amber cryovials.
    • Reason: Prevents freeze-thaw cycles.[1][3] Each thaw introduces condensation and degradation.[1]

  • Storage: Store at

    
     (stable for 6 months) or 
    
    
    
    (stable for 1 year).
  • Reconstitution: On the day of the experiment, thaw one aliquot and dilute at least 1:1000 into the culture medium to reduce DMSO concentration to

    
    .
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on experimental needs.

Cefamandole_Workflow Start Start: Cefamandole Sodium Preparation AppType Select Application Type Start->AppType Immediate Immediate Biological Assay (MIC, Cell Culture, In Vivo) AppType->Immediate High Sensitivity to Solvent Storage Long-Term Stock Storage (> 24 Hours) AppType->Storage Need Stability WaterSolvent Solvent: Sterile Water or PBS Immediate->WaterSolvent DMSOSolvent Solvent: Anhydrous DMSO Storage->DMSOSolvent Filter Sterilization: 0.22 µm Filter (NO AUTOCLAVE) WaterSolvent->Filter UseNow Use within 24h (4°C) Discard Remainder Filter->UseNow Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) DMSOSolvent->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze Dilute Dilute >1:1000 into Media (Final DMSO < 0.1%) Freeze->Dilute On Experiment Day

Figure 1: Decision matrix for Cefamandole Sodium solubilization. Green path indicates aqueous preparation for immediate use; Red path indicates organic preparation for storage.

Critical Comparison Summary

FeatureWater / PBS DMSO
Solubility Limit High (

)
Moderate (

)
Stability (

)
Poor (< 24 hours)Moderate (Days to Weeks)
Stability (

)
Good (Weeks, if frozen immediately)Excellent (Months)
Biological Toxicity None (Biocompatible)Toxic at high % (Cell lysis/Apoptosis)
Sterilization Filtration requiredSelf-sterilizing (bacteriostatic)
Primary Use Case Direct addition to cell media / AnimalsMaster Stock creation

References

  • PubChem. Cefamandole Sodium Compound Summary (CID 23672568).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Das Gupta, V., & Stewart, K. R. (1981).[7] Stability of cefamandole nafate and cefoxitin sodium solutions.[1][7] American Journal of Hospital Pharmacy.[1][7] Retrieved from [Link]

Sources

Application Note: In Vitro Synergy Testing of Cefamandole with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Cefamandole is a second-generation cephalosporin distinguished by its N-methylthiotetrazole (MTT) side chain. While historically significant for its enhanced activity against Haemophilus influenzae and Enterobacter spp. compared to first-generation agents, its efficacy is compromised by the evolution of beta-lactamases, particularly AmpC and ESBLs (Extended-Spectrum Beta-Lactamases).

The resurgence of interest in "rescuing" legacy antibiotics necessitates rigorous in vitro synergy testing with Beta-Lactamase Inhibitors (BLIs) such as Clavulanate, Tazobactam, or newer non-beta-lactam inhibitors like Avibactam. This guide provides a standardized workflow for quantifying this synergy, moving beyond simple phenotype observation to robust, reproducible kinetic data.

Mechanistic Basis of Synergy

The primary mechanism of resistance to Cefamandole is hydrolysis of the beta-lactam ring by serine beta-lactamases. The BLI acts as a "suicide substrate" (e.g., Clavulanate) or a reversible covalent inhibitor (e.g., Avibactam), occupying the catalytic site of the enzyme. This "protection" allows Cefamandole to reach its target: the Penicillin-Binding Proteins (PBPs).[1]

G Cef Cefamandole Enzyme Beta-Lactamase (Resistance) Cef->Enzyme Hydrolysis (Inactivation) PBP PBP Target (Cell Wall) Cef->PBP Inhibition of Transpeptidation BLI Beta-Lactamase Inhibitor BLI->Enzyme High Affinity Binding (Neutralization) Lysis Bacterial Lysis PBP->Lysis Cell Death

Figure 1: Mechanism of Action. The BLI neutralizes the resistance enzyme, restoring Cefamandole's ability to bind PBPs and induce lysis.

Critical Pre-Analytical Considerations

Expertise Note: Cefamandole Nafate (the clinical prodrug) hydrolyzes to Cefamandole in vivo.[1] For in vitro testing, use Cefamandole Lithium or Sodium salt standard powder of known potency.

Reagent Stability

Cefamandole is pH-sensitive and unstable in solution over long periods.

  • Solvent: Dissolve in 0.1 M Phosphate Buffer (pH 6.0) or sterile water. Avoid alkaline solvents which accelerate ring opening.

  • Storage: Stock solutions (10 mg/mL) must be prepared fresh or stored at -70°C for no more than 30 days. Do not refreeze.

  • BLI Prep: Clavulanate is extremely hygroscopic; weigh in a dehumidified environment.

Media
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Supplementation: For fastidious organisms (Streptococci), add 2-5% Lysed Horse Blood (LHB). Note that blood components may bind Cefamandole (~70% protein binding), so MIC shifts should be interpreted with caution.

Protocol A: Checkerboard Synergy Assay (Screening)

This high-throughput method creates a 2D matrix of concentrations to identify the Fractional Inhibitory Concentration Index (FICI) .

Plate Layout & Preparation

Use a 96-well microtiter plate.

  • X-Axis (Columns 1-11): Cefamandole (Dilution range: 0.03 µg/mL to 64 µg/mL).

  • Y-Axis (Rows A-G): BLI (Dilution range: e.g., 0.06 µg/mL to 32 µg/mL).

  • Well H12: Growth Control (No drug).

  • Row H & Column 12: Single agent MIC controls (Crucial for self-validation).

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) from overnight culture. Dilute 1:100 in CAMHB to reach final well concentration of 
    
    
    
    CFU/mL.
  • Dispensing:

    • Add 50 µL of BLI at 4x concentration to rows.

    • Add 50 µL of Cefamandole at 4x concentration to columns.

    • Add 100 µL of adjusted inoculum to all wells.

  • Incubation: 18-24 hours at 35°C

    
     2°C (ambient air).
    
Data Analysis (FICI Calculation)

The FICI is calculated for the well with the lowest combined concentrations that inhibits visible growth (clear well).



  • 
    : MIC of Cefamandole in the presence of BLI.
    
  • 
    : MIC of Cefamandole alone (from the control row).
    

Interpretation Criteria:

FICI ValueInterpretationClinical Implication

0.5
Synergy Combination is significantly more potent than sum of parts.
> 0.5 to 4.0Indifference/AdditiveNo significant interaction. (Note: Some guides define 0.5-1.0 as Additive).
> 4.0AntagonismCombination is detrimental; avoid clinically.

Protocol B: Time-Kill Kinetics (Validation)

The Checkerboard assay is static. The Time-Kill assay measures the rate of bactericidal activity and is required to confirm "Synergy" for publication-grade data.

Experimental Design
  • Control: Growth control (Bacteria + Media).

  • Arm A: Cefamandole at

    
     MIC.
    
  • Arm B: BLI at a fixed sub-inhibitory concentration (e.g., 4 µg/mL) OR

    
     MIC.
    
  • Arm C (Combination): Cefamandole (

    
     MIC) + BLI.
    
Workflow
  • Volume: Use 20 mL glass tubes or deep-well blocks (10 mL volume recommended to prevent evaporation effects).

  • Inoculum:

    
     CFU/mL (Log phase growth is critical; subculture 2 hours prior to testing).
    
  • Sampling Points: 0h, 2h, 4h, 8h, 24h.

  • Quantification: Remove 100 µL aliquots, serially dilute in saline, and plate on nutrient agar. Incubate overnight and count colonies.

Definition of Synergy (Time-Kill)

Synergy is defined as a


 2 

decrease
in colony count (CFU/mL) by the combination compared to the most active single agent alone at 24 hours.[2]

TimeKill Start Start: Log Phase Culture (5x10^5 CFU/mL) Setup Prepare 4 Flasks: 1. Control 2. Cefamandole (1/2 MIC) 3. BLI (Fixed) 4. Combination Start->Setup Incubate Incubate 37°C Shaking Setup->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample At intervals Plate Serial Dilution & Plating Sample->Plate Count Count CFU -> Log10 Calc Plate->Count Decision Compare Combo vs. Single Agent Count->Decision Result Synergy = >2 Log Reduction Decision->Result

Figure 2: Time-Kill Assay Workflow. This dynamic method validates the static results of the Checkerboard assay.

Quality Control & Troubleshooting

Self-Validating Controls

Every experiment must include:

  • Sterility Control: Uninoculated broth (Must be clear).

  • Growth Control: Inoculated broth + Solvent only (Must be turbid).

  • Reference Strain: Use E. coli ATCC 25922 or S. aureus ATCC 29213. The MIC of Cefamandole alone must fall within CLSI ranges (e.g., E. coli ATCC 25922 MIC range: 0.25 - 1.0 µg/mL).

Common Pitfalls
  • Skipped Wells: "Eagle effect" or paradoxical growth at high concentrations. If observed, repeat the assay.

  • Inoculum Effect: Beta-lactams are sensitive to inoculum density. If the starting CFU is

    
    , MICs will artificially rise due to high enzyme load.
    
  • BLI Instability: Clavulanic acid degrades rapidly. If the "Alone" MICs are correct but synergy is absent in a known positive strain, suspect the BLI stock.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[4]

  • Clinical and Laboratory Standards Institute (CLSI). (1999).[3] Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A).[5][6] Wayne, PA: CLSI.[4]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

  • Doern, C. D. (2014).[7] When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 52(12), 4124–4128.

  • Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2005). Antimicrobial combinations. In Antibiotics in Laboratory Medicine (5th ed., pp. 365-440). Lippincott Williams & Wilkins. (Standard Textbook Reference).

Sources

Synthesis and Purification of Cefamandole Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Nuances of Cefamandole and its Derivatives

Cefamandole is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2] Like other β-lactam antibiotics, cefamandole's core structure consists of a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus.[3] The therapeutic efficacy and pharmacokinetic properties of Cefamandole and its derivatives are intricately linked to the chemical moieties attached at the C-3 and C-7 positions of this core.[3]

This application note provides a detailed guide for the synthesis and purification of Cefamandole derivatives, with a particular focus on Cefamandole Nafate, a clinically significant prodrug. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for producing high-purity Cefamandole derivatives suitable for further investigation.

I. Strategic Approaches to Cefamandole Synthesis: Chemical and Enzymatic Routes

The synthesis of Cefamandole and its derivatives can be broadly categorized into two primary approaches: traditional chemical synthesis and enzymatic synthesis.

A. Chemical Synthesis: A Stepwise Elucidation

Chemical synthesis offers a versatile and well-established route to a wide array of Cefamandole derivatives. The process typically commences with the 7-aminocephalosporanic acid (7-ACA) core or a suitable precursor and involves a series of carefully controlled reactions to introduce the desired side chains.

A common synthetic pathway for Cefamandole Nafate, a formate ester of Cefamandole, begins with 7-amino-3-(1-methyl-1H-tetrazole-5-yl)-thiomethyl-3-cephem-4-carboxylic acid as the starting material.[4] The synthesis proceeds through several key stages:

  • Silylation: The initial step involves the protection of the carboxylic acid and amine groups of the starting material via silylation. This is crucial to prevent unwanted side reactions during the subsequent acylation step. A mixture of a silazane and an alkyl halosilane is often employed as the silylating agent.[4]

  • Acylation: The protected intermediate is then acylated at the C-7 amino group with an activated form of mandelic acid, such as D-(-)-2-formyloxy-2-phenylacetyl chloride. This step introduces the characteristic mandelamido side chain of Cefamandole.

  • Hydrolysis: Following acylation, the silyl protecting groups are removed through hydrolysis to yield the Cefamandole acid.

  • Decolorization and Crystallization: The crude Cefamandole acid solution is then subjected to a decolorization process, typically using activated carbon, to remove colored impurities.[4] Subsequent crystallization yields the solid Cefamandole acid.

  • Salt Formation: Finally, the purified Cefamandole acid is converted to its sodium salt, Cefamandole Nafate, by reacting it with a suitable sodium salt of an organic acid, such as sodium acetate or sodium isooctanoate.[4]

Experimental Protocol: Synthesis of Cefamandole Nafate

Materials:

  • 7-amino-3-(1-methyl-1H-tetrazole-5-yl)-thiomethyl-3-cephem-4-carboxylic acid

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Ethyl acetate (or other suitable organic solvent)

  • D-(-)-2-formyloxy-2-phenylacetyl chloride

  • Activated carbon

  • Acetone (or other suitable organic solvent for crystallization)

  • Sodium acetate or Sodium isooctanoate

Procedure:

  • Silylation: In a moisture-free reaction vessel, suspend 7-amino-3-(1-methyl-1H-tetrazole-5-yl)-thiomethyl-3-cephem-4-carboxylic acid in an appropriate organic solvent such as ethyl acetate.[4] Add a mixture of HMDS and TMCS and stir at room temperature until a clear solution is obtained, indicating complete silylation.

  • Acylation: Cool the reaction mixture to a suitable temperature (e.g., -10 to 0 °C) and slowly add a solution of D-(-)-2-formyloxy-2-phenylacetyl chloride. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Hydrolysis: Upon completion of the acylation, carefully add water to the reaction mixture to hydrolyze the silyl esters and any unreacted acylating agent.

  • Work-up and Decolorization: Separate the organic layer and treat it with a solution of activated carbon to decolorize.[4] Filter to remove the activated carbon.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add a suitable anti-solvent (e.g., acetone) to induce crystallization of Cefamandole acid.[4] Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Salt Formation: Dissolve the purified Cefamandole acid in a suitable organic solvent. Add a solution of sodium acetate or sodium isooctanoate to precipitate Cefamandole Nafate.[4] Filter the solid, wash, and dry to obtain the final product.

B. Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis presents a more environmentally friendly and potentially more efficient alternative to traditional chemical methods.[5] This approach utilizes enzymes, such as penicillin G acylase, to catalyze the coupling of the 7-aminocephalosporanic acid nucleus with the desired side chain.[5]

The direct enzymatic synthesis of Cefamandole is a thermodynamically controlled process.[5] The key advantage of this method is the high specificity of the enzyme, which can lead to fewer byproducts and a simpler purification process. However, factors such as pH, temperature, and substrate solubility must be carefully optimized to achieve high yields.[5] Research has shown that the maximum product concentration can be achieved at an optimal pH of 4.25.[5]

Conceptual Workflow for Enzymatic Synthesis of Cefamandole

Enzymatic_Synthesis 7-ACA_Nucleus 7-Aminocephalosporanic Acid (7-ACA) Reaction_Vessel Bioreactor (Controlled pH and Temp) 7-ACA_Nucleus->Reaction_Vessel Side_Chain Activated Mandelic Acid Derivative Side_Chain->Reaction_Vessel Enzyme Penicillin G Acylase Enzyme->Reaction_Vessel Cefamandole Cefamandole Reaction_Vessel->Cefamandole Purification Downstream Purification Cefamandole->Purification

Caption: Enzymatic synthesis of Cefamandole.

II. Purification Strategies for High-Purity Cefamandole Derivatives

The purification of Cefamandole derivatives is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the nature of the impurities and the desired final purity of the product.

A. Crystallization

Crystallization is a fundamental and highly effective technique for purifying solid organic compounds. By carefully selecting the solvent system, it is possible to induce the crystallization of the desired Cefamandole derivative while leaving impurities dissolved in the mother liquor. As mentioned in the chemical synthesis protocol, this is a key step in obtaining pure Cefamandole acid.[4]

B. Chromatographic Techniques

Chromatography offers a powerful means of separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. For Cefamandole derivatives, several chromatographic methods are applicable:

  • Ion-Exchange Chromatography: Given the acidic nature of the carboxylic acid group in the Cefamandole core, ion-exchange chromatography is a highly suitable purification method.[6] Anion-exchange resins can be used to bind the negatively charged Cefamandole molecules, allowing neutral and positively charged impurities to be washed away. The purified Cefamandole can then be eluted by changing the pH or ionic strength of the mobile phase.[6]

  • Adsorption Chromatography: Synthetic adsorbents can also be employed for the purification of cephalosporins.[6] These materials can adsorb the antibiotic from a solution, and subsequent elution with a suitable solvent or solvent mixture can yield a purified product.

General Protocol for Ion-Exchange Chromatography Purification

Materials:

  • Crude Cefamandole derivative solution

  • Anion-exchange resin (e.g., Amberlite IRA-400)

  • Equilibration buffer (e.g., phosphate buffer at a specific pH)

  • Elution buffer (e.g., a buffer with a different pH or a salt gradient)

  • Fraction collector

Procedure:

  • Column Packing and Equilibration: Pack a chromatography column with the selected anion-exchange resin. Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Load the crude Cefamandole solution onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities. Monitor the UV absorbance of the eluate to determine when all unbound substances have been washed through.

  • Elution: Elute the bound Cefamandole derivative by passing the elution buffer through the column. This can be done in a stepwise or gradient fashion.

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence and purity of the Cefamandole derivative using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate them to obtain the purified Cefamandole derivative.

III. Analytical Characterization of Cefamandole Derivatives

To ensure the identity, purity, and quality of the synthesized Cefamandole derivatives, a comprehensive analytical characterization is essential.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure and confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

IV. Conclusion

The synthesis and purification of Cefamandole derivatives are multi-step processes that require careful control of reaction conditions and the application of appropriate purification techniques. This guide has provided an overview of both chemical and enzymatic synthetic routes, along with detailed protocols and purification strategies. By following these guidelines and employing rigorous analytical characterization, researchers can confidently produce high-purity Cefamandole derivatives for their scientific investigations.

Visualizing the General Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start_Material Starting Material (e.g., 7-ACA derivative) Protection Protection Group Chemistry (Silylation) Start_Material->Protection Acylation Side Chain Acylation Protection->Acylation Deprotection Hydrolysis/ Deprotection Acylation->Deprotection Crude_Product Crude Cefamandole Derivative Deprotection->Crude_Product Decolorization Decolorization (Activated Carbon) Crude_Product->Decolorization Crystallization Crystallization Decolorization->Crystallization Chromatography Chromatography (e.g., Ion-Exchange) Crystallization->Chromatography Pure_Product Pure Cefamandole Derivative Chromatography->Pure_Product

Caption: General workflow for synthesis and purification.

References

  • ZORA. (n.d.). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. Retrieved from [Link]

  • Nierstrasz, V. A., Schroen, C. G. P. H., Bosma, R., & van der Wielen, L. A. M. (2010). Thermodynamically Controlled Synthesis Of Cefamandole. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101108856A - Method for synthesizing antibiotic cefamandole nafate.
  • JETIR. (2019). Synthesis of Cephalosporin nucleus. Retrieved from [Link]

  • Google Patents. (n.d.). US3467654A - Process for the recovery and purification of cephalosporin c.
  • Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

  • Resonance. (n.d.). The Total Synthesis of Cephalosporin C. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Chemical Space of Cephalosporins Across Generations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cefamandole. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Cefamandole. Retrieved from [Link]

  • PubMed. (n.d.). Cefamandole--a review of chemistry and microbiology. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]

  • Synform. (2016). Total Synthesis of Cephalosporin C. Retrieved from [Link]

  • SciSpace. (2011). Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of beta-lactamase from Proteus morganii. Retrieved from [Link]

Sources

Mastering the Bench: A Comprehensive Guide to the Preparation of Cefamandole Antibiotic Discs for Diffusion Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial susceptibility testing (AST), the disc diffusion assay remains a cornerstone for its simplicity, cost-effectiveness, and reliability. The accuracy of this method, however, is fundamentally dependent on the quality and standardization of the antibiotic discs employed. This application note provides a detailed, experience-driven protocol for the preparation of Cefamandole antibiotic discs, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedures, ensuring a deep understanding of the critical parameters that govern the successful creation of reliable diagnostic tools.

Introduction: The Significance of Standardized Cefamandole Discs

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The Kirby-Bauer disc diffusion method, a widely accepted standard, relies on the principle of a radial diffusion of the antibiotic from a saturated paper disc into an agar medium inoculated with the test organism. The resulting zone of inhibition, where bacterial growth is prevented, is proportional to the susceptibility of the organism to the antibiotic.[1][2]

The preparation of in-house Cefamandole discs offers several advantages, including cost savings and the flexibility to prepare discs with specific, non-commercial concentrations for research purposes. However, this flexibility demands a rigorous adherence to standardized procedures to ensure that the prepared discs are equivalent in performance to their commercial counterparts and yield reproducible results. This protocol is aligned with the principles outlined by leading standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. The quality of these components is paramount to the success of the protocol.

Category Item Specifications Supplier
Antibiotic Cefamandole sodium saltUSP grade or equivalent, with a known potency (µg/mg)Major chemical supplier
Discs Blank filter paper discs6 mm diameter, high-absorbency paper (e.g., Whatman No. 3)Laboratory supply company
Solvent Sterile, deionized waterFor reconstitution of CefamandoleIn-house or commercial
Glassware Volumetric flasks, beakersClass A, sterileLaboratory supply company
Pipettes and sterile tipsCalibrated micropipettes (P20, P200, P1000)Laboratory supply company
Sterilization AutoclaveFor sterilization of discs and glasswareLaboratory equipment supplier
Syringe filters0.22 µm pore size, sterileLaboratory supply company
Drying & Storage Petri dishesSterile, 100 mmLaboratory supply company
Desiccator with desiccantFor drying and storage of discsLaboratory supply company
Freezer-20°C or lower, non-frost-freeLaboratory equipment supplier
Quality Control ATCC Reference StrainsStaphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™ATCC
Mueller-Hinton Agar (MHA)Dehydrated or pre-poured platesMicrobiology media supplier
McFarland Turbidity Standard0.5 McFarland StandardMicrobiology supply company

Experimental Workflow Overview

The entire process, from the initial calculations to the final quality control assessment, can be visualized as a sequential workflow. This ensures that each step is logically followed, minimizing the potential for error.

G cluster_prep Phase 1: Preparation cluster_impregnation Phase 2: Disc Impregnation cluster_qc Phase 3: Quality Control & Storage A Calculate Cefamandole Stock Solution Concentration B Prepare Sterile Cefamandole Stock Solution A->B E Impregnate Discs with Cefamandole Solution B->E C Sterilize Blank Filter Paper Discs D Dispense Blank Discs into a Sterile Petri Dish C->D D->E F Dry Impregnated Discs E->F G Perform Quality Control Testing (Kirby-Bauer) F->G H Analyze Zone of Inhibition Diameters G->H I Store Validated Discs with Desiccant at -20°C H->I

Figure 1. A schematic representation of the workflow for preparing and validating Cefamandole antibiotic discs.

Detailed Protocol

This section provides a step-by-step methodology for the preparation of 30 µg Cefamandole antibiotic discs. The causality behind each step is explained to provide a deeper understanding of the process.

Preparation of Cefamandole Stock Solution

The goal is to prepare a stock solution of Cefamandole that, when a specific volume is applied to a blank disc, results in a final potency of 30 µg per disc. The absorptive capacity of the filter paper discs is a critical parameter in this calculation. For this protocol, we will assume a standard 6 mm disc absorbs 20 µL of solution.[6]

Calculation of Stock Solution Concentration:

To achieve a 30 µg disc potency with a 20 µL application volume, the required concentration of the Cefamandole working solution can be calculated as follows:

  • Desired potency per disc: 30 µg

  • Application volume: 20 µL (0.02 mL)

  • Required concentration (C2): 30 µg / 20 µL = 1.5 µg/µL or 1500 µg/mL

The C1V1 = C2V2 formula can be used to prepare the working solution from a more concentrated stock solution.[6] For example, to prepare 10 mL of the 1500 µg/mL working solution from a 20,000 µg/mL stock solution:

  • (20,000 µg/mL) * V1 = (1500 µg/mL) * 10 mL

  • V1 = (1500 * 10) / 20,000

  • V1 = 0.75 mL (750 µL) of the stock solution diluted to a final volume of 10 mL.

Protocol:

  • Weighing Cefamandole: Accurately weigh the required amount of Cefamandole sodium salt powder, taking into account its potency (µg/mg) as stated on the certificate of analysis. For example, to prepare 10 mL of a 1500 µg/mL solution, you would need 15,000 µg or 15 mg of Cefamandole (assuming 100% potency).

  • Dissolution: Dissolve the weighed Cefamandole powder in a small volume of sterile, deionized water in a sterile volumetric flask. Cefamandole sodium salt is soluble in water.[7]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water.

  • Sterilization: Sterilize the Cefamandole solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave the antibiotic solution , as the heat will degrade the Cefamandole.

Impregnation of Blank Discs

This step involves the uniform application of the prepared Cefamandole solution to the sterile blank discs.

Protocol:

  • Disc Sterilization: Sterilize the blank filter paper discs by autoclaving them in a loosely capped glass container. Allow them to cool completely before use.

  • Aseptic Dispensing: In a sterile environment (e.g., a biological safety cabinet), aseptically dispense the sterile blank discs into a sterile petri dish, ensuring they do not overlap.[6]

  • Impregnation: Using a calibrated micropipette, carefully apply exactly 20 µL of the sterile Cefamandole working solution to the center of each disc.[6] The solution should be fully absorbed by the disc.

  • Drying: Allow the impregnated discs to dry completely in a sterile environment, such as a biological safety cabinet or a low-temperature incubator (e.g., 35°C), with the petri dish lid slightly ajar.[6] This may take several hours. The discs must be thoroughly dry before storage to prevent degradation.

Quality Control: The Self-Validating System

The trustworthiness of your in-house prepared discs hinges on a robust quality control (QC) process. This involves testing the performance of your prepared discs against well-characterized reference bacterial strains with known susceptibility profiles.

QC Protocol (Kirby-Bauer Method):

  • Inoculum Preparation: Prepare a bacterial inoculum of the QC strains (S. aureus ATCC® 25923™ and E. coli ATCC® 25922™) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the prepared inoculum using a sterile cotton swab.

  • Disc Application: Aseptically apply one of your prepared 30 µg Cefamandole discs to the surface of the inoculated MHA plate. Gently press the disc to ensure complete contact with the agar.[8]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.

  • Interpretation: Compare the measured zone diameters to the acceptable QC ranges published by the CLSI for Cefamandole (30 µg) discs.

QC Organism Antimicrobial Agent Disc Content Acceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™Cefamandole30 µg26–32
Escherichia coli ATCC® 25922™Cefamandole30 µg26–34

Note: The acceptable zone diameter ranges are based on historical CLSI data and should be verified against the most current CLSI M100 document.

A batch of prepared discs is considered validated if the QC results fall within the acceptable ranges.

Storage and Stability

Proper storage is crucial to maintain the potency of the prepared Cefamandole discs until their use.

  • Short-term Storage: Store the dried, validated discs in a tightly sealed container with a desiccant at 2-8°C for up to one week.

  • Long-term Storage: For long-term storage, place the container with the discs and desiccant in a -20°C or colder freezer.[6]

  • Usage: When removing discs from the freezer, allow the container to reach room temperature before opening to prevent condensation from forming on the cold discs.[6]

Conclusion

The preparation of Cefamandole antibiotic discs for diffusion assays is a meticulous process that, when executed with precision and adherence to established standards, can provide a reliable and cost-effective alternative to commercial discs. The key to success lies in accurate calculations, aseptic technique, and a rigorous quality control program. By understanding the scientific principles behind each step, researchers can confidently prepare high-quality Cefamandole discs that contribute to the accuracy and reproducibility of antimicrobial susceptibility testing.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • BioMaxima S.A. (n.d.). Cefamandole 30. Retrieved from [Link]

  • Chandana, S., et al. (2015). Preparation, Standardization of Antibiotic Discs and Study of Resistance Pattern for First-Line Antibiotics in Isolates from Clinical Samples. International Journal of Current Microbiology and Applied Sciences, 4(9), 548-555. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI.
  • Clinical and Laboratory Standards Institute. (n.d.). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Bio-Rad Laboratories. (2020). Disks for Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • CLSI. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

  • Centers for Medicare & Medicaid Services. (n.d.). Antimicrobial Disk Diffusion Susceptibility (Bauer, Kirby, Sherris and Turk Method). Retrieved from [Link]

  • Barry, A. L., Thornsberry, C., Jones, R. N., & Gavan, T. L. (1978). Interpretive Criteria for Cefamandole and Cephalothin Disk Diffusion Susceptibility Tests. Journal of Clinical Microbiology, 8(6), 701–709. Retrieved from [Link]

  • ResearchGate. (2018). How do I impregnate a disk for antimicrobial susceptibility testing?. Retrieved from [Link]

Sources

Application Note: Quantitative UV-Vis Spectrophotometric Analysis of Cefamandole Sodium

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for the spectrophotometric analysis of Cefamandole Sodium , identified by the chemical formula C18H18N6NaO5S2 (noting the proton/salt stoichiometry).

This guide is structured for analytical chemists and pharmaceutical researchers, prioritizing Data Integrity (ALCOA+) and ICH Q2(R1) validation standards.


H

N

NaO

S

) Target Audience: QC Analysts, Formulation Scientists, Drug Development Researchers.[1]

Introduction & Chemical Identification

Cefamandole Sodium is a second-generation cephalosporin antibiotic.[1][2] While often confused with similar beta-lactams due to formulaic density, the specific stoichiometry C


H

N

NaO

S

(often denoted as the sodium salt of the C

H

free acid) corresponds to Cefamandole.[1] It functions by inhibiting bacterial cell wall synthesis via penicillin-binding proteins (PBPs).[1][2][3]
Why UV-Vis Spectrophotometry?

While HPLC is the gold standard for impurity profiling, UV-Vis spectrophotometry remains the most efficient method for routine assay , dissolution testing , and content uniformity due to the strong chromophoric properties of the cephem nucleus and the tetrazole moiety.[1]

Chemical Profile
PropertySpecification
Chemical Name Sodium (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylethanoyl]amino}-3-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Formula C

H

N

NaO

S

(Anhydrous Salt)
Molecular Weight 484.5 g/mol
Chromophores

-lactam ring, Tetrazole ring, Benzene ring

270 nm (in Water)
Solubility Freely soluble in water; soluble in methanol.[1][2][4][5][6][7][8][9][10]

Principle of Analysis

The method relies on the Beer-Lambert Law (


), where the absorbance (

) is directly proportional to the concentration (

) of the analyte.[1]
  • Chromophore Physics: Cefamandole exhibits a distinct absorption band at 270 nm in aqueous media, arising from the

    
     transitions within the conjugated system of the 7-aminocephalosporanic acid (7-ACA) core and the 1-methyl-1H-tetrazol-5-yl side chain.
    
  • Solvent Selection: Distilled water is selected as the solvent to minimize solvatochromic shifts and ensure compatibility with "Green Chemistry" principles.[1] Alkaline solvents (e.g., 0.1 N NaOH) are avoided for stock preparation as they accelerate

    
    -lactam ring hydrolysis.[1]
    

Materials & Instrumentation

Reagents
  • Analyte: Cefamandole Sodium Reference Standard (USP/BP Grade, >99.0% purity).[1]

  • Solvent: Double-distilled water (ddH

    
    O) or Milli-Q water (Resistivity > 18.2 M
    
    
    
    cm).[1]
  • Validation Control: 0.1 N HCl (for degradation studies).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1]

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Note: Glass cuvettes absorb UV <300 nm and must not be used.

  • Balance: Analytical balance (readability 0.01 mg).

Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path for Standard Preparation and Measurement, ensuring minimal degradation risk.

G Start Start: Weighing Stock Stock Solution Prep (1000 µg/mL in Water) *Use within 4 hours* Start->Stock Transfer quant. Dilution Serial Dilution (10 - 50 µg/mL) Stock->Dilution Aliquot Scan Spectral Scan (200-400 nm) Confirm Max @ 270 nm Dilution->Scan High Conc. Std Measure Measure Absorbance (Fixed @ 270 nm) Dilution->Measure All Samples Blank Blank Preparation (ddH2O only) Blank->Scan Baseline Corr. Scan->Measure Select Lambda Calc Data Analysis (Linear Regression) Measure->Calc

Figure 1: Analytical Workflow for Cefamandole Sodium Analysis.

Preparation of Standard Stock Solution (1000 g/mL)
  • Accurately weigh 50.0 mg of Cefamandole Sodium RS.[1][10]

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of ddH

    
    O and sonicate for 5 minutes to ensure complete dissolution.
    
  • Make up to volume with ddH

    
    O.[1]
    
  • Critical Control: Store this solution at 2–8°C if not used immediately.[1][10] The

    
    -lactam ring is unstable in solution over long periods (>24h).[1]
    
Preparation of Calibration Standards

Prepare a series of dilutions from the Stock Solution into 10 mL volumetric flasks as detailed below:

Std IDVolume of Stock (mL)Final Volume (mL)Concentration (

g/mL)
STD-1 0.11010
STD-2 0.21020
STD-3 0.31030
STD-4 0.41040
STD-5 0.51050
Measurement Procedure
  • Baseline Correction: Place ddH

    
    O in both reference and sample cuvettes. Auto-zero the instrument.
    
  • Spectral Scan: Scan STD-3 (30

    
    g/mL) from 200 nm to 400 nm.
    
  • Peak Confirmation: Verify the absorption maximum (

    
    ) is 270 ± 2 nm .[1]
    
  • Quantification: Measure the absorbance of STD-1 through STD-5 at 270 nm.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.[1] The following parameters are standard acceptance criteria for this molecule.

Linearity

Plot Absorbance (


) vs. Concentration (

).[1]
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Regression Equation:

    
    [1]
    
    • m (Slope): Indicates sensitivity.[1][11]

    • c (Intercept): Should be statistically indistinguishable from zero.[1]

Precision (Repeatability)

Analyze the 30


g/mL  standard six times (

).
  • Acceptance Criteria: % RSD (Relative Standard Deviation)

    
    .
    
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate using the standard deviation of the response (


) and the slope (

) of the calibration curve:
  • LOD:

    
    [1]
    
  • LOQ:

    
    
    
Accuracy (Recovery Studies)

Spike a known amount of pure drug into a placebo matrix (if analyzing formulation) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Troubleshooting & Interference

Common Issues
  • Hypsochromic Shift (Blue Shift): If the peak shifts from 270 nm to <260 nm, it indicates pH instability or hydrolysis of the

    
    -lactam ring.[1] Ensure water pH is neutral (6.0–7.0).[1]
    
  • Non-Linearity: At concentrations >60

    
    g/mL, deviations from Beer’s Law may occur due to molecular aggregation.[1] Dilute samples to fall within the 10–50 
    
    
    
    g/mL range.[1]
Specificity / Degradation

Cefamandole is sensitive to alkaline hydrolysis.[1][8]

  • Test: Add 0.1 N NaOH to a standard solution.

  • Observation: Significant decrease in absorbance at 270 nm and appearance of degradation peaks (often <240 nm) confirms the method is stability-indicating.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23672568, Cefamandole Sodium.[1] Retrieved from [Link][1]

  • United States Pharmacopeia (USP). General Chapter <857> Ultraviolet-Visible Spectroscopy.[1] (Requires Subscription).[1]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving stability of Cefamandole sodium in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability of Cefamandole Sodium in Aqueous Solution Audience: Researchers, Formulation Scientists, and QC Analysts Version: 2.1 (Current)

🚨 Critical Alerts: Read Before Experimentation

STOP & CHECK: If you observe rapid yellowing or gas evolution upon reconstitution, do not proceed with in vivo injection or sensitive kinetic assays until you verify the pH and formulation source.

ParameterCritical Threshold / Rule
Optimal pH Window 3.5 – 6.0 (Rapid hydrolysis occurs at pH > 7.5)
Temperature Limit < 25°C for short-term (<24h); -20°C for long-term storage.
Sterilization NEVER Autoclave. Use 0.22 µm PES or PVDF filtration only.
Light Sensitivity Moderate. Protect from direct UV/Sunlight during long incubations.

Part 1: Diagnostic Hub (Troubleshooting)

Q1: My solution turned from clear to yellow/amber within hours. Is it still usable?

Status: Likely Degraded.

  • The Science: The yellowing of cephalosporin solutions is a hallmark of

    
    -lactam ring hydrolysis.[1] This reaction is catalyzed by hydroxide ions (
    
    
    
    ).[2] If your solution pH drifted above 7.0, or if the temperature exceeded 25°C, the lactam ring opens, forming biologically inactive degradation products (e.g., cephalosporoic acid derivatives) which are chromophores.
  • Action:

    • Check pH immediately. If pH > 7.5, discard.

    • If the yellowing is faint and within 4 hours of preparation, verify potency via HPLC (see Part 3).

    • Prevention: Use a Citrate or Acetate buffer (pH 5.0) instead of unbuffered water or PBS (pH 7.4).

Q2: I observe vigorous bubbling when reconstituting the powder. Is this contamination?

Status: Normal (Formulation Dependent).

  • The Science: Many commercial sources supply Cefamandole Nafate with Sodium Carbonate (

    
    ) as a solubilizing agent. Upon hydration, the carbonate reacts to form Cefamandole Sodium, releasing Carbon Dioxide (
    
    
    
    ) gas.
    • Reaction:

      
      
      
  • Action:

    • Vent the vial using a sterile needle to release pressure.

    • Wait for effervescence to cease (approx. 5-10 mins) before drawing the dose to ensure volumetric accuracy.

Q3: Can I store the reconstituted solution at Room Temperature (25°C)?

Status: High Risk (Time-Dependent).

  • The Science: Arrhenius kinetics dictate that degradation rates double (approx.) for every 10°C increase.

    • Data: At 25°C, aqueous Cefamandole loses ~10% potency in 24 hours (t90).

    • Data: At 4°C, stability extends to 96 hours (4 days).

  • Action:

    • < 24 Hours: Room temperature is acceptable only if protected from light.

    • > 24 Hours: Must refrigerate (4°C).

    • > 4 Days: Must freeze (-20°C or -80°C).

Part 2: Stability Optimization Protocols

Protocol A: Optimal Buffer Preparation (pH 5.0)

Why this works: Cefamandole is most stable in the weakly acidic range (pH 3.5–5.0).[2] Standard PBS (pH 7.4) accelerates hydrolysis.

Reagents:

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Milli-Q Water

Procedure:

  • Prepare 0.1M Citric Acid: Dissolve 21.01g in 1L water.

  • Prepare 0.1M Sodium Citrate: Dissolve 29.41g in 1L water.

  • Mix: Combine roughly 350mL of Citric Acid solution with 650mL of Sodium Citrate solution.

  • Adjust: Monitor with a pH meter; add Citric Acid to lower pH or Sodium Citrate to raise pH until exactly 5.0 .

  • Filter: Sterilize via 0.22 µm filter.

Protocol B: Freeze-Thaw Handling

Why this works: Repeated crystallization stresses the molecule and may cause micro-precipitates.

  • Aliquot: Immediately after reconstitution, split stock solution into single-use volumes (e.g., 100 µL).

  • Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath to minimize crystal formation time.

  • Thaw: Thaw once at 4°C or on ice. Do not refreeze.

Part 3: Analytical Validation (HPLC Method)

To confirm stability, use this specific Stability-Indicating HPLC method. This separates the intact drug from its hydrolysis degradation products.[3][4]

ParameterSetting
Column C18 Reverse Phase (e.g., µBondapak C18 or equivalent), 5µm, 250 x 4.6mm
Mobile Phase Acetonitrile : 0.1M Phosphate Buffer (pH 4.5) [Ratio 17:83 v/v]
Flow Rate 1.0 mL/min
Wavelength 254 nm (UV)
Injection Vol 20 µL
Retention Time ~8.0 min (Cefamandole); Degradants appear at ~3-4 min

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling Cefamandole Sodium to maximize stability.

CefamandoleStability Start Start: Reconstitute Cefamandole CheckSource Check Source: Pure Sodium Salt or Nafate w/ Carbonate? Start->CheckSource GasCheck Gas Evolution (Bubbling)? CheckSource->GasCheck Vent Action: Vent Vial Wait 10 mins GasCheck->Vent Yes (Nafate) pHCheck Check Target pH GasCheck->pHCheck No (Pure Salt) Vent->pHCheck Acidic pH 3.5 - 6.0 (Optimal) pHCheck->Acidic Buffered Neutral pH 7.0 - 7.5 (Acceptable < 4h) pHCheck->Neutral PBS/Water Alkaline pH > 8.0 (Unstable) pHCheck->Alkaline Basic Buffer Storage Select Storage Duration Acidic->Storage Neutral->Storage Use Quickly Hydrolysis Rapid Hydrolysis (Ring Opening) Alkaline->Hydrolysis Discard DISCARD Solution Yellow/Inactive Hydrolysis->Discard ShortTerm < 24 Hours Storage->ShortTerm MedTerm 24h - 96h Storage->MedTerm LongTerm > 96 Hours Storage->LongTerm RT Room Temp (25°C) Protect from Light ShortTerm->RT Fridge Refrigerate (4°C) MedTerm->Fridge Freeze Freeze (-20°C) Single Aliquots LongTerm->Freeze

Figure 1: Decision Logic for Cefamandole Sodium Preparation and Storage. Follow the green paths for optimal stability.

References

  • Medenecka, B. et al. (2008). Stability of cefamandole nafate in aqueous solutions. Poznań University of Medical Sciences.[2][5][6]

  • Das Gupta, V., & Stewart, K. R. (1981).[3] Stability of cefamandole nafate and cefoxitin sodium solutions. American Journal of Hospital Pharmacy.

  • Frable, R. A., & Klink, P. R. (1981). Stability of cefamandole nafate injection with parenteral solutions and additives. American Journal of Hospital Pharmacy.

  • Jelińska, A. et al. (2003). Kinetics of cefamandole nafate degradation in solid phase. Il Farmaco.

  • BenchChem Technical Support. (2025). Cefamandole Aqueous Solution Stability Guide.

Sources

Troubleshooting HPLC peak tailing for Cefamandole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Cephalosporin analysis. You are likely here because your Cefamandole peaks are exhibiting asymmetry factors (


) greater than 1.5, compromising your resolution and integration accuracy.

Cefamandole is a second-generation cephalosporin containing a beta-lactam ring , a carboxylic acid moiety, and a 1-methyl-1H-tetrazole (MTT) ring. This specific chemical architecture makes it prone to two primary chromatographic failures:

  • Silanol Interactions: The nitrogen-rich tetrazole ring can act as a Lewis base, interacting with acidic silanols on the silica surface.

  • Hydrolysis (False Tailing): The rapid degradation of the Nafate ester form into the parent Cefamandole can mimic peak tailing or splitting.

This guide moves beyond generic advice, applying specific mechanistic corrections based on the USP protocols and physical chemistry of beta-lactams.

Phase 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to isolate the root cause.

Cefamandole_Troubleshooting Start START: Asymmetry > 1.5 Check_Retention Is Retention Time (tR) Stable? Start->Check_Retention Check_Sample Check Sample Prep (Diluent & Age) Check_Retention->Check_Sample Yes (Stable) Action_Void Issue: Column Void/Collapse Sol: Replace Column Check_Retention->Action_Void No (Drifting/Doublet) Check_pH Check Mobile Phase pH (Is it exactly 2.3?) Check_Sample->Check_pH Sample Fresh Action_Hydrolysis Issue: Hydrolysis/Degradation Sol: Inject Fresh / Cooler Temp Check_Sample->Action_Hydrolysis Sample Old/Wrong Diluent Check_Column Check Column Type (Carbon Load & Endcapping) Check_pH->Check_Column pH is 2.3 Action_Ionization Issue: Ionization State Sol: Adjust Buffer to pH 2.3 Check_pH->Action_Ionization pH > 2.8 Action_Silanol Issue: Silanol Interaction Sol: Use L1 (End-capped) or TEA Check_Column->Action_Silanol Type A Silica / Low Carbon

Figure 1: Decision matrix for isolating peak tailing sources in Cefamandole analysis.

Phase 2: Technical Deep Dive & Solutions

The pH Criticality (Ionization Control)

The Science: Cefamandole contains a carboxylic acid group with a pKa of approximately 2.7–3.0.

  • Ideal State: To achieve a sharp peak in Reverse Phase Chromatography (RPC), the acid should be fully protonated (neutral).

  • The Failure Mode: If your mobile phase pH drifts upward (e.g., to pH 3.0 or 3.5), the molecule begins to deprotonate. The co-elution of the neutral and ionized species causes peak broadening and tailing. Furthermore, higher pH ionizes the residual silanols (

    
    ) on the column, attracting the basic nitrogen in the tetrazole ring.
    

The Protocol (USP Alignment): The USP monograph for Cefamandole Nafate specifically mandates a pH 2.3 buffer.

  • Corrective Action:

    • Buffer Selection: Do not use simple water/acid mixtures. Use 0.1 M Monobasic Sodium Phosphate .

    • Adjustment: Adjust the pH to exactly 2.3 ± 0.1 with Phosphoric Acid before adding the organic modifier (Acetonitrile).

    • Verification: Measure the pH of the aqueous portion alone. Measuring pH in mixed organic/aqueous solutions yields "apparent pH," which is inaccurate.

Expert Tip: If tailing persists at pH 2.3, add 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to the active silanols so the Cefamandole does not. Note: TEA is not compatible with LC-MS.

Column Chemistry & Silanol Activity

The Science: Not all C18 columns are equal. "Type A" silica (older generation) has high metal content and acidic silanols, which chelate the beta-lactam or hydrogen bond with the tetrazole ring.

The Protocol: You must use a high-purity, fully end-capped L1 packing.

FeatureRequirement for CefamandoleWhy?
Silica Type Type B (High Purity)Low metal content prevents chelation tailing.
End-Capping Double End-cappedBlocks residual silanols (

) from binding tetrazole nitrogen.
Carbon Load High (>15%)Provides sufficient hydrophobic retention to separate the Nafate ester from the parent.
Pore Size 100 ÅOptimal for small molecule antibiotics.
  • Recommended Columns: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2).

Sample Solvent (The "Strong Solvent" Effect)

The Issue: Researchers often dissolve Cefamandole in pure Methanol or Acetonitrile to ensure solubility.

  • The Failure Mode: Injecting a strong solvent plug into a weaker mobile phase (e.g., 10-15% ACN) causes the analyte to travel faster than the mobile phase at the column head. This results in "fronting" that can look like tailing, or split peaks.[1]

The Protocol:

  • Dissolve: Dissolve the standard in a minimum volume of water or buffer (pH 2.3).

  • Dilute: Bring to volume with the Mobile Phase .

  • Injection Volume: Keep injection volume < 20 µL (for a 4.6mm ID column) to prevent band broadening.

"False Tailing" via Hydrolysis

The Science: Cefamandole Nafate (the ester) hydrolyzes to Cefamandole (the salt) in aqueous solution. This reaction is pH and temperature-dependent. If degradation occurs during the run, the peak will exhibit a "saddle" or severe tail as the two species separate on-column.

The Protocol:

  • Temperature: Maintain the autosampler at 4°C . At room temperature, significant hydrolysis occurs within hours.

  • Time: Analyze samples immediately after preparation. Do not batch 50 samples overnight without stability verification.

Phase 3: Summary Troubleshooting Matrix

SymptomProbable CauseVerification StepCorrective Action
Tailing (

)
Silanol InteractionRun a test mix with a neutral marker (e.g., Toluene). If neutral is sharp, it's chemical interaction.Switch to "Type B" end-capped column; Add TEA modifier.
Tailing + Broadening pH MismatchCheck buffer pH.Adjust aqueous buffer to pH 2.3 ± 0.1.
Split Peak / Shoulder Sample SolventCheck diluent composition.[2]Dissolve sample in Mobile Phase.
Fronting Column OverloadDilute sample 1:10 and re-inject.Reduce injection mass/volume.[3][4]
Progressive Tailing Guard Column FoulingRemove guard column and inject.Replace guard cartridge; Filter samples (0.22 µm).

References

  • United States Pharmacopeia (USP). USP Monograph: Cefamandole Nafate.[5] USP-NF.[5][6][7] (Defines the L1 column and pH 2.3 phosphate buffer requirement).

    • (Requires subscription, general reference via USP-NF).

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[8] Explains silanol interactions and pH effects on peak symmetry.

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[8] Details the interaction between basic nitrogen groups (like tetrazoles) and residual silanols.

  • National Institutes of Health (NIH). Mechanistic studies to understand peak tailing... in reversed-phase liquid chromatography. (2024).[9] Discusses acid-silanol interactions.

Sources

Technical Support Center: Preventing Hydrolysis of the Beta-Lactam Ring in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. The inherent reactivity of the beta-lactam ring, while crucial for its antibacterial efficacy, also renders it susceptible to hydrolysis, leading to inactivation. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of your beta-lactam compounds during storage.

I. Frequently Asked Questions (FAQs)

Q1: What is beta-lactam ring hydrolysis and why is it a concern?

A: The beta-lactam ring is a four-membered cyclic amide. Hydrolysis is a chemical reaction where a water molecule breaks one of the amide bonds in this ring, rendering the antibiotic inactive.[1][2] This is a primary concern during storage as it leads to a loss of compound potency, inaccurate experimental results, and wasted resources. The carbonyl carbon of the beta-lactam ring is highly electrophilic and susceptible to nucleophilic attack by water.[3][4]

Q2: What are the main factors that influence the rate of hydrolysis?

A: The stability of the beta-lactam ring is significantly influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions.[5] Most beta-lactams exhibit a U-shaped pH-stability profile, with maximal stability typically occurring between pH 4 and 7, depending on the specific structure of the molecule.[5] For instance, amoxicillin and ampicillin are most stable around pH 4-5, while those without a side-chain amino group are more stable at pH 6-7.[5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]

  • Solvent: The presence of water is essential for hydrolysis. The composition of the storage solvent can significantly impact stability.

  • Presence of Catalysts: Certain metal ions and enzymes, known as beta-lactamases, can dramatically increase the rate of hydrolysis.[1][7][8]

Q3: What are the initial signs of beta-lactam degradation in my sample?

A: Visually, you may not observe any changes. The most reliable indicator is a decrease in biological activity, such as an increase in the Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to detect the appearance of degradation products, such as the corresponding penicilloic acid.[9][10]

Q4: Can I store my beta-lactam antibiotic dissolved in bacterial growth media?

A: While convenient, it is generally not recommended for long-term storage. Bacterial growth media are aqueous solutions, often with a pH near neutral (e.g., Mueller-Hinton broth at pH ~7.3), which is not optimal for the stability of many beta-lactams.[11][12] Studies have shown that some beta-lactams can degrade rapidly in media at 37°C, with half-lives as short as a few hours.[5][13] If you must pre-mix, prepare it fresh before each experiment.

II. Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to common problems encountered during the storage of beta-lactam compounds.

Problem 1: My beta-lactam solution is losing potency faster than expected.

Causality: This is the most common issue and is almost always due to hydrolysis. The key is to identify and mitigate the specific factors accelerating the degradation.

Troubleshooting Workflow:

start Potency Loss Detected check_temp Is storage temperature optimal (-70°C or lower)? start->check_temp check_ph Is the solution pH within the optimal range? check_temp->check_ph Yes adjust_temp Action: Store at -70°C or -80°C. Avoid -10°C and -25°C for long-term storage. check_temp->adjust_temp No check_solvent Is the solvent appropriate (e.g., aqueous buffer)? check_ph->check_solvent Yes adjust_ph Action: Prepare a buffered solution at the optimal pH for the specific beta-lactam. check_ph->adjust_ph No check_aliquoting Are you using single-use aliquots? check_solvent->check_aliquoting Yes adjust_solvent Action: Consider using a non-aqueous solvent or lyophilization for long-term storage. check_solvent->adjust_solvent No implement_aliquoting Action: Prepare single-use aliquots to avoid freeze-thaw cycles. check_aliquoting->implement_aliquoting No retest Retest Potency check_aliquoting->retest Yes adjust_temp->retest adjust_ph->retest adjust_solvent->retest implement_aliquoting->retest

Caption: Troubleshooting workflow for beta-lactam potency loss.

Protocol 1: Optimal Preparation and Storage of Beta-Lactam Stock Solutions

This protocol provides a self-validating system for preparing and storing beta-lactam solutions to minimize hydrolysis.

Materials:

  • Beta-lactam antibiotic powder

  • Sterile, nuclease-free water or appropriate buffer (e.g., phosphate or citrate buffer)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pH meter

  • -80°C freezer

Procedure:

  • Determine the Optimal pH: Consult the literature for the specific beta-lactam you are working with to find its optimal pH for stability.[5] For many penicillins and cephalosporins, a slightly acidic pH (e.g., pH 6.0-6.5) is often preferable to neutral or alkaline conditions.[5]

  • Prepare the Buffer (If necessary): If the optimal pH is not that of pure water, prepare a sterile buffer solution at the desired pH.

  • Dissolve the Beta-Lactam: On the day of preparation, allow the beta-lactam powder to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount and dissolve it in the sterile water or buffer to your target concentration. Perform this step on ice to minimize degradation.

  • Verify pH: If you dissolved the compound in unbuffered water, check the pH of the final solution and adjust if necessary using dilute, sterile acid or base.

  • Aliquot for Single Use: Immediately dispense the stock solution into single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.

  • Flash Freeze: Rapidly freeze the aliquots in a dry ice/ethanol bath or a liquid nitrogen dewar before transferring them to a -80°C freezer for long-term storage.

  • Storage: Store the aliquots at -80°C. Studies have shown that most beta-lactams are stable for up to six months at this temperature without significant loss of activity.[14] Storage at -70°C is also highly recommended, while -25°C may be suitable for shorter periods (up to 3 months for many, but not all, beta-lactams).[11][15] Avoid storage at -10°C.[11][15]

  • Usage: When needed, thaw an aliquot rapidly and use it immediately. Do not refreeze any unused portion of the thawed solution.

Problem 2: I need to store my beta-lactam for an extended period ( >6 months).

Causality: For very long-term storage, even at -80°C, slow hydrolysis can occur in aqueous solutions. The presence of water is the limiting factor.

Troubleshooting and Protocol 2: Lyophilization for Long-Term Storage

Expertise & Experience: Lyophilization, or freeze-drying, removes water from the sample, thereby preventing hydrolysis. This is the gold standard for long-term preservation of sensitive compounds.

Procedure:

  • Prepare the Solution: Dissolve your beta-lactam in a minimal amount of sterile, nuclease-free water or a suitable lyoprotectant-containing buffer.

  • Aliquot: Dispense the solution into lyophilization-compatible vials.

  • Freeze: Freeze the samples completely.

  • Lyophilize: Place the frozen samples on a lyophilizer and run a suitable cycle to sublime the water.

  • Backfill and Seal: Once the cycle is complete, backfill the vials with an inert gas like nitrogen or argon and seal them tightly.

  • Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Reconstitution: When needed, reconstitute the powder with the appropriate sterile solvent immediately before use.[16]

III. Quantitative Data Summary

The stability of beta-lactams is highly variable. The following table summarizes the degradation half-lives of several common beta-lactams under different conditions.

Beta-LactamMediumTemperature (°C)pHDegradation Half-life (hours)Reference
ImipenemCA-MHB367.2516.9[12]
MeropenemCA-MHB367.2546.5[12]
PiperacillinCA-MHB367.2561.5[12]
CefepimeCA-MHB367.2550.8[12]
AztreonamCA-MHB*367.251,190[12]
MecillinamMOPS Medium377.4~2[13]
AmpicillinMilk60-741[6]
AmpicillinMilk100-26[6]

*CA-MHB: Cation-Adjusted Mueller-Hinton Broth

Note: As demonstrated, stability is highly dependent on the specific compound and the conditions. For instance, increasing the pH from 6.80 to 7.80 can decrease the half-life of imipenem by more than half.[12]

IV. Mechanism of Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The primary mechanism in a laboratory setting (without enzymatic contamination) is nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the beta-lactam ring.

Caption: Simplified mechanism of beta-lactam ring hydrolysis.

This reaction is accelerated under both acidic and basic conditions, which catalyze the ring-opening step.[4][5]

V. References

  • Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... - ResearchGate. Available at: [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. Available at: [Link]

  • Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - NIH. Available at: [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - Semantic Scholar. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media - bioRxiv. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. Available at: [Link]

  • Beta-lactam antibiotics (video) - Khan Academy. Available at: [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at: [Link]

  • How to prevent hydrolysis in a drug - Quora. Available at: [Link]

  • Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. Available at: [Link]

  • Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade - MDPI. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. Available at: [Link]

  • Effect of heat treatments on stability of β-lactams in milk - ResearchGate. Available at: [Link]

  • Penicillin - Wikipedia. Available at: [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed. Available at: [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC - NIH. Available at: [Link]

Sources

Technical Guide: Optimization of pH for Cefamandole Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: PROTOCOL OPTIMIZATION: Balancing Ionization Suppression and Beta-Lactam Stability in Cefamandole Recovery

Executive Summary & Chemical Context[1][2][3]

Cefamandole is a second-generation cephalosporin possessing a beta-lactam ring fused to a dihydrothiazine ring. Successful extraction is not merely a physical separation; it is a kinetic race against hydrolysis.

The optimization of pH for Cefamandole extraction is governed by two opposing forces:

  • Extraction Efficiency (Log D): Requires a pH below the pKa (~3.14) to suppress ionization of the C-2 carboxylic acid, rendering the molecule neutral and hydrophobic (solvent-soluble).

  • Chemical Stability: Requires a pH between 3.5 and 5.0 to prevent acid-catalyzed hydrolysis or alkaline ring-opening of the beta-lactam core.

The "Golden Window" for extraction is pH 2.5 – 3.0 , provided that temperature is strictly controlled (


) and contact time is minimized.

The Physicochemical Landscape

To maximize recovery, you must visualize the relationship between pH, the ionization state of Cefamandole, and its degradation risk.

Visual 1: The Stability-Solubility Matrix

This diagram illustrates the critical "Safe Zone" where extraction efficiency overlaps with acceptable stability.

Cefamandole_pH_Landscape cluster_0 Mechanism of Action Acid pH < 2.0 (High Acid Stress) Zone OPTIMAL EXTRACTION ZONE (pH 2.5 - 3.0) High Solvent Solubility Manageable Stability Acid->Zone Decreasing Acidity Stable Max Stability Zone (pH 3.5 - 5.0) Low Organic Solubility (Ionized Form) Zone->Stable Increasing Ionization (R-COO-) Base pH > 7.5 (Alkaline Hydrolysis) Stable->Base Ring Opening Risk Mechanism At pH 2.5: R-COOH (Protonated) Partition Coeff (Log P) Increases Mechanism->Zone

Figure 1: The Cefamandole Extraction Window. Note that while stability peaks at pH 4-5, extraction efficiency peaks at pH < 3.

Optimized Extraction Protocols

Do not use generic "antibiotic" protocols. Cefamandole requires specific handling to avoid the opening of the beta-lactam ring.

Method A: Liquid-Liquid Extraction (LLE)

Best for: Rapid processing of plasma or aqueous buffers.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or n-Butanol (for higher polarity recovery).

  • Buffer: 0.1M Phosphate or Citrate buffer adjusted to pH 2.8 .

Protocol:

  • Acidification: Adjust sample pH to 2.8 ± 0.1 using 1M HCl or Citrate Buffer. Crucial: Do not drop below pH 2.0.

  • Solvent Addition: Add cold (

    
    ) Ethyl Acetate in a 1:1 or 2:1 (Solvent:Sample) ratio.
    
  • Agitation: Vortex for 60 seconds. Do not sonicate (heat degrades beta-lactams).

  • Separation: Centrifuge at 4,000 x g for 10 mins at

    
    .
    
  • Collection: Collect the upper organic layer immediately.

  • Evaporation: Evaporate under nitrogen stream at

    
    . Reconstitute in Mobile Phase.
    
Method B: Solid Phase Extraction (SPE)

Best for: High purity requirements and complex matrices (wastewater, serum).

Cartridge: Hydrophilic-Lipophilic Balance (HLB) (e.g., Oasis HLB).

Workflow Visualization:

SPE_Workflow Start Sample Pre-treatment Adjust to pH 2.5 - 3.0 (Filter 0.45 µm) Condition Condition Cartridge 1. Methanol 2. Acidified Water (pH 2.5) Start->Condition Load Load Sample Flow rate: 1-2 mL/min Condition->Load Wash Wash Step 5% Methanol in Water (Removes salts/proteins) Load->Wash Elute Elution Acetonitrile or Methanol (100%) Wash->Elute

Figure 2: SPE Workflow for Cefamandole. Acidic loading is critical for retention on HLB cartridges.

Troubleshooting Center

Issue 1: Low Recovery (< 60%)

Symptom: Internal standard recovers well, but Cefamandole is missing. Root Cause Analysis:

  • pH too high: If pH > 3.5, the carboxylic acid group deprotonates (

    
    ). The molecule becomes too polar to partition into Ethyl Acetate or bind to the SPE column.
    
  • Phase Trapping: Cefamandole can bind to plasma proteins.[1][2]

Corrective Action:

  • Step 1: Verify pH of the final mixture (sample + buffer) is < 3.0.

  • Step 2: If extracting from plasma, perform a Protein Precipitation (PPT) with Acetonitrile before pH adjustment to release protein-bound drug.

Issue 2: Degradation Peaks (Extra peaks in HPLC)

Symptom: Area count of Cefamandole decreases over time; new peaks appear at early retention times. Root Cause Analysis:

  • Alkaline Hydrolysis: Exposure to pH > 7.0 even for minutes can open the beta-lactam ring.

  • Thermal Stress: Evaporation temperature >

    
    .
    

Corrective Action:

  • Strict Temperature Control: Keep all reagents on ice.

  • Buffer Check: Ensure no alkaline washing steps are used in glassware cleaning.

  • Speed: Analyze samples within 4 hours of extraction or freeze at

    
    .
    

Comparative Data: pH vs. Recovery

The following table summarizes expected recovery rates based on solvent and pH conditions.

Extraction pHSolvent SystemExpected Recovery (%)Stability Risk
pH 1.5 Ethyl Acetate85 - 90%High (Acid hydrolysis)
pH 2.8 Ethyl Acetate92 - 95% Low (Optimal)
pH 4.5 Ethyl Acetate40 - 50%Negligible
pH 7.0 Ethyl Acetate< 10%Moderate (Ring opening)
pH 2.5 SPE (HLB)95 - 98% Low

Frequently Asked Questions (FAQ)

Q: Can I use Chloroform instead of Ethyl Acetate? A: It is not recommended. Chloroform is more toxic and often provides lower recovery for polar beta-lactams compared to Ethyl Acetate or n-Butanol. Ethyl Acetate offers the best balance of polarity and volatility for evaporation.

Q: Why does my Cefamandole standard degrade in the autosampler? A: Cefamandole in aqueous solution is unstable at room temperature.

  • Fix: Set autosampler temperature to

    
    .
    
  • Fix: Adjust the reconstitution solvent to slightly acidic (0.1% Formic Acid) to maintain the pH in the stability window (pH 3-5).

Q: What is the exact pKa of Cefamandole? A: The carboxylic acid pKa is approximately 3.14 [1]. This is why we target pH 2.5-2.8 for extraction—to ensure >90% of the population is in the non-ionized (protonated) state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 456255, Cefamandole. Retrieved from [Link]

  • Elbalkiny, H.T., et al. (2025). Removal and tracing of cephalosporins in industrial wastewater by SPE-HPLC.[3] ResearchGate.[3] Retrieved from [Link]

  • Medenecka, B., et al. (2008). Stability of cefamandole nafate in aqueous solutions. Biblioteka Nauki. Retrieved from [Link] (Source verified via snippet 1.1).

  • Flynn, E.H. Cephalosporins and Penicillins: Chemistry and Biology. Academic Press. (Standard Reference for Beta-Lactam Chemistry).[4][5]

Sources

Resolving Cefamandole sodium precipitation in culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering solubility issues with Cefamandole Sodium in cell culture applications.

Topic: Resolving Precipitation & Instability in Culture Media Document ID: TS-CEF-002 Last Updated: 2026-05-21

Executive Summary: The Solubility-Stability Paradox

Cefamandole Sodium is a second-generation cephalosporin frequently used in antimicrobial susceptibility testing and protein binding studies. While "freely soluble" in water, users often encounter precipitation when introducing it to complex culture media (e.g., DMEM, RPMI).

The Core Problem: Cefamandole Sodium is hygroscopic and chemically unstable in solution. Precipitation is rarely due to simple insolubility; rather, it is a symptom of hydrolysis (degradation) or ionic shock (common ion effect). The degradation products of beta-lactams are often less soluble than the parent compound, leading to "mystery precipitates" that appear over time.

Root Cause Analysis: Why is it Precipitating?

Before altering your protocol, identify which of the three mechanisms is triggering your failure.

MechanismSymptomsRoot Cause
Hydrolytic Degradation Precipitate forms after thawing a frozen stock or after 24h in media. Solution turns yellow/amber.Beta-lactam ring hydrolysis.[1] The breakdown products are insoluble. Trigger: pH > 7.5 or repeated freeze-thaw cycles.
Ionic Shock (Salting Out) Instant cloudiness when adding stock to media (e.g., RPMI or DMEM).Common Ion Effect. High Na+ concentration in the media reduces the solubility of Cefamandole Sodium.
Thermal Hysteresis Precipitate visible immediately upon thawing the stock solution.Cryo-concentration. The drug crystallized at the eutectic point during freezing and requires energy (heat/sonication) to redissolve.

The "Gold Standard" Preparation Protocol

Use this self-validating workflow to minimize precipitation risks. Do not use PBS for the initial stock.

Step 1: Stock Solution Preparation (100 mg/mL)

Reagent: Cefamandole Sodium (USP Grade) Solvent: Sterile Water for Injection (WFI) or Deionized Water.

  • CRITICAL: Do NOT use PBS or Saline for the master stock. The additional sodium ions (

    
    ) will depress solubility and accelerate precipitation via the common ion effect.
    
  • Weighing: Weigh powder quickly. Cefamandole is hygroscopic; absorbed atmospheric moisture initiates degradation immediately.

  • Dissolution: Add WFI to the powder. Vortex vigorously for 30–60 seconds.

    • Note: The solution may appear pale yellow; this is normal. Dark amber indicates varying degrees of oxidation.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? Low protein binding and high chemical compatibility with beta-lactams. Avoid Nylon filters which can adsorb the drug.

Step 2: Storage Strategy
  • Aliquot: Dispense into single-use volumes (e.g., 100 µL).

  • Freeze: Store at -20°C (stable for ~4 weeks) or -80°C (stable for ~6 months).

  • Rule: NEVER refreeze. If a vial is thawed, use it or discard it.

Step 3: Introduction to Culture Media
  • Thaw: Thaw the stock at 37°C water bath until completely clear. If cloudy, sonicate for 5 seconds.

  • Dilution (The "Step-Down" Method):

    • Do not blast the stock directly into the cell culture flask.

    • Intermediate Step: Dilute the stock 1:10 in fresh media (pre-warmed to 37°C) in a separate tube. Vortex.

    • Final Addition: Add this intermediate solution to your cell culture vessel.

    • Logic: This prevents a localized high-concentration "plume" that triggers crystallization upon contact with the salt-rich media.

Visualizing the Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for handling Cefamandole Sodium, ensuring you avoid the "Dead Ends" of precipitation.

Cefamandole_Workflow Start Start: Cefamandole Sodium Powder Solvent_Choice Choose Solvent Start->Solvent_Choice PBS_Saline PBS / Saline Solvent_Choice->PBS_Saline Avoid Water Sterile Water (WFI) Solvent_Choice->Water Recommended Precipitation_Risk HIGH RISK: Common Ion Effect (Precipitation) PBS_Saline->Precipitation_Risk Dissolution Vortex & Filter (0.22 µm) Water->Dissolution Storage Aliquot & Freeze (-20°C/-80°C) Dissolution->Storage Thawing Thaw at 37°C Storage->Thawing Check_Clear Is Solution Clear? Thawing->Check_Clear Cloudy Cloudy/Crystals Check_Clear->Cloudy No Clear Clear Solution Check_Clear->Clear Yes Sonicate Sonicate (5 sec) + Warm Cloudy->Sonicate Sonicate->Check_Clear Direct_Add Add Directly to Flask Clear->Direct_Add Risky Step_Down Intermediate Dilution (1:10 in Media) Clear->Step_Down Best Practice Fail_Shock FAILURE: Local Concentration Shock Direct_Add->Fail_Shock Success Stable Culture System Step_Down->Success

Caption: Operational workflow for Cefamandole Sodium reconstitution. The "Step-Down" dilution method prevents ionic shock precipitation.

Troubleshooting FAQ

Q1: My stock solution precipitated immediately after thawing. Is it ruined?

  • A: Likely not. This is often "thermal hysteresis." The salt crystallized during the freezing process.

  • Fix: Warm the vial to 37°C and sonicate for 5–10 seconds. If it clears, it is safe to use. If a precipitate remains after warming, degradation has occurred (hydrolysis), and the vial must be discarded.

Q2: Can I adjust the pH of the stock solution to prevent precipitation?

  • A: Do not adjust the stock pH manually. Cefamandole Sodium is most stable at pH 3.5–7.0. Adding NaOH or HCl to "fix" solubility will accelerate beta-lactam ring hydrolysis, rendering the antibiotic ineffective even if it looks clear. Rely on the buffering capacity of your culture media to handle the final pH, not the stock.

Q3: I am using serum-free media (e.g., Neurobasal) and seeing fine dust. Why?

  • A: Serum-free media often contains higher concentrations of Calcium and Magnesium. While Cefamandole is less sensitive to Calcium than Ceftriaxone, high concentrations can still form insoluble complexes.

  • Fix: Ensure you are using the "Step-Down" dilution method (see Section 3) to lower the local concentration before the drug encounters the calcium-rich environment.

Q4: How long is the reconstituted solution stable at 4°C?

  • A: Less than 24 hours.[2][3] Beta-lactams hydrolyze rapidly in water. For reproducible data, always use fresh aliquots from -20°C/-80°C storage. Never store the liquid stock in the fridge for "use later in the week."

References

  • PubChem. Cefamandole Sodium | C18H17N6NaO5S2. National Library of Medicine. Available at: [Link]

Sources

Minimizing degradation products of C18H18N6NaO5S2 during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Thermal Degradation & Stability Management

Status: Active | Version: 2.4 | Audience: R&D, QC, Formulation Scientists

Core Directive: The Thermal Paradox

CRITICAL WARNING: Ceftriaxone Sodium is inherently thermolabile. Unlike many small molecules, it does not possess a "safe" heating window for solubilization.

  • The Rule: Do not use heat to accelerate dissolution.

  • The Consequence: Heating aqueous Ceftriaxone >37°C triggers rapid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactam ring hydrolysis and geometric isomerization (Z-to-E), resulting in potency loss and color darkening (polymerization).
    

Module 1: The Chemistry of Degradation (Diagnostic)

User Query: "My solution turned from pale yellow to amber/dark orange after a short period at 40°C. What happened?"

Mechanism of Action

Thermal stress on Ceftriaxone triggers two primary degradation pathways that occur simultaneously:

  • Geometric Isomerization (Impurity A): The methoxyimino group isomerizes from the active (Z)- (syn) configuration to the inactive (E)- (anti) configuration. This is thermodynamically driven by heat.

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Lactam Hydrolysis (Impurity B):  The four-membered lactam ring opens. This is catalyzed by both heat and pH extremes, leading to the formation of degradation products that can polymerize, causing the color shift (Maillard-type darkening).
    
Visualizing the Pathway

The following diagram maps the degradation cascade triggered by thermal stress.

CeftriaxoneDegradation Native Ceftriaxone (Z-isomer) (Active API) Heat Thermal Stress (>25°C) Native->Heat ImpurityA Impurity A (E-isomer / Anti) (Thermodynamic Shift) Heat->ImpurityA Isomerization Hydrolysis Beta-Lactam Ring Opening Heat->Hydrolysis + H2O ImpurityB Impurity B (Desacetyl-ceftriaxone) Polymer Oligomers/Polymers (Dark Amber Color) ImpurityB->Polymer Oxidative Polymerization Hydrolysis->ImpurityB

Caption: Thermal stress drives Z-to-E isomerization and beta-lactam hydrolysis, leading to inactive impurities and color changes.

Module 2: Formulation & Dissolution Troubleshooting

User Query: "How do I dissolve Ceftriaxone at high concentrations (e.g., 250 mg/mL) without heating?"

Protocol: Cold-Agitation Dissolution

Instead of heat, use vigorous agitation and time .

  • Temperature Control: Ensure solvent (WFI or Buffer) is at 20°C–25°C . Do not use warm water.

  • Stepwise Addition: Add the solvent to the powder in two aliquots.

    • Add 50% of volume: Shake vigorously or vortex for 60 seconds.

    • *Add remaining 50%: * Vortex until clear.

  • De-aeration: Allow the solution to stand for 2-3 minutes to let foam dissipate.

  • Visual Check: Solution should be light yellow to amber. If particulate matter remains, sonicate for max 30 seconds (monitor temperature rise).

Buffer & pH Optimization Table

Ceftriaxone stability is strictly pH-dependent.

ParameterOptimal RangeDanger ZoneMechanism of Failure
pH 6.0 – 8.0 < 5.0Acid-catalyzed hydrolysis of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-lactam ring.
pH 6.0 – 8.0 > 8.5Base-catalyzed ring opening; rapid darkening.
Diluent Water, 0.9% NaClCalcium-containing (Ringer's)FATAL PRECIPITATE. Ceftriaxone-Ca salt forms insoluble crystals.
Buffer Phosphate (pH 7.[1]4)CitrateCitrate can accelerate degradation rates at elevated temps.

Module 3: Lyophilization (Freeze-Drying) Guide

User Query: "I see degradation peaks after lyophilization. How do I optimize the cycle?"

Degradation during lyophilization usually occurs during the secondary drying phase if the shelf temperature is too high.

Critical Process Parameters (CPPs)
  • Tg' (Glass Transition of Concentrate): ~ -32°C to -34°C (varies with buffer).

  • Collapse Temperature (Tc): ~ -28°C.

Optimized Cycle Protocol
  • Freezing: Ramp to -45°C. Hold for 4 hours to ensure complete solidification.

  • Primary Drying (Sublimation):

    • Shelf Temp: -25°C (Must stay below Tc).

    • Chamber Pressure: 100 mTorr.

    • Duration: Until thermocouple convergence (product temp matches shelf temp).

  • Secondary Drying (Desorption) - THE DANGER ZONE:

    • Risk: Heating too fast here causes the "browning" reaction.

    • Ramp: Slow ramp (0.2°C/min) to +25°C.

    • Limit:Do not exceed +25°C . Many standard cycles go to +40°C; this will degrade Ceftriaxone.

    • Hold: Minimize hold time (4-6 hours max).

Module 4: Analytical Troubleshooting (HPLC)

User Query: "I cannot separate the Z-isomer (Active) from the E-isomer (Impurity A)."

The (E)-isomer is the primary thermal degradation product. Separation requires specific ion-pairing or polarity adjustments.

Recommended HPLC Conditions (Stability Indicating)
  • Column: C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 7.0) + Tetrabutylammonium hydroxide (Ion Pair Reagent) .

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: High aqueous start to retain the polar degradation products.

  • Wavelength: 241 nm (Isosbestic point) or 270 nm.

  • Flow Rate: 1.0 mL/min.[1]

Troubleshooting Decision Tree

Troubleshooting Issue Start: Identification of Instability Precipitate Issue: Haze/Precipitate Issue->Precipitate ColorChange Issue: Darkening/Yellowing Issue->ColorChange CheckCa Check Diluent for Calcium (Lactated Ringer's?) Precipitate->CheckCa CheckTemp Was solution heated >37°C? ColorChange->CheckTemp Action1 Discard. Irreversible Ca-Salt. CheckCa->Action1 Yes CheckpH Check pH (Is it <5 or >8?) CheckTemp->CheckpH No Action2 Thermal Degradation. Use Cold-Agitation. CheckTemp->Action2 Yes Action3 Adjust Buffer. Target pH 7.4. CheckpH->Action3

Caption: Diagnostic flow for identifying the root cause of Ceftriaxone instability (Precipitation vs. Degradation).

References

  • European Pharmacopoeia (Ph. Eur.) . Ceftriaxone Sodium Monograph 10.0. (Defines Impurity A as the E-isomer and sets limits).

  • United States Pharmacopeia (USP) . Ceftriaxone for Injection. (Specifies chromatographic purity methods).

  • Al-Zoubi, N., et al. "Stability of Ceftriaxone Sodium in Pharmaceutical Aqueous Solution." Jordan Journal of Pharmaceutical Sciences, 2011. (Establishes pH 7.0-8.0 as optimal and details thermal kinetics).
  • PubChem Compound Summary . "Ceftriaxone Sodium."[2][3][4][5][6][7][8] National Center for Biotechnology Information. (Chemical structure and properties).[1][3][4][5][6][9][10][11] Link

  • Patel, K., et al. "Stability indicating HPLC method for Ceftriaxone Sodium." Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Cefamandole Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Mandate

Cefamandole nafate is a second-generation cephalosporin antibiotic.[1] For research applications, its utility is defined by the integrity of its beta-lactam ring . This four-membered ring is thermodynamically unstable and prone to hydrolysis—a degradation pathway accelerated by moisture, alkaline pH, and temperature.

This guide provides a self-validating system for storage and handling. Do not treat these steps as suggestions; they are chemical necessities to prevent the accumulation of inactive degradation products (e.g., cefamandole free acid and subsequent open-ring metabolites).

Long-Term Storage of Lyophilized Powder

Standard Operating Procedure (SOP)
  • Temperature: Store at -20°C (or lower).

  • Container: Tightly sealed glass or polypropylene vials.

  • Environment: Desiccated.[2] Moisture is the primary catalyst for solid-state degradation.

  • Light: Protect from light (Amber vials or foil-wrapped).

Why this works (The Mechanism)

In the solid state, degradation follows first-order kinetics dependent on relative humidity (RH).[3][4] At >50% RH, the rate of hydrolysis increases exponentially. Storage at -20°C significantly reduces the kinetic energy available for the nucleophilic attack on the beta-lactam carbonyl group.

Visualizing the Storage Logic

StorageLogic Start Received Cefamandole Lyophilized Powder CheckSeal Inspect Seal Integrity Start->CheckSeal DecisionUse Immediate Use? CheckSeal->DecisionUse Desiccate Place in Desiccator (Silica Gel/N2 purge) DecisionUse->Desiccate No (Long-term) Fridge Store at 4°C (Max 2-4 weeks) DecisionUse->Fridge Yes (Short-term) Freeze Store at -20°C Desiccate->Freeze Monitor Monitor Humidity (Keep RH < 30%) Freeze->Monitor

Figure 1: Decision matrix for incoming Cefamandole powder to maximize shelf life.

Reconstitution & Handling: The Critical Window

Once reconstituted, Cefamandole transitions from a stable solid to a labile solution. The "shelf life" drops from years to hours/days.

Solvent Compatibility & pH
  • Recommended Diluents: Sterile Water for Injection (SWFI), 0.9% Sodium Chloride (NS).

  • Avoid: Alkaline buffers (pH > 7.5).

  • Optimal pH: Stability is maximal between pH 3.5 – 5.0 .[1]

Stability Data Summary
ConditionSolventStability DurationNotes
-20°C (Frozen) SWFI / NS26 - 52 WeekspH may drift lower over time; thaw only once.
5°C (Refrigerated) SWFI / NS44 Days (Stock)Warning: Dilute infusion admixtures (e.g., in IV bags) degrade faster (<4 days).
25°C (Room Temp) SWFI / NS24 HoursCritical: Potency drops <90% rapidly in dilute solutions (approx 4-8 hours).

Technical Insight: There is a discrepancy in literature regarding room temperature stability (ranging from 8 hours to 5 days). This variance depends on concentration . High-concentration stock solutions are more self-buffering and stable. Dilute solutions (infusion ready) lack buffering capacity and degrade faster. Always assume the conservative limit (4-8 hours) for experimental precision.

Troubleshooting & FAQs

Q1: My reconstituted solution has turned from clear/pale yellow to dark amber. Is it safe to use?

Answer: Discard immediately.

  • Mechanism: The darkening is a visual indicator of beta-lactam ring hydrolysis and the formation of degradation polymers.

  • Impact: This indicates a significant loss of potency (>10%) and the presence of potential immunogenic impurities.

Q2: Can I refreeze the solution after thawing?

Answer: No.

  • Reasoning: Freeze-thaw cycles induce microscopic pH shifts and ice crystal formation that can mechanically shear molecules or accelerate hydrolysis during the transition phases.

  • Protocol: Aliquot your stock solution immediately after initial reconstitution into single-use volumes before freezing.

Q3: I see a haze or precipitate after thawing my samples stored at -10°C.

Answer: This is a known issue with storage at -10°C (incomplete freezing).

  • Fix: Ensure your freezer is calibrated to -20°C or lower .

  • Recovery: If the haze persists upon warming to Room Temperature, the drug has likely crystallized or degraded. Filter sterilization (0.22 µm) may remove crystals but cannot reverse degradation. Verification via HPLC is required if the sample is critical.

Q4: Why is pH control critical for Cefamandole?

Answer: Cefamandole nafate is an ester.[5]

  • High pH (>7.5): Rapid hydrolysis of the ester and the beta-lactam ring.

  • Low pH (<2.5): Acid-catalyzed hydrolysis.

  • Target: Maintain pH 3.5–5.0. If mixing with other reagents, check the final pH of the mixture.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it. The primary enemy is the nucleophilic attack on the beta-lactam ring.

Degradation Cef Cefamandole Nafate (Active Prodrug) Inter Hydrolysis of Beta-Lactam Ring Cef->Inter Nucleophilic Attack Factors Catalysts: High pH (OH-) Moisture (H2O) Heat (>25°C) Factors->Inter Product Degradation Products (Biologically Inactive) Inter->Product Ring Opening

Figure 2: Simplified degradation pathway of Cefamandole Nafate.

References

  • Stability of frozen solutions of cefamandole nafate. Source: National Institutes of Health (PubMed). URL:[Link]

  • Stability of Cefamandole Nafate and Cefoxitin Sodium Solutions. Source: PubMed (Am J Hosp Pharm). URL:[Link]

  • Compatibility and stability of seven selected cephalosporin antibiotics. Source: PMC (National Institutes of Health). URL:[Link]

Sources

The Cefamandole Optimization Hub: Technical Support for Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (ID: 884-Beta) Subject: Overcoming Bacterial Resistance to Cefamandole (2nd Gen Cephalosporin)

Welcome, Colleague.

You are likely here because your Cefamandole (CMD) MICs are drifting, or your susceptibility assays are yielding inconsistent data. While Cefamandole is a legacy second-generation cephalosporin, it remains a critical "stress test" molecule in drug development. Its specific susceptibility to AmpC beta-lactamases and significant inoculum effect make it an excellent probe for characterizing resistance phenotypes in Enterobacterales.

This guide bypasses the basic textbook definitions and moves directly to experimental troubleshooting. We will dissect why your bacteria are surviving and how to stabilize your data.

Module 1: The Enzymatic Barrier (Beta-Lactamases)[1]

The Core Problem: Cefamandole possesses a methylthiotetrazole (MTT) side chain, but its beta-lactam ring is vulnerable. Unlike 3rd or 4th generation cephalosporins, Cefamandole is not just a substrate for AmpC beta-lactamases; it is a potent inducer .

Technical Insight: If you are working with Enterobacter cloacae, Citrobacter freundii, or Serratia marcescens, Cefamandole can trigger a genetic feedback loop that causes the bacteria to hyperproduce beta-lactamase, leading to therapeutic failure or experimental resistance during overnight incubation.

Visualizing the "AmpC Trap"

The following diagram illustrates how Cefamandole inadvertently signals the bacteria to destroy it.

AmpC_Induction CMD Cefamandole (Extracellular) Peptidoglycan Peptidoglycan Recycling CMD->Peptidoglycan Cell Wall Stress AmpR AmpR Regulator (Cytosolic) Peptidoglycan->AmpR Muropeptides bind AmpR AmpC_Gene ampC Gene (Derepression) AmpR->AmpC_Gene Activates Transcription Enzyme AmpC Beta-Lactamase (Periplasmic) AmpC_Gene->Enzyme Translation & Export Hydrolysis Hydrolysis of Cefamandole Enzyme->Hydrolysis Destruction Hydrolysis->CMD Feedback Loop

Figure 1: The AmpC Induction Pathway. Cefamandole stress increases cytosolic muropeptides, which bind to AmpR, turning it from a repressor into an activator of the ampC gene.

Module 2: Diagnostic Troubleshooting (Q&A)
Issue 1: The "Inoculum Effect"

User Question: "I ran a standard MIC broth microdilution. My pilot study (10^5 CFU/mL) showed susceptibility (MIC = 4 µg/mL), but my confirmation assay (10^7 CFU/mL) showed high resistance (>64 µg/mL). Is my drug stock degraded?"

Scientist Response: It is highly unlikely your stock is degraded. You are observing the Inoculum Effect , which is particularly severe with Cefamandole.

  • Mechanism: At high bacterial densities, the basal level of constitutive beta-lactamase (even without induction) is sufficient to hydrolyze the antibiotic before it can inhibit cell wall synthesis.

  • Actionable Fix:

    • Strictly standardize your inoculum to 5 x 10^5 CFU/mL using a 0.5 McFarland standard.

    • Do not eyeball turbidity. Use a photometric device.

    • If high-density testing is required (e.g., for biofilm models), you must report the inoculum size alongside the MIC, as the data are not comparable to standard CLSI/EUCAST breakpoints [1].

Issue 2: Synergy Testing Failures

User Question: "I combined Cefamandole with Clavulanic Acid to inhibit beta-lactamase, but the Klebsiella strain is still resistant. Why isn't the inhibitor working?"

Scientist Response: Clavulanic acid is a Class A inhibitor. It works well against penicillinases (TEM-1, SHV-1) but is often ineffective against:

  • Class C (AmpC) enzymes: These are poorly inhibited by clavulanate.

  • Porin Loss: If the bacteria have downregulated OmpK35/36 porins, the Cefamandole cannot enter the periplasm to reach the PBPs, regardless of enzyme inhibition [2].

  • Actionable Fix:

    • Switch inhibitors. Try Avibactam or Vaborbactam (non-beta-lactam inhibitors) which have a broader spectrum against Class C enzymes.

    • Check for porin mutations (sequencing ompK genes) if newer inhibitors fail.

Module 3: Experimental Protocols

To scientifically validate if you have overcome resistance, you cannot rely on single-agent MICs. You must perform a Checkerboard Synergy Assay .[1]

Protocol: Checkerboard Synergy Assay (Microdilution)

Objective: Determine if a secondary agent (e.g., Avibactam or an Efflux Pump Inhibitor) restores Cefamandole activity.

Materials:

  • 96-well microtiter plates (round bottom).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cefamandole stock (freshly prepared).

  • Inhibitor stock (e.g., Avibactam).

Workflow:

  • Matrix Setup:

    • Row A-H (Y-axis): Serial 2-fold dilution of Cefamandole (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 1-12 (X-axis): Serial 2-fold dilution of Inhibitor.

  • Inoculation: Add 5 x 10^5 CFU/mL bacterial suspension to all wells.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: Identify the well with the lowest concentration of both drugs that inhibits visible growth.

Data Analysis (The FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:



Interpretation Table:

FICI ValueInterpretationClinical/Research Implication
≤ 0.5 Synergy The combination significantly overcomes resistance.
> 0.5 – 4.0 Indifference No interaction; the inhibitor is not effective.
> 4.0 Antagonism The combination is worse than the single drug (avoid!).
Visualizing the Workflow

Checkerboard_Workflow Prep 1. Prepare Stocks (4x concentration) Plate 2. Dispense Matrix (Drug A: Y-axis, Drug B: X-axis) Prep->Plate Inoculate 3. Inoculate (5x10^5 CFU/mL) Plate->Inoculate Incubate 4. Incubate (18h @ 35°C) Inoculate->Incubate Read 5. Read OD600 / Visual Incubate->Read Calc 6. Calculate FICI Read->Calc

Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.

Module 4: Advanced Strategy - Permeability & Efflux

If beta-lactamase inhibition fails (FICI > 0.5), the resistance mechanism is likely impermeability or efflux .

The Mechanism: Gram-negative bacteria (like Pseudomonas or Acinetobacter) use RND-type efflux pumps (e.g., AcrAB-TolC) to actively pump Cefamandole out of the periplasm before it binds to PBPs.

Experimental Validation: To confirm this, repeat the MIC assay using Cefamandole + Phenylalanine-Arginine Beta-Naphthylamide (PAβN) .

  • PAβN is a broad-spectrum efflux pump inhibitor (EPI).

  • Note: PAβN is toxic and for research use only. It is not a clinical therapeutic but is essential for diagnosing the mechanism of resistance [3].

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Martinez-Martinez, L. (2008). Extended-spectrum beta-lactamases and the outer membrane barrier. Clinical Microbiology and Infection. [Link]

  • Lomovskaya, O., & Bostian, K. A. (2006). Practical applications of efflux pump inhibitors. Methods in Molecular Medicine. [Link]

  • Jacoby, G. A. (2009). AmpC beta-lactamases. Clinical Microbiology Reviews. [Link]

Sources

Validation & Comparative

Technical Comparison: Cefamandole Sodium vs. Ceftriaxone Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Cefamandole sodium (2nd generation cephalosporin) and Ceftriaxone (3rd generation cephalosporin). While both agents share the core beta-lactam mechanism, their utility in research and clinical development is differentiated by their side-chain chemistry, which dictates beta-lactamase stability, antibacterial spectrum, and pharmacokinetic profiles.

Key Distinction:

  • Cefamandole represents an expanded-spectrum agent with retained activity against Gram-positive cocci and enhanced activity against Haemophilus and Enterobacter spp. compared to 1st generation agents.[1][2] However, it carries the N-methylthiotetrazole (MTT) side chain, associated with specific toxicological risks (hypoprothrombinemia) in in vivo models.

  • Ceftriaxone is defined by high potency against Enterobacteriaceae, high stability against plasmid-mediated beta-lactamases, and an exceptionally long half-life, making it a "workhorse" control in pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mechanism of Action & Structural Biology

Both antibiotics function by covalently binding to Penicillin-Binding Proteins (PBPs)—specifically PBP1a, PBP1b, PBP2, and PBP3—inhibiting the final transpeptidation step of peptidoglycan synthesis. The divergence in their performance stems from their R1 and R2 side chains.

Structural Determinants[3][4][5][6][7]
  • Ceftriaxone (Aminothiazole Group): The C7 aminothiazole oxime side chain confers high affinity for PBP3 of Gram-negative bacteria and significant resistance to hydrolysis by classic plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1).

  • Cefamandole (MTT Group): The C3 N-methylthiotetrazole (MTT) side chain enhances potency against Gram-negative bacilli but is metabolically cleaved, potentially inhibiting vitamin K-dependent carboxylase (causing bleeding issues in animal models) and aldehyde dehydrogenase (disulfiram-like reactions).

Diagram: Structure-Function Pathway

The following logic map illustrates how structural differences translate to spectrum and stability outcomes.

G Core Cephalosporin Core (Beta-Lactam Ring) Cefamandole Cefamandole (2nd Gen) Core->Cefamandole Ceftriaxone Ceftriaxone (3rd Gen) Core->Ceftriaxone MTT Side Chain: MTT (N-methylthiotetrazole) Cefamandole->MTT Stability1 Modest Stability (Susceptible to AmpC) MTT->Stability1 Toxicity In Vivo Risk: Hypoprothrombinemia MTT->Toxicity Spec1 Spectrum: Good G(+), Expanded G(-) (H. influenzae, Proteus) Stability1->Spec1 Aminothiazole Side Chain: Aminothiazole Oxime Ceftriaxone->Aminothiazole Stability2 High Stability (Resistant to TEM/SHV) Aminothiazole->Stability2 Target High Affinity PBP3 (Gram-Neg) Aminothiazole->Target Spec2 Spectrum: Broad G(-) (Enterobacteriaceae, Neisseria) Stability2->Spec2 Target->Spec2

Caption: Structural divergence driving stability and spectrum differences between Cefamandole and Ceftriaxone.

Antibacterial Spectrum Analysis

Gram-Positive Activity[8]
  • Cefamandole: Exhibits excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species. Its anti-staphylococcal activity is generally superior to that of third-generation agents like ceftazidime but comparable to ceftriaxone.

  • Ceftriaxone: Retains potent activity against Streptococcus pneumoniae (including penicillin-intermediate strains) and S. pyogenes. Activity against MSSA is good (MIC90 ~4-8 µg/mL) but often considered less potent than 1st generation agents (e.g., Cefazolin).

Gram-Negative Activity[8]
  • Cefamandole: Active against Haemophilus influenzae, E. coli, Proteus mirabilis, and Klebsiella spp. However, it is frequently hydrolyzed by inducible AmpC beta-lactamases found in Enterobacter and Serratia, leading to variable efficacy.

  • Ceftriaxone: Superior potency against Enterobacteriaceae.[3][4][5] It is highly active against H. influenzae and Neisseria gonorrhoeae (MICs often <0.01 µg/mL). It has limited activity against Pseudomonas aeruginosa and should not be used as a standalone anti-pseudomonal agent in research models.

Anaerobic Activity[2][9][12]
  • Both Agents: Possess limited activity against the Bacteroides fragilis group.[3][4] While Cefamandole was historically noted for some anaerobic coverage, resistance rates (MIC >32 µg/mL) are high. Ceftriaxone is generally not suitable for anaerobic monotherapy.[2]

Comparative MIC Data (µg/mL)
OrganismCefamandole MIC90Ceftriaxone MIC90Interpretation
Gram-Positive
S. aureus (MSSA)0.5 - 2.02.0 - 8.0Cefamandole slightly more potent.
Strep. pneumoniae0.12 - 0.5≤ 0.06Ceftriaxone highly potent.
Gram-Negative
E. coli1.0 - 8.0≤ 0.12Ceftriaxone significantly superior.
K. pneumoniae2.0 - 16.0≤ 0.25Ceftriaxone significantly superior.
H. influenzae≤ 1.0≤ 0.01Ceftriaxone superior.[3][5][6]
P. aeruginosa> 64 (Resistant)16 - 64 (Variable)Both poor; Ceftriaxone has marginal activity.
Anaerobes
B. fragilis32 - >64> 64Both largely ineffective.

Experimental Protocols

For researchers conducting in vitro susceptibility testing, the following protocols ensure reproducibility.

Protocol 1: Stock Solution Preparation

Objective: Prepare stable stock solutions for microdilution assays.

  • Solvent: Both Cefamandole Sodium and Ceftriaxone Sodium are freely soluble in water.

    • Note: Do not use carbonate-containing diluents if using Cefamandole Nafate (prodrug), as CO2 gas may evolve. For the sodium salt, sterile distilled water is optimal.

  • Concentration: Prepare a primary stock at 10 mg/mL (10,000 µg/mL).

    • Calculation: Weigh powder based on potency (µg/mg), not just gross weight.

    • Mass (mg) = (Volume (mL) × Conc (µg/mL)) / Potency (µg/mg)

  • Filtration: Syringe filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into small volumes (e.g., 500 µL). Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid freeze-thaw cycles (beta-lactam ring hydrolysis).

Protocol 2: MIC Determination (Broth Microdilution)

Standard: CLSI M07 / EUCAST.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Prep:

    • Dispense 100 µL CAMHB into columns 2-12 of a 96-well plate.

    • Add 200 µL of antibiotic stock (at 2x highest desired test concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Result: Columns 1-10 contain decreasing antibiotic gradient. Column 11 is Growth Control (no drug). Column 12 is Sterility Control (media only).

  • Inoculum:

    • Prepare 0.5 McFarland suspension of test organism in saline.

    • Dilute 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL; Final bacterial density ~5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: MIC is the lowest concentration with no visible growth (no turbidity).

Workflow Diagram

Protocol Stock Stock Prep (10 mg/mL in Water) Dilution Serial Dilution (96-well Plate, CAMHB) Stock->Dilution Combine Inoculation (Add Bacteria to Drug Wells) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Combine Incubate Incubation (35°C, 16-20h) Combine->Incubate Read Read MIC (Lowest Conc. No Turbidity) Incubate->Read

Caption: Standardized Broth Microdilution Workflow for Cephalosporin MIC Determination.

Pharmacokinetics & Research Implications

When selecting between these agents for in vivo animal models, pharmacokinetics (PK) is the deciding factor.

  • Half-Life Disparity:

    • Ceftriaxone: Exhibits high protein binding and an extended half-life (5.8–8.7 hours in humans). This allows for once-daily dosing in clinical settings and simplified dosing schedules in animal models (often q12h or q24h depending on the species).

    • Cefamandole: Has a short half-life (~30-60 minutes). In animal efficacy models, this requires frequent dosing (e.g., q4h or continuous infusion) to maintain time above MIC (T>MIC), which is the pharmacodynamic driver for beta-lactams.

  • Toxicity Note: For toxicology studies, researchers must account for the MTT side chain of Cefamandole. If used in long-term studies, supplementation with Vitamin K may be necessary to prevent coagulopathy in sensitive species.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 456255, Cefamandole. [Link]

  • Food and Drug Administration (FDA). Ceftriaxone Injection Prescribing Information. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Neu, H. C. (1982). The in vitro activity, human pharmacology, and clinical effectiveness of new beta-lactam antibiotics. Annual Review of Pharmacology and Toxicology. [Link]

  • Donowitz, G. R., & Mandell, G. L. (1988). Beta-lactam antibiotics.[1][2][7][3][6][8][9] The New England Journal of Medicine. [Link]

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A Researcher's Guide to Cefamandole: Navigating Cross-Resistance Patterns with Other Cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cefamandole, a second-generation cephalosporin, has long been a valuable tool in the clinician's arsenal against bacterial infections. However, the emergence and spread of antibiotic resistance pose a significant challenge to its continued efficacy. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to Cefamandole confers resistance to other cephalosporins, often limiting therapeutic options. This guide provides an in-depth technical comparison of cross-resistance patterns between Cefamandole and other cephalosporins. We will dissect the primary molecular mechanisms underpinning this phenomenon, present comparative experimental data, and provide detailed protocols for assessing these resistance patterns in a research setting. This document is intended for researchers, scientists, and drug development professionals dedicated to understanding and combating the complexities of antibiotic resistance.

Introduction: Cefamandole in the Cephalosporin Landscape

Cephalosporins are classified into generations based on their spectrum of antimicrobial activity. Cefamandole is a second-generation cephalosporin, characterized by activity against a range of Gram-positive cocci and improved activity against certain Gram-negative bacilli compared to its first-generation predecessors[1]. Like all β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs)[2].

The clinical utility of Cefamandole and other cephalosporins is threatened by several key resistance mechanisms that can lead to broad cross-resistance across the entire class. Understanding these mechanisms is paramount for predicting treatment outcomes and developing novel therapeutic strategies.

Core Mechanisms of Cross-Resistance

Resistance to Cefamandole that extends to other cephalosporins is not a random occurrence but is driven by specific, interconnected molecular pathways. The three primary mechanisms are enzymatic degradation, target site modification, and reduced drug accumulation.

Enzymatic Degradation: The Role of β-Lactamases

The most significant mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic[3][4]. For Cefamandole, the most critical of these are the AmpC β-lactamases.

AmpC β-Lactamase Induction: Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Serratia, possess a chromosomal ampC gene that is typically expressed at low levels (repressed)[5]. However, exposure to certain β-lactam antibiotics, notably Cefamandole and Cefoxitin, can induce high-level expression (derepression) of this gene[1][6].

This induction process is a sophisticated cellular response linked to peptidoglycan recycling[7]. During cell wall turnover, fragments of peptidoglycan are transported into the cytoplasm. In the presence of a β-lactam like Cefamandole, the inhibition of PBPs leads to an accumulation of these precursor fragments, which act as signaling molecules that trigger the hyperproduction of AmpC β-lactamase[7].

The causality here is critical: Cefamandole is not only a target for AmpC but also a potent inducer. The resulting surge in AmpC enzyme creates a periplasmic space armed to degrade not just Cefamandole but also many other cephalosporins, including third-generation agents like ceftazidime and ceftriaxone, leading to broad cross-resistance[5][8]. This is a primary reason why the emergence of resistance to Cefamandole during therapy is a serious clinical concern[8].

AmpC_Induction cluster_0 Bacterial Cell cluster_1 Periplasm cluster_2 Cytoplasm PBP PBP PG_recycling Peptidoglycan Recycling Pathway PBP->PG_recycling Disrupts AmpC_low AmpC (Basal) AmpC_high AmpC (Hyperproduced) Cephalosporins Other Cephalosporins AmpC_high->Cephalosporins Hydrolyzes (Cross-Resistance) Cefamandole_in Cefamandole AmpC_high->Cefamandole_in Hydrolyzes AmpR AmpR (Transcriptional Regulator) PG_recycling->AmpR Activates ampC_gene ampC gene AmpR->ampC_gene Induces Transcription ampC_gene->AmpC_high Translation Cefamandole_in->PBP Inhibits

Caption: Mechanism of AmpC β-lactamase induction by Cefamandole leading to cross-resistance.
Reduced Drug Accumulation

For a cephalosporin to reach its PBP targets in Gram-negative bacteria, it must first cross the outer membrane. This process is primarily mediated by porin channels[9].

  • Porin Channel Modification: Bacteria can develop resistance by down-regulating the expression of or mutating the genes that encode for these porin channels. This reduces the permeability of the outer membrane, slowing the influx of antibiotics into the periplasmic space[9][10]. While porin loss alone may not confer high-level resistance, it can act synergistically with β-lactamase production, significantly elevating resistance levels across multiple cephalosporins[10].

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the cell[4][11]. Overexpression of multi-drug efflux pumps can reduce the intracellular concentration of various cephalosporins, contributing to a broad resistance profile[11].

Target Site Modification

Resistance can also arise from alterations in the Penicillin-Binding Proteins (PBPs) themselves[12]. Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective at inhibiting cell wall synthesis[2][12]. This mechanism can confer resistance across multiple cephalosporins that share the same PBP targets[2].

Comparative Analysis of Cross-Resistance Patterns

Experimental data is essential to quantify the impact of these resistance mechanisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth, is the gold standard for this assessment.

Data on Cefamandole-Selected Resistance in Enterobacter cloacae

Enterobacter cloacae is a pathogen notorious for its inducible AmpC β-lactamase[1]. A study investigating the selection of resistant variants highlights the potent ability of Cefamandole to induce resistance. The table below summarizes MIC data for the original susceptible strain and a resistant variant selected after exposure to Cefamandole.

Table 1: Comparative MICs (µg/mL) for Enterobacter cloacae Before and After Cefamandole Exposure

AntibioticCephalosporin GenerationMIC for Original StrainMIC for Cefamandole-Selected Resistant StrainFold Increase
Cefamandole 2nd 0.5 >128 >256
Cefuroxime2nd4>128>32
Ceftriaxone3rd0.2564256
Ceftazidime3rd0.53264
Cefepime4th0.12216
MeropenemCarbapenem0.060.061 (No change)

Data adapted from a study on resistance selection in Enterobacter cloacae.[8]

Analysis of Causality: The data clearly demonstrates that selecting for high-level Cefamandole resistance (MIC >128 µg/mL) concurrently selects for high-level cross-resistance to another second-generation (Cefuroxime) and multiple third-generation cephalosporins (Ceftriaxone, Ceftazidime)[8]. This pattern is a classic signature of AmpC hyperproduction. Notably, the fourth-generation cephalosporin, Cefepime, shows a much smaller increase in MIC. This is because Cefepime is more stable to hydrolysis by AmpC β-lactamases and can penetrate the outer membrane more efficiently[5]. The carbapenem, Meropenem, remains unaffected, highlighting its stability against this type of resistance mechanism.

General Activity of Cefamandole Against Key Pathogens

The following table provides a broader view of Cefamandole's activity, presented as the MIC90 (the MIC required to inhibit 90% of isolates) against common Gram-negative pathogens.

Table 2: Representative Cefamandole MIC90 Values

Bacterial SpeciesCefamandole MIC90 (µg/mL)
Escherichia coli1
Klebsiella spp.2
Proteus mirabilis2
Enterobacter spp.≥64

Data compiled from Benchchem.[13] and a study on Enterobacter susceptibility.[14]

Field-Proven Insights: The high MIC90 for Enterobacter spp. is particularly telling. It reflects the high frequency at which resistant variants, often AmpC hyperproducers, exist within the bacterial population, making Cefamandole a risky therapeutic choice for infections caused by these organisms[14].

Experimental Protocols for Assessing Cross-Resistance

To ensure scientific integrity, all susceptibility testing must be performed using standardized, self-validating methods. The protocols described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3][4].

Protocol 1: Broth Microdilution for MIC Determination

This method determines the MIC of an antibiotic in a liquid medium and is considered a reference method[15].

MIC_Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Incubation & Reading P0 Prepare serial 2-fold dilutions of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microplate. P4 Inoculate each well of the microplate with the diluted bacterial suspension. P0->P4 P1 Prepare bacterial inoculum. Pick 3-5 colonies, suspend in saline. P2 Adjust suspension turbidity to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). P1->P2 P3 Dilute the standardized suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. P2->P3 P3->P4 P5 Include a Growth Control well (no antibiotic) and a Sterility Control well (no bacteria). P6 Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. P5->P6 P7 Read the plates. The MIC is the lowest concentration showing no visible growth (turbidity). P6->P7 P8 Validate results using a QC strain (e.g., E. coli ATCC 25922). MIC must be within the acceptable range. P7->P8

Caption: Standard workflow for the Broth Microdilution MIC test.

Detailed Methodology:

  • Preparation of Antibiotic Plates:

    • Prepare stock solutions of Cefamandole and other cephalosporins to be tested.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This step is crucial for reproducibility as it standardizes the bacterial density.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the antibiotic-containing plate with the prepared bacterial suspension.

    • Include a positive control well (broth + bacteria, no antibiotic) and a negative/sterility control (broth only).

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • Quality Control (Self-Validation):

    • Concurrently test a reference QC strain (e.g., E. coli ATCC® 25922™) for which the expected MIC range is known. The results for the test isolates are only considered valid if the QC strain's MIC falls within its published acceptable range[16].

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a widely used qualitative or semi-quantitative method to assess susceptibility[10][17].

Detailed Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth[10].

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using sterile forceps or a dispenser, place antibiotic disks (e.g., Cefamandole 30 µg, Ceftazidime 30 µg) onto the agar surface, ensuring they are firmly in contact.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area of no growth) around each disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints published in CLSI M100 documents.

  • Quality Control: Test a QC strain (e.g., E. coli ATCC® 25922™) in parallel. The zone diameters for the QC strain must fall within the specified acceptable ranges for the results to be valid[16].

Protocol 3: Molecular Detection of AmpC Genes by Multiplex PCR

This protocol allows for the direct detection of the genetic determinants of resistance, providing a mechanistic link to phenotypic results. This is a representative protocol for detecting plasmid-mediated ampC genes.

Detailed Methodology:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boil-prep method.

  • PCR Master Mix Preparation:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and multiple sets of primers. Several published multiplex PCR assays use specific primers designed to amplify different families of plasmid-mediated ampC genes (e.g., MOX, CIT, DHA, ACC, EBC, FOX families) in a single reaction[18][19].

  • PCR Amplification:

    • Add the extracted template DNA to the master mix.

    • Perform PCR using the following representative thermal cycling conditions:

      • Initial Denaturation: 94°C for 3 minutes.

      • 25-30 Cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 64°C for 30 seconds (this temperature is primer-set dependent).

        • Extension: 72°C for 1 minute.

      • Final Extension: 72°C for 7 minutes[18].

  • Gel Electrophoresis:

    • Analyze the PCR products by running them on a 2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide).

    • Include a 100-bp DNA ladder to determine the size of the amplicons.

  • Interpretation: The presence of a band of a specific, expected size indicates the presence of a particular ampC gene family[11].

Conclusion

The cross-resistance between Cefamandole and other cephalosporins is a predictable consequence of defined molecular mechanisms, primarily the induction of AmpC β-lactamases in Gram-negative bacteria. Cefamandole's role as a potent inducer of this resistance pathway means that its use can inadvertently select for strains that are resistant to a broad range of other cephalosporins, particularly those of the third generation. Fourth-generation cephalosporins like Cefepime often retain greater activity due to their increased stability against AmpC hydrolysis.

For researchers and drug developers, a thorough understanding of these patterns is essential. The standardized protocols provided herein offer a robust framework for investigating these phenomena, generating reliable comparative data, and ultimately informing the development of more resilient antimicrobial strategies. The consistent application of validated methodologies, complete with rigorous quality control, is the cornerstone of producing trustworthy and actionable scientific data in the fight against antibiotic resistance.

References

  • Greenwood, D., & O'Grady, F. (1977). Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ling, J. M., Kam, K. M., Lam, A. W., Ho, P. L., & Cheng, A. F. (1999). Markedly different rates and resistance profiles exhibited by seven commonly used and newer β-lactams on the selection of resistant variants of Enterobacter cloacae. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Nikaido, H. (1988). Bacterial resistance to cephalosporins as a function of outer membrane permeability and access to their target. Scandinavian Journal of Infectious Diseases. Supplementum. Available at: [Link]

  • Lin, C. W., et al. (2022). Cefazolin and imipenem enhance AmpC expression and resistance in NagZ-dependent manner in Enterobacter cloacae complex. Frontiers in Microbiology. Available at: [Link]

  • Li, Y., et al. (2023). Comparison of Epidemiological Characteristics Between ESBL and Non-ESBL Isolates of Clinically Isolated Escherichia coli from 2014 to 2022: A Single-Center Study. Infection and Drug Resistance. Available at: [Link]

  • Paterson, D. L. (2006). Extended-Spectrum-β-Lactamase, AmpC, and Carbapenemase Issues. Journal of Clinical Microbiology. Available at: [Link]

  • Tilton, R. C., & Ryan, R. W. (1982). Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • Pérez-Pérez, F. J., & Hanson, N. D. (2002). Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR. Journal of Clinical Microbiology. Available at: [Link]

  • O'Callaghan, C. H. (1986). Mechanisms of resistance to cephalosporin antibiotics. Journal of the Royal Society of Medicine. Available at: [Link]

  • Robert Koch-Institut. (2022). Comparison of approaches for source attribution of ESBL-producing Escherichia coli in Germany. PLOS ONE. Available at: [Link]

  • Hanson, N. D., & Pérez-Pérez, F. J. (2009). Multiplex PCR for the detection of AmpC beta-lactamase genes. Google Patents.
  • Ferreira, M. L., et al. (2024). Exploring the Chemical Space of Cephalosporins Across Generations. MDPI. Available at: [Link]

  • Gootz, T. D., & Sanders, C. C. (1983). Resistance to cefamandole: derepression of beta-lactamases by cefoxitin and mutation in Enterobacter cloacae. Journal of Infectious Diseases. Available at: [Link]

  • Biedenbach, D. J., et al. (2011). Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae. Journal of Clinical Microbiology. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Morita, Y., et al. (2015). Providing β-Lactams a Helping Hand: Targeting the AmpC β-Lactamase Induction Pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • The Open University. (n.d.). Understanding antibiotic resistance: Week 3: 1.3. OpenLearn. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Available at: [Link]

  • Knoder, M., et al. (2011). Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis. Journal of Clinical Microbiology. Available at: [Link]

  • Tamma, P. D., et al. (2022). Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. MDPI. Available at: [Link]

  • AMR (for R). (n.d.). Apply EUCAST Rules. AMR. Available at: [Link]

  • Centers for Medicare & Medicaid Services. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS.gov. Available at: [Link]

  • EUCAST. (2019). EUCAST uudised. EUCAST. Available at: [Link]

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Validation of LC-MS/MS Method for Cefamandole Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the development of second-generation cephalosporins, accurate quantification of Cefamandole is critical for determining pharmacokinetic (PK) profiles and establishing Time > MIC parameters. While traditional HPLC-UV methods have served the industry for decades, they often lack the sensitivity required for trough-level analysis and the specificity to distinguish Cefamandole from its prodrug, Cefamandole Nafate , or its degradation products.

This guide provides a rigorous technical validation framework for an LC-MS/MS method, contrasting it with legacy alternatives. It addresses the specific instability of the "Nafate" ester and provides a self-validating protocol compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Comparative Analysis: LC-MS/MS vs. Alternatives

The choice of analytical platform dictates the quality of PK data. The following table objectively compares LC-MS/MS against HPLC-UV and Microbiological Assays.

FeatureLC-MS/MS (Recommended) HPLC-UV Microbiological Assay
Sensitivity (LLOQ) High (0.5–5.0 ng/mL)Moderate (0.5–1.0 µg/mL)Low (Variable)
Specificity Excellent (Mass-based discrimination of metabolites)Moderate (Co-elution risks with metabolites)Poor (Cannot distinguish active metabolites)
Sample Volume Low (50–100 µL)High (>500 µL)Variable
Throughput High (< 5 min/run)Low (10–20 min/run)Very Low (Overnight incubation)
Prodrug Stability Managed (Rapid cooling/acidification prevents hydrolysis)Problematic (Long run times risk on-column hydrolysis)N/A (Measures total activity)

Expert Insight: Why LC-MS/MS? The primary challenge with Cefamandole is the ex vivo hydrolysis of its prodrug, Cefamandole Nafate. HPLC-UV methods often require longer run times (15+ mins), during which the Nafate form can degrade on the column, leading to artificially high Cefamandole readings. LC-MS/MS, with run times under 5 minutes, minimizes this artifact.

Critical Pre-Analytical Considerations (The "Nafate" Factor)

Cefamandole Nafate is the formate ester prodrug.[1] Upon contact with plasma esterases or neutral pH, it rapidly hydrolyzes to the active Cefamandole .

  • The Trap: If you are measuring Cefamandole, you must prevent the Nafate (if present) from converting after sample collection.

  • The Solution: Immediate cooling of blood samples (ice bath) and acidification of plasma (pH < 5) using a buffer (e.g., Sodium Acetate pH 4.5) or direct addition of formic acid during aliquoting.

Method Development & Optimization

Mass Spectrometry Parameters

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Cefamandole 463.1

329.1158.018 / 30
Internal Standard* 455.1

323.0156.020 / 32

*Note: Cefazolin is recommended as a structural analog Internal Standard (IS) if isotopically labeled Cefamandole-d3 is unavailable.

Chromatographic Conditions[2][3]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize Cefamandole).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation: PPT vs. SPE

For high-throughput bioanalysis, Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for Cefamandole due to cost and speed, provided matrix effects are managed.

Recommended Protocol (PPT):

  • Aliquot 50 µL Human Plasma.[2]

  • Add 200 µL Acetonitrile containing Internal Standard (Cefazolin, 500 ng/mL).

  • Vortex aggressively (1 min) to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 min at 4°C (Temperature control is vital).

  • Transfer supernatant to autosampler vial.

Workflow Visualization

The following diagram illustrates the optimized decision-making and execution workflow for Cefamandole quantification.

Cefamandole_Workflow Start Start: Sample Collection ProdrugCheck Is Cefamandole Nafate present in matrix? Start->ProdrugCheck Stabilization CRITICAL: Acidify (pH 4.5) & Ice Bath immediately ProdrugCheck->Stabilization Yes (Prodrug Risk) StandardPrep Standard Prep: Plasma (K2EDTA) ProdrugCheck->StandardPrep No (Active Only) Stabilization->StandardPrep Extraction Extraction: Protein Precipitation (ACN + 0.1% Formic Acid) StandardPrep->Extraction Centrifuge Centrifuge: 10,000g @ 4°C Extraction->Centrifuge LC_Separation LC Separation: C18 Column, Acidic Mobile Phase Centrifuge->LC_Separation MS_Detection MS/MS Detection: ESI+, MRM (463 -> 329) LC_Separation->MS_Detection DataAnalysis Data Analysis: Linear Regression (1/x² weighting) MS_Detection->DataAnalysis

Caption: Figure 1. Optimized LC-MS/MS workflow emphasizing the critical stabilization step for Cefamandole Nafate.

Validation Protocol (FDA/EMA Compliant)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria.

Selectivity & Specificity[2][4][5][6]
  • Procedure: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: No interfering peaks at the retention time of Cefamandole or IS (> 20% of LLOQ).

Linearity[2]
  • Range: 10 ng/mL to 10,000 ng/mL.

  • Weighting:

    
     is recommended to manage heteroscedasticity typical in ESI.
    
  • Acceptance:

    
    ; back-calculated concentrations within ±15% (±20% at LLOQ).
    
Accuracy & Precision[2][5][6][7]
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).

  • Replicates: n=6 per level, over 3 separate runs.

  • Acceptance: CV% and Bias within ±15%.

Matrix Effect (ME)
  • Experiment: Compare peak area of analyte spiked post-extraction into blank plasma vs. neat solution.

  • Calculation:

    
    .
    
  • Goal: 85–115%. If suppression is observed (<85%), consider switching to Solid Phase Extraction (SPE) using HLB cartridges.

Stability (The "Self-Validating" System)

Because Cefamandole is unstable, you must prove your handling doesn't degrade it.

  • Benchtop Stability: Spiked plasma at Room Temp for 4 hours. (Likely to fail without acidification).

  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Autosampler Stability: Processed samples at 10°C for 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipidsSwitch from PPT to HybridSPE-Phospholipid plates.
Peak Tailing Secondary interactions with silanolsUse a column with high carbon load or add Ammonium Formate (5mM) to mobile phase.
Variable IS Response Inconsistent pipetting or matrix effectUse a Stable Isotope Labeled (SIL) IS (e.g., Cefamandole-d3) if possible.
Degradation Hydrolysis of Nafate or ring openingEnsure all solvents and buffers are acidic (pH 3-4) . Keep samples at 4°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma. (Used as structural analog reference). [Link]

  • National Institutes of Health (NIH). (1978). Comparative Pharmacokinetics of Cefamandole, Cephapirin, and Cephalothin. (Foundational PK/Stability data). [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of Cefamandole and Cefuroxime

Author: BenchChem Technical Support Team. Date: February 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vitro performance of Cefamandole and Cefuroxime, two notable second-generation cephalosporin antibiotics. By synthesizing experimental data, established protocols, and mechanistic insights, this document serves as a technical resource for understanding the nuanced differences in their antibacterial activity.

Introduction: A Tale of Two Cephalosporins

Cefamandole and Cefuroxime are semi-synthetic, broad-spectrum β-lactam antibiotics belonging to the second generation of cephalosporins.[1] Developed to improve upon the Gram-negative coverage of their first-generation predecessors while retaining activity against Gram-positive organisms, they became valuable tools in the antimicrobial armamentarium.[2][3]

  • Cefamandole demonstrated a broad spectrum of activity against many clinically isolated Gram-positive and Gram-negative bacteria.[4][5] It showed particular potency against Haemophilus influenzae and many species of Enterobacteriaceae.[5][6]

  • Cefuroxime , similarly, was developed with enhanced stability against β-lactamase enzymes, offering a reliable profile against a range of common pathogens.[7]

While both drugs share a core mechanism of action, subtle structural differences influence their stability, target affinity, and ultimately, their comparative in vitro efficacy against specific bacterial species. This guide will dissect these differences through the lens of standardized laboratory evaluation.

Core Mechanism of Action: Targeting the Bacterial Cell Wall

Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[8] This process is mediated by their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9][10]

The core steps of this mechanism are:

  • Binding: The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase enzyme.[8]

  • Acylation: The antibiotic forms a stable, covalent acyl-enzyme complex with the PBP, effectively inactivating it.[9]

  • Inhibition: This inactivation prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall.[3][9]

  • Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[9][11]

Differences in the affinity of Cefamandole and Cefuroxime for specific PBPs in various bacteria can contribute to their differential activity.[9][12] For instance, Cefuroxime has been shown to have a high affinity for PBP3 in Escherichia coli.[13]

Cephalosporin_Mechanism_of_Action Fig 1. Cephalosporin Mechanism of Action cluster_0 Bacterial Cell cluster_1 Antibiotic Interaction PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall PBP->CellWall Cross-linking InactivePBP Inactive PBP-Drug Complex Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis Lysis Cell Lysis CellWall->Lysis Cephalosporin Cefamandole / Cefuroxime Cephalosporin->PBP Binds & Inhibits

Caption: Fig 1. Cephalosporin Mechanism of Action

Methodology for In Vitro Efficacy Determination: The Broth Microdilution Method

To quantitatively compare the in vitro potency of Cefamandole and Cefuroxime, the broth microdilution method is a gold standard. This technique determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The protocol described here is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[14][15]

Principle of the Assay

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibiotics in a liquid growth medium. After incubation, the presence or absence of visible growth in the wells of a microtiter plate is used to determine the MIC.

Experimental Protocol
  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve Cefamandole and Cefuroxime powders in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) for Cefuroxime) to create high-concentration stock solutions.[13]

    • Perform serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare working solutions for the microtiter plates.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Plate Inoculation:

    • Using a multichannel pipette, inoculate each well of the pre-prepared microtiter plates (containing 100 µL of antibiotic dilution) with 100 µL of the standardized bacterial suspension.[16]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[16]

Self-Validation and Quality Control

Trustworthiness in susceptibility testing is paramount. Each experimental run must include Quality Control (QC) strains with known, expected MIC ranges (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). The results of the test are considered valid only if the MICs for the QC strains fall within their acceptable limits as defined by CLSI guidelines.[17][18] This practice ensures the integrity of the reagents, the accuracy of the methodology, and the reproducibility of the data.

Broth_Microdilution_Workflow Fig 2. Broth Microdilution Experimental Workflow start Start prep_abx Prepare Antibiotic Serial Dilutions start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (100µL inoculum + 100µL abx) prep_abx->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic qc_check QC Strain MICs Within Range? read_mic->qc_check valid Results Valid qc_check->valid Yes invalid Results Invalid (Repeat Assay) qc_check->invalid No

Caption: Fig 2. Broth Microdilution Experimental Workflow

Comparative Efficacy Data: MIC₅₀ and MIC₉₀ Values

The following table summarizes historical in vitro data, comparing the Minimum Inhibitory Concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. These values provide a robust measure of an antibiotic's potency against a population of a specific bacterial species.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Supporting Evidence
Gram-Positive
Staphylococcus aureus (Oxacillin-sensitive)Cefamandole~0.5 - 1.0~1.0 - 2.0Similar activity reported[6]
Cefuroxime~0.5 - 1.0~1.0 - 2.0Similar activity reported[6]
Staphylococcus epidermidis (Oxacillin-resistant)Cefamandole16>128Cefamandole more active[19][20]
Cefuroxime64>128Cefuroxime less active[19][20]
Streptococcus pneumoniaeCefamandole~0.12~0.25Cefuroxime more active[6]
Cefuroxime~0.03~0.06Cefuroxime more active[6]
Gram-Negative
Escherichia coliCefamandole~2.0 - 4.0~8.0 - 16.0Generally similar activity[6]
Cefuroxime~2.0 - 4.0~8.0 - 16.0Generally similar activity[6][21]
Haemophilus influenzaeCefamandole~0.5 - 1.0~1.0 - 2.0Similar activity reported[6]
Cefuroxime~0.5 - 1.0~1.0 - 2.0Similar activity reported[6]
Enterobacter spp.Cefamandole~2.0>32Cefamandole more active initially
Cefuroxime~8.0>32Higher resistance observed

Note: The MIC values presented are aggregated from historical studies and may not reflect current resistance patterns. They serve as a comparative baseline of intrinsic activity.

Interpretation and Discussion

The compiled data reveal a nuanced relationship between the two antibiotics.

  • Gram-Positive Activity: Against oxacillin-sensitive S. aureus, both drugs exhibit very similar and potent activity.[6] However, a key differentiator emerges with resistant staphylococci. Studies have shown Cefamandole to be more active than Cefuroxime against oxacillin-resistant S. epidermidis.[19][20] Conversely, Cefuroxime demonstrates superior potency against pneumococci and most streptococci.[6]

  • Gram-Negative Activity: For many members of the Enterobacteriaceae family, such as E. coli, and for H. influenzae, their activities are largely comparable.[6] Cefamandole historically showed better activity against some Enterobacter species, though resistance is now common for both agents.

  • Resistance Considerations: The development of resistance is a critical factor. The production of β-lactamase enzymes that hydrolyze the antibiotic's core ring is a primary mechanism of resistance.[22] While second-generation cephalosporins were designed for greater stability than the first generation, they can still be susceptible. Furthermore, Cefamandole has been noted to have a high potential to select for its own resistance in vitro.[23]

Data_Interpretation_Flow Fig 3. Logical Flow of Comparative Data Interpretation cluster_gram_pos Gram-Positive Pathogens cluster_gram_neg Gram-Negative Pathogens start Start with Comparative MIC Data node_gp node_gn gp_s_aureus S. aureus (Oxa-S): MICs are similar conclusion Overall Potency Conclusion gp_s_aureus->conclusion gp_s_epi S. epidermidis (Oxa-R): Cefamandole MIC < Cefuroxime MIC gp_s_epi->conclusion gp_strep Streptococcus spp.: Cefuroxime MIC < Cefamandole MIC gp_strep->conclusion gn_ecoli E. coli / H. influenzae: MICs are similar gn_ecoli->conclusion gn_entero Enterobacter spp.: Cefamandole MIC < Cefuroxime MIC (Historically) gn_entero->conclusion conclusion_detail Cefamandole: Better vs. some resistant Staph. Cefuroxime: Better vs. Streptococci. Both: Similar vs. many Enterobacteriaceae. conclusion->conclusion_detail

Caption: Fig 3. Logical Flow of Comparative Data Interpretation

Conclusion

In vitro, Cefamandole and Cefuroxime demonstrate largely comparable efficacy against many key bacterial pathogens, including S. aureus (oxacillin-sensitive), E. coli, and H. influenzae.[6] However, distinct differences in their activity profiles provide grounds for differentiation. Cefuroxime's superior potency against Streptococcus species is a notable advantage, while historical data suggest Cefamandole possessed greater activity against certain resistant staphylococci.[6][19][20]

For the drug development professional and researcher, these findings underscore the importance of nuanced, species-level evaluation. While belonging to the same generation, the subtle molecular variations between these two compounds translate into measurable differences in antibacterial spectrum and potency, a crucial lesson for the design and evaluation of future antimicrobial agents.

References

  • Drusano, G. L., et al. (1983). In vitro activity of cefamandole, cefalotin, cefoxitin and cefuroxim against enterobacteria and Staphylococcus aureus isolated in hospital. PubMed. Available at: [Link]

  • O'Callaghan, C. H., et al. (1976). Antibacterial activity of cefuroxime, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cefamandole. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chambers, H. F., & Hackbarth, C. J. (1998). The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus. The Journal of Infectious Diseases. Available at: [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2023). Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and Cefamandole for Surgical Site Infection Prevention. Medicina. Available at: [Link]

  • Eykyn, S., et al. (1978). Antibacterial Activity of Cefamandole III Vitro. McMaster Experts. Available at: [Link]

  • Curtis, N. A., et al. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Woods, G. L., et al. (1987). Relationship between cefamandole and cefuroxime activity against oxacillin-resistant Staphylococcus epidermidis and oxacillin resistance phenotype. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ling, T. K., et al. (2002). Markedly different rates and resistance profiles exhibited by seven commonly used and newer β-lactams on the selection of resistance. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • GlobalRPH. (2018). Second Generation Cephalosporins. GlobalRPH. Available at: [Link]

  • Mather, R., et al. (2007). Does Cefuroxime Provide Better in vitro Susceptibility Than the 4Th Generation Fluoroquinolones and Cefazolin? Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Zhang, Q., et al. (2022). A comparison of in-vitro pharmacokinetics and pharmacodynamics of branded and its locally produced cefuroxime sodium against Staphylococcus and Escherichia coli. Drug Design, Development and Therapy. Available at: [Link]

  • Eykyn, S., et al. (1978). Antibacterial activity of cefamandole in vitro. PubMed. Available at: [Link]

  • Sader, G., & Biondi, L. (2024). Exploring the Chemical Space of Cephalosporins Across Generations. Molecules. Available at: [Link]

  • Zhang, Q., et al. (2022). A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

  • Woods, G. L., et al. (1987). Relationship between cefamandole and cefuroxime activity against oxacillin-resistant Staphylococcus epidermidis and oxacillin resistance phenotype. National Center for Biotechnology Information. Available at: [Link]

  • VanScoy, B., & Mendes, R. E. (2023). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. Available at: [Link]

  • Sauvage, E., & Terrak, M. (2016). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews. Available at: [Link]

  • Rehman, A., & Akhter, M. S. (2023). Cephalosporins. National Center for Biotechnology Information. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Kocaaga, C., et al. (2018). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. mSphere. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Sparmed. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Sparmed. Available at: [Link]

  • Wikipedia. (n.d.). Cephalosporin. Wikipedia. Available at: [Link]

  • World Organisation for Animal Health. (2022). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • Hasudungan, A. (2022). Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses. YouTube. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Reference Standards for Cefamandole Sodium Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of the reference standards and analytical methodologies for Cefamandole sodium purity analysis, with a focus on the requirements outlined in the major pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP).

Cefamandole is a second-generation broad-spectrum cephalosporin antibiotic.[1] The clinically utilized form is often the formate ester prodrug, Cefamandole nafate.[1] This guide will delve into the nuances of the analytical methods prescribed by these regulatory bodies to ensure the quality and consistency of Cefamandole sodium.

The Critical Role of Purity Analysis in Cefamandole Sodium

Cefamandole sodium, like all β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. The presence of impurities can have significant consequences, including reduced therapeutic efficacy, altered pharmacokinetic profiles, and the potential for adverse toxicological effects. Impurities can arise from various stages of the manufacturing process, including residual starting materials, by-products of synthesis, and degradation products.

The primary analytical technique for assessing the purity of Cefamandole sodium and quantifying its related substances is High-Performance Liquid Chromatography (HPLC). This powerful separation technique allows for the precise identification and quantification of the main component and any associated impurities.

Comparative Analysis of Pharmacopeial HPLC Methodologies

While the fundamental principles of HPLC are consistent, the specific methodologies outlined in the USP, EP, and JP for Cefamandole analysis exhibit key differences. These variations can influence the resolution, sensitivity, and overall performance of the purity assessment. A direct comparison of these methods is essential for laboratories operating in a global regulatory landscape.

It is important to note that the United States Pharmacopeia (USP) primarily provides a monograph for Cefamandole Nafate, the prodrug of Cefamandole.[2][3] The European Pharmacopoeia (EP) also focuses on Cefamandole Nafate under monograph 1402.[4] The Japanese Pharmacopoeia (JP), on the other hand, includes a monograph for Cefamandole Sodium.[5]

Below is a comparative summary of the key chromatographic parameters as stipulated by these pharmacopeias.

ParameterUnited States Pharmacopeia (USP) for Cefamandole NafateEuropean Pharmacopoeia (EP) for Cefamandole Nafate (Monograph 1402)Japanese Pharmacopoeia (JP) for Cefamandole Sodium
Analytical Method Primarily Thin-Layer Chromatography (TLC) for identification.[2] Potency is determined by a microbiological assay or a suitable chromatographic method.Liquid Chromatography (HPLC)Liquid Chromatography (HPLC)
HPLC Column Not explicitly detailed for purity in the readily available abstract.Not explicitly detailed in publicly available summaries. Access to the full monograph is required.Not explicitly detailed in publicly available summaries. Access to the full monograph is required.
Mobile Phase Not explicitly detailed for purity in the readily available abstract.Not explicitly detailed in publicly available summaries.Not explicitly detailed in publicly available summaries.
Detection Not explicitly detailed for purity in the readily available abstract.Not explicitly detailed in publicly available summaries.Not explicitly detailed in publicly available summaries.
Reference Standard USP Cefamandole Nafate RS[2]Cefamandole Nafate CRS[4]JP Cefamandole Sodium Reference Standard

Note: Access to the full, current monographs from each pharmacopeia is necessary to obtain the complete and official HPLC method parameters. The information presented here is based on publicly available data, which is often limited in detail.

Understanding the Impurity Profile of Cefamandole

A critical aspect of purity analysis is the identification and control of related substances. The degradation pathways of Cefamandole can lead to the formation of several impurities. Common degradation routes include hydrolysis of the β-lactam ring and cleavage of the ester group in the case of Cefamandole nafate.[1]

Some of the known impurities of Cefamandole include:

  • Cefamandole EP Impurity A: (6R, 7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Cefamandole EP Impurity C (Na Salt)

  • Cefamandole EP Impurity E

The acceptance criteria for these and other unspecified impurities are rigorously defined by the pharmacopeias. Generally, for established drug substances, individual specified impurities are often limited to not more than 0.5%, with the total of all impurities not exceeding 2.0%.[1] However, these limits can vary based on the specific monograph and the toxicity of the impurity.

Experimental Workflow for Cefamandole Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of Cefamandole sodium by HPLC, based on general pharmacopeial principles.

Cefamandole Purity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Evaluation prep_standard Prepare Reference Standard Solution (e.g., USP, EP, or JP RS) hplc_system Equilibrate HPLC System (Column, Mobile Phase) prep_standard->hplc_system prep_sample Prepare Sample Solution (Cefamandole Sodium API) prep_sample->hplc_system prep_resolution Prepare System Suitability Solution (containing Cefamandole and known impurities) prep_resolution->hplc_system inject_samples Inject Solutions (System Suitability, Standard, Sample) hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data check_sst Verify System Suitability Parameters (Resolution, Tailing Factor, etc.) acquire_data->check_sst identify_peaks Identify and Integrate Peaks (Cefamandole and Impurities) check_sst->identify_peaks If SST passes calculate_purity Calculate Purity and Impurity Levels (% Area Normalization or against Standard) identify_peaks->calculate_purity compare_spec Compare Results with Pharmacopeial Specifications calculate_purity->compare_spec

Caption: A generalized workflow for the HPLC purity analysis of Cefamandole Sodium.

Detailed Experimental Protocol (Illustrative Example)

The following is an illustrative, non-official HPLC method for Cefamandole sodium purity analysis, designed to demonstrate a typical experimental setup. This protocol is for educational purposes only and must be validated before use. Always refer to the current, official pharmacopeial monograph for regulatory compliance.

1. Preparation of Solutions

  • Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH as required by the specific method. Filter and degas.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a specified ratio.

  • Standard Solution: Accurately weigh a quantity of the appropriate Cefamandole Reference Standard (e.g., USP Cefamandole Nafate RS) and dissolve in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh a quantity of the Cefamandole sodium sample and dissolve in the diluent to obtain a concentration similar to the Standard Solution.

  • System Suitability Solution: A solution containing Cefamandole and known impurities to verify the chromatographic system's performance.

2. Chromatographic Conditions

  • Column: A suitable reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Detection: UV spectrophotometer at a specified wavelength (e.g., 254 nm).

  • Injection Volume: Typically 10 to 20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Gradient Program: A gradient elution is often employed to effectively separate the main peak from all potential impurities. The gradient program would involve varying the proportions of Mobile Phase A and Mobile Phase B over time.

3. System Suitability

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:

  • Resolution: The resolution between the Cefamandole peak and the closest eluting impurity peak must meet the pharmacopeial requirement.

  • Tailing Factor: The tailing factor for the Cefamandole peak should be within the acceptable range (typically not more than 2.0).

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Solution should be within the specified limit (e.g., not more than 2.0% for the peak area).

4. Analysis and Calculation

Inject the Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas. The percentage of each impurity in the Cefamandole sodium sample can be calculated using the area normalization method, assuming the response factor of the impurities is the same as that of Cefamandole.

Relationship between Cefamandole and Impurities Cefamandole_Nafate Cefamandole Nafate (Prodrug) Cefamandole_Sodium Cefamandole Sodium (Active Moiety) Cefamandole_Nafate->Cefamandole_Sodium Hydrolysis Impurity_A Impurity A (Process/Degradation) Cefamandole_Sodium->Impurity_A Degradation Impurity_C Impurity C (Process/Degradation) Cefamandole_Sodium->Impurity_C Degradation Impurity_E Impurity E (Process/Degradation) Cefamandole_Sodium->Impurity_E Degradation Other_Impurities Other Impurities (Process/Degradation) Cefamandole_Sodium->Other_Impurities Degradation

Caption: Relationship between Cefamandole Nafate, Cefamandole Sodium, and its impurities.

Conclusion and Recommendations

The purity analysis of Cefamandole sodium is a critical quality control measure that relies on robust and well-defined analytical methods. While the major pharmacopeias provide the framework for these analyses, it is imperative for analytical laboratories to have access to the most current and complete monographs.

Key Takeaways:

  • HPLC is the Gold Standard: High-Performance Liquid Chromatography is the universally accepted method for the purity and impurity profiling of Cefamandole sodium.

  • Pharmacopeial Differences Exist: While the principles are the same, the specific HPLC parameters and acceptance criteria can differ between the USP, EP, and JP. Laboratories must adhere to the regulations of the target market.

  • Reference Standards are Essential: The use of official reference standards from the respective pharmacopeias is mandatory for calibration and identification to ensure the accuracy and validity of the results.

  • Impurity Profiling is Crucial: A thorough understanding of the potential impurities and their control is fundamental to ensuring the safety and efficacy of the final drug product.

For any laboratory involved in the development, manufacturing, or quality control of Cefamandole sodium, a direct comparison of the official pharmacopeial methods is a necessary exercise. This guide serves as a foundational overview to highlight the key considerations and to underscore the importance of adhering to the rigorous standards set forth by global regulatory bodies.

References

  • Japanese Pharmacopoeia. Cefamandole Sodium Monograph.
  • United States Pharmacopeia and National Formulary (USP-NF). USP29-NF24, Cefamandole Nafate Monograph. Available at: [Link]

  • Veeprho. Cefamandole Impurities and Related Compound. Available at: [Link]

  • USP-NF. Cefamandole Nafate Monograph Abstract. Available at: [Link]

  • J-GLOBAL. Cefamandole sodium Chemical Substance Information. Available at: [Link]

  • EDQM. Cefamandole Nafate CRS (Catalogue Code: C0682300). Available at: [Link]

  • Phenomenex. European Pharmacopoeia Paracetamol Monograph Draft Method. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). The Japanese Pharmacopoeia, Seventeenth Edition. Available at: [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances. Available at: [Link]

  • Analytics-Shop. HPLC Analysis according to USP and Ph. EUR. Available at: [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan (PMRJ). JP Reference Standards & Other Reference Standards. Available at: [Link]

  • EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. Available at: [Link]

  • Phenomenex. Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Available at: [Link]

  • European Medicines Agency. CPMP guideline on control of impurities of pharmacopoeia General Monograph. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). 2.6.12. MICROBIOLOGICAL EXAMINATION OF NON-STERILE PRODUCTS: MICROBIAL ENUMERATION TESTS. Available at: [Link]

  • Medicinal Genomics. 5.1.4. MICROBIOLOGICAL QUALITY OF NON-STERILE PHARMACEUTICAL PREPARATIONS AND SUBSTANCES FOR PHARMACEUTICAL USE. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Japanese Pharmacopoeia 18th Edition. Available at: [Link]

  • JP CONTENTS. The Japanese Pharmacopoeia,Fourteenth Edition. Available at: [Link]

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Bioequivalence Studies of Generic Cefamandole Formulations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, Regulatory Affairs Specialists, and Clinical Pharmacologists Focus: Cefamandole Nafate (Injectable)

Executive Summary & Strategic Rationale

Cefamandole nafate is a second-generation cephalosporin prodrug that rapidly hydrolyzes in vivo to its active moiety, cefamandole . Developing a generic equivalent requires navigating a unique bioequivalence (BE) landscape where the drug's physicochemical instability (rapid hydrolysis) and formulation-specific effervescence challenge standard protocols.

This guide moves beyond basic regulatory checklists to address the critical quality attributes (CQAs) that determine therapeutic equivalence. Unlike solid oral dosage forms, the bioequivalence of parenteral cefamandole is often established through a "weight of evidence" approach involving rigorous physicochemical comparability (Q1/Q2 sameness) rather than solely relying on clinical endpoints, though in vivo validation remains the gold standard for complex formulation deviations.

Regulatory & Scientific Framework

The Bioequivalence Decision Matrix

For injectable solutions like Cefamandole, the FDA and EMA pathways diverge based on formulation composition.

  • Q1/Q2 Sameness (The Waiver Pathway): If the generic formulation is qualitatively (Q1) and quantitatively (Q2) identical to the Reference Listed Drug (RLD)—historically Mandol—and uses the same solvent systems, an in vivo BE waiver (Biowaiver) is typically granted under 21 CFR 320.22(b)(1) .

  • In Vivo Requirement: If excipients differ (e.g., different buffers affecting hydrolysis rates) or if the drug is a complex suspension (rare for Cefamandole), a crossover PK study is mandated.

DOT Diagram: Bioequivalence Decision Logic

The following decision tree illustrates the logic flow for determining the necessary study type for Cefamandole generics.

BEDecisionTree start Generic Cefamandole Formulation q1q2 Is Formulation Q1/Q2 (Same Active & Inactive Ingredients)? start->q1q2 phcheck Is pH and Osmolality Comparable to RLD? q1q2->phcheck Yes bridge In Vitro Bridging Studies (Hydrolysis Rate, CO2 Evolution) q1q2->bridge No (Excipient Change) waiver Request Biowaiver (21 CFR 320.22(b)(1)) phcheck->waiver Yes phcheck->bridge No invivo Conduct In Vivo Bioequivalence Study bridge->waiver Justified Similarity bridge->invivo Significant Differences

Figure 1: Strategic decision tree for selecting the appropriate bioequivalence pathway for Cefamandole Nafate injectables.

In Vitro Comparability: The Foundation of Equivalence

Before any clinical work, the generic must prove physicochemical equivalence. Cefamandole nafate formulations typically contain sodium carbonate , which reacts to form CO2 upon reconstitution. This "effervescence" is a functional characteristic that must match the RLD to ensure dosing accuracy and user safety.

Comparative Physicochemical Protocol
ParameterExperimental RationaleAcceptance Criteria (vs. RLD)
Reconstitution Time Measures ease of solution; critical for clinical workflow.

10% of RLD time (typically < 3 mins)
CO2 Evolution Pressure Sodium carbonate content drives pressure; excess pressure risks spraying; low pressure delays dissolution.Comparable internal vial pressure (Manometric method)
pH Profile Hydrolysis of Nafate to Cefamandole is pH-dependent.6.0 – 8.5 (Freshly reconstituted)
Particulate Matter USP <788> compliance; ensures sterility and purity.NMT 6000 particles (≥10µm) per container
Nafate/Cefamandole Ratio Determines the "age" and stability of the powder.Nafate > 90% at T=0

Analytical Method Validation (HPLC)[1][2][3]

Accurate quantification is difficult because Cefamandole Nafate (prodrug) converts to Cefamandole (active) in plasma and even during sample preparation. The analytical method must separate these two species to track the conversion rate, or stabilize the sample to measure total Cefamandole.

Validated HPLC Protocol for Plasma Analysis

Objective: Simultaneous determination of Cefamandole Nafate and Cefamandole.

  • Sample Preparation (Stabilization is Key):

    • Collect blood into chilled tubes containing citrate buffer (pH 4.0) to inhibit plasma esterases and chemical hydrolysis.

    • Centrifuge immediately at 4°C.

    • Protein precipitation: Add 200 µL plasma to 400 µL Acetonitrile (ACN). Vortex and centrifuge.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

    • Mobile Phase: Phosphate Buffer (0.05M, pH 5.5) : Acetonitrile (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm .

  • System Suitability:

    • Resolution (

      
      ) between Nafate and Cefamandole peaks > 2.0.
      
    • Tailing factor < 1.5.

DOT Diagram: Hydrolysis & Analysis Workflow

This diagram visualizes the degradation pathway that necessitates strict sample handling.

HydrolysisPathway cluster_conditions Critical Factors nafate Cefamandole Nafate (Prodrug Formate Ester) cef Cefamandole (Active Moiety) nafate->cef Rapid Hydrolysis (Plasma Esterases) degradant Degradation Products (Inactive) cef->degradant Slow Hydrolysis (Beta-lactam ring opening) ph pH > 7.0 ph->nafate Accelerates temp Temp > 25°C temp->nafate Accelerates

Figure 2: The hydrolysis pathway of Cefamandole Nafate. The analytical method must prevent the 'Nafate -> Cef' transition during processing to reflect true in vivo status.

In Vivo Bioequivalence Study (If Required)

If a biowaiver is not applicable, a comparative PK study is required.

Study Design
  • Design: Randomized, single-dose, two-period, two-sequence crossover.

  • Subjects: Healthy adult volunteers (n=24–36) to ensure adequate statistical power.

  • Dose: 1.0 g IM (Intramuscular) or IV (Intravenous).[2][3] Note: IM is preferred for sensitivity to absorption differences.

  • Sampling: Pre-dose, then 0.16, 0.33, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

Comparative Pharmacokinetic Data (Target Profile)

The following table summarizes the Reference (RLD) parameters derived from historical clinical data. A generic formulation must fall within the 80.00–125.00% confidence interval (CI) of these values.

ParameterDefinitionReference Value (Mean ± SD)Bioequivalence Criteria (Geometric Mean Ratio)

Peak Plasma Concentration20 – 35 µg/mL (1g IM dose)90% CI within 80–125%

Time to Peak Concentration0.5 – 1.2 hoursNo significant difference (Wilcoxon test)

Area Under Curve (Extent)60 – 80 µg·h/mL90% CI within 80–125%

Elimination Half-Life0.8 – 1.5 hoursComparable (Secondary endpoint)

Note: The wide range in Reference Values reflects inter-subject variability; the crossover design controls for this by comparing Test vs. Reference within the same subject.

Conclusion

Demonstrating bioequivalence for Cefamandole Nafate is an exercise in stabilization and precise timing .

  • Formulation: Strict adherence to Q1/Q2 standards is the most efficient path, allowing for a biowaiver.

  • Analysis: The analytical method must account for the rapid conversion of Nafate to Cefamandole; failure to stabilize plasma samples will yield invalid PK data.

  • Equivalence: Success is defined not just by PK curves, but by matching the functional "effervescence" and reconstitution profile of the innovator.

References
  • FDA Guidance for Industry. (2025). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[4][5][6] Link

  • Orange Book. (2025).[4][7] Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[4][5][6] Link

  • Lee, H. S., et al. (1990).[8] "Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching." Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 425-433. Link

  • Aziz, N. S., et al. (1978).[9] "Pharmacokinetics of cefamandole using a HPLC assay." Journal of Pharmacokinetics and Biopharmaceutics, 6(2), 153–164.[9] Link

  • Das Gupta, V., & Stewart, K. R. (1981).[10] "Stability of Cefamandole Nafate and Cefoxitin Sodium Solutions." American Journal of Hospital Pharmacy, 38(6), 875-9. Link

Sources

A Comparative Analysis of Nephrotoxicity Markers: Cefamandole vs. First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Cephalosporin-Induced Nephrotoxicity

Cephalosporins have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and general safety. However, the potential for nephrotoxicity, particularly with earlier generations of these drugs, remains a significant concern in clinical practice and a critical hurdle in drug development. This guide provides an in-depth, comparative analysis of the nephrotoxicity profiles of Cefamandole, a second-generation cephalosporin, and first-generation agents. By examining the underlying mechanisms of renal injury and the utility of both traditional and novel biomarkers, we aim to equip researchers with the knowledge to design more insightful preclinical safety studies and foster the development of safer antibacterial agents.

First-generation cephalosporins, such as cephaloridine and cephalothin, have been associated with renal damage.[1][2][3] The nephrotoxicity of some cephalosporins is thought to be dose-related, with the primary site of injury being the renal tubule.[2] Understanding the nuances of how different cephalosporins interact with renal tissues is paramount for predicting and mitigating adverse renal events.

Mechanisms of Cephalosporin-Induced Renal Injury: A Tale of Two Generations

The nephrotoxic potential of cephalosporins is intrinsically linked to their mechanisms of renal handling and intracellular accumulation. The proximal tubule is the primary target for cephalosporin-induced damage due to its role in active secretion.[3][4]

First-Generation Cephalosporins: The Peril of Intracellular Accumulation

The classic example of first-generation cephalosporin nephrotoxicity is cephaloridine. Its propensity to cause acute tubular necrosis is a direct consequence of its active transport into the proximal tubular cells by the organic anion transport system.[4] This leads to exceedingly high intracellular concentrations, inducing oxidative stress and mitochondrial injury, ultimately culminating in cell death.[4] While other first-generation agents like cephalothin may also induce acute tubular necrosis, some instances of its nephropathy are associated with hypersensitivity reactions, presenting as interstitial nephritis.[3]

Cefamandole: A Second-Generation Perspective

Cefamandole, a second-generation cephalosporin, also undergoes active tubular secretion.[5] However, its pharmacokinetic profile differs from the more nephrotoxic first-generation agents. While direct comparative studies on intracellular accumulation are scarce, the available data suggests a potentially lower risk of achieving the critically high intracellular concentrations seen with agents like cephaloridine.

cluster_first_gen First-Generation Cephalosporins (e.g., Cephaloridine) cluster_cefamandole Cefamandole (Second-Generation) Active Transport (OATs) Active Transport (OATs) High Intracellular Concentration High Intracellular Concentration Active Transport (OATs)->High Intracellular Concentration Mitochondrial Injury Mitochondrial Injury High Intracellular Concentration->Mitochondrial Injury Oxidative Stress Oxidative Stress High Intracellular Concentration->Oxidative Stress Acute Tubular Necrosis Acute Tubular Necrosis Mitochondrial Injury->Acute Tubular Necrosis Oxidative Stress->Acute Tubular Necrosis Active Tubular Secretion Active Tubular Secretion Lower Intracellular Accumulation (Hypothesized) Lower Intracellular Accumulation (Hypothesized) Active Tubular Secretion->Lower Intracellular Accumulation (Hypothesized) Reduced Mitochondrial & Oxidative Stress Reduced Mitochondrial & Oxidative Stress Lower Intracellular Accumulation (Hypothesized)->Reduced Mitochondrial & Oxidative Stress Lower Potential for Tubular Injury Lower Potential for Tubular Injury Reduced Mitochondrial & Oxidative Stress->Lower Potential for Tubular Injury

Figure 1: Hypothesized comparative mechanisms of nephrotoxicity.

A Modern Arsenal of Nephrotoxicity Biomarkers: Beyond BUN and Creatinine

For decades, blood urea nitrogen (BUN) and serum creatinine (sCr) have been the standard bearers for assessing kidney function. However, their limitations are well-documented; they are insensitive markers, often rising only after significant renal damage has occurred. The advent of more sensitive and specific biomarkers of kidney injury has revolutionized preclinical and clinical safety assessments.

These novel biomarkers, including Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C, offer the potential for earlier and more precise detection of drug-induced kidney injury (DIKI).[5][6][7][8][9][10][11][12][13]

BiomarkerLocation of InjurySignificance in DIKI
Blood Urea Nitrogen (BUN) Glomerular FiltrationTraditional, insensitive marker of renal function.
Serum Creatinine (sCr) Glomerular FiltrationTraditional, insensitive marker of renal function. Cephalothin can falsely elevate sCr levels.[1]
Kidney Injury Molecule-1 (KIM-1) Proximal TubuleHighly sensitive and specific marker of proximal tubular injury. Upregulated in response to toxic insult.[6]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Proximal TubuleEarly indicator of tubular stress and injury.[7][10][11]
Cystatin C Glomerular Filtration & Tubular ReabsorptionA marker of both glomerular filtration rate and tubular dysfunction.[6][7][9][11]
Urinary Enzymes (MDH, GOT, LDH) Tubular CellsReleased upon tubular cell damage.

Experimental Data: A Comparative Look at Cefamandole and First-Generation Agents

Direct comparative studies employing a full panel of modern biomarkers for Cefamandole versus first-generation cephalosporins are limited. However, by synthesizing data from various preclinical studies, a comparative picture emerges.

A study in rabbits demonstrated that Cefamandole induced dose-related renal injuries, including degeneration and necrosis of the proximal tubular epithelium. However, the severity of these effects was lower than that observed with the first-generation agent, cefazolin. Notably, the renal tubular alterations induced by Cefamandole were largely reversible.

In a rat model, the tubulotoxic threshold dose for Cefamandole was determined to be 3000 mg/kg per day, with nephrotoxicity assessed by the urinary excretion of tubular cells and enzymes such as malate dehydrogenase (MDH), glutamic oxaloacetic transaminase (GOT), and lactate dehydrogenase (LDH).

Experimental Protocols: A Framework for Self-Validating Nephrotoxicity Studies

To ensure the scientific integrity of preclinical nephrotoxicity assessments, a robust and self-validating experimental design is crucial. This involves a multi-faceted approach that combines traditional markers with modern, sensitive biomarkers and corroborates findings with histopathological evaluation.

Preclinical Animal Model for Cephalosporin Nephrotoxicity Assessment

A validated and frequently utilized model for studying drug-induced kidney injury is the rat model.[14]

Experimental Workflow:

Animal Acclimatization Animal Acclimatization Baseline Sample Collection Baseline Sample Collection Animal Acclimatization->Baseline Sample Collection Drug Administration Drug Administration Baseline Sample Collection->Drug Administration Time-course Sample Collection Time-course Sample Collection Drug Administration->Time-course Sample Collection Biomarker Analysis Biomarker Analysis Time-course Sample Collection->Biomarker Analysis Histopathology Histopathology Time-course Sample Collection->Histopathology Data Integration & Analysis Data Integration & Analysis Biomarker Analysis->Data Integration & Analysis Histopathology->Data Integration & Analysis

Figure 2: Workflow for a preclinical nephrotoxicity study.

Step-by-Step Methodology:

  • Animal Model and Acclimatization:

    • Use male Wistar rats (200-250g).

    • Acclimatize animals for at least 7 days with free access to standard chow and water.

  • Dosing Regimen:

    • Administer Cefamandole and a first-generation cephalosporin (e.g., Cephalothin or Cephaloridine) via intravenous or intramuscular injection.

    • Include a vehicle control group and multiple dose groups for each compound to establish a dose-response relationship.

  • Sample Collection:

    • Collect urine and blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 6, 24, 48, and 72 hours).

    • At the end of the study, euthanize animals and collect kidney tissue for histopathological analysis.

  • Biomarker Analysis:

    • Urine Analysis:

      • Measure urinary levels of KIM-1, NGAL, and Cystatin C using commercially available ELISA kits.[15][16][17][18]

      • Assess traditional markers such as total protein and urinary enzymes (MDH, GOT, LDH).

    • Serum Analysis:

      • Measure serum creatinine and BUN levels.

      • Be mindful of potential analytical interference, as seen with cephalothin and the Jaffé reaction for creatinine.[1]

  • Histopathological Evaluation:

    • Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Examine for signs of tubular injury, including necrosis, apoptosis, cast formation, and interstitial inflammation.

Self-Validation: The trustworthiness of this protocol lies in the triangulation of data. A finding of elevated urinary KIM-1 and NGAL, for instance, should be corroborated by observable tubular necrosis or degeneration in the histopathology slides and, at higher doses, a rise in serum creatinine. This multi-pronged approach provides a more complete and validated picture of the nephrotoxic potential of the test compounds.

Conclusion: A Path Towards Safer Cephalosporins

The comparison of nephrotoxicity markers between Cefamandole and first-generation cephalosporins underscores a likely improved renal safety profile for the second-generation agent. This is attributed to potential differences in intracellular accumulation and subsequent cellular stress. While direct comparative data utilizing the full suite of modern biomarkers is an area ripe for further investigation, the existing evidence strongly supports the integration of sensitive and specific markers like KIM-1, NGAL, and Cystatin C into preclinical safety assessment paradigms. By embracing these advanced tools and employing robust, self-validating experimental designs, researchers can more accurately characterize the nephrotoxic risks of novel cephalosporins and ultimately contribute to the development of safer and more effective antibacterial therapies.

References

  • Efficacy of multiple Biomarkers: NGAL, KIM1, Cystatin C and IL18 in predicting pregnancy related acute kidney injury. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Swain, R. R., & Briggs, S. L. (1977). Effect of Cephalothin on Measurement of Creatinine Concentration. Antimicrobial Agents and Chemotherapy, 12(5), 666-669. [Link]

  • Eng, R. H., & Cherubin, C. E. (1988). Cephalosporin-induced nephrotoxicity: does it exist?. The Journal of antimicrobial chemotherapy, 22(5), 585–589. [Link]

  • Urinary Levels of Neutrophil Gelatinase-associated Lipocalin and Cystatin C in Patients with Hepatitis B on Tenofovir Treatment. (2025, February 1). The Journal of the Association of Physicians of India. Retrieved February 9, 2026, from [Link]

  • Gunathilaka, T. D. K. S. C., De Silva, P. M. C. S., Herath, C., & Jayasumana, N. (2023). Exploring the Utility of Urinary Creatinine Adjustment for KIM-1, NGAL, and Cystatin C for the Assessment of Kidney Function: Insights from the C-KidnEES Cohort. Children (Basel, Switzerland), 11(1), 15. [Link]

  • Teert-Meert, T., Åkerström, B., & Grubb, A. (2014). Day-to-day variation of the kidney proximal tubular injury markers urinary cystatin C, KIM1, and NGAL in patients with chronic kidney disease. Clinical chemistry and laboratory medicine, 52(11), 1621–1628. [Link]

  • Tune, B. M. (1975). Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin. The Journal of infectious diseases, 132(2), 189–194. [Link]

  • Barza, M. (1978). The nephrotoxicity of cephalosporins: an overview. The Journal of infectious diseases, 137 Suppl, S60–S73. [Link]

  • Li, W., Liu, Y., Zhang, Y., & Li, H. (2018). Value of urinary KIM-1 and NGAL combined with serum Cys C for predicting acute kidney injury secondary to decompensated cirrhosis. Experimental and therapeutic medicine, 15(5), 4568–4572. [Link]

  • Al-Hassnawi, A. T., Al-Tameemi, W. K. A., & Al-Yasiry, A. M. H. (2022). Physiological study of NGAL and Cystatin C in chronic and acute kidney disease patients. International Journal of Health Sciences, 6(S4), 1045-1055. [Link]

  • Gunathilaka, T. D. K. S. C., De Silva, P. M. C. S., Herath, C., & Jayasumana, N. (2023). Exploring the Utility of Urinary Creatinine Adjustment for KIM-1, NGAL, and Cystatin C for the Assessment of Kidney Function: Insights from the C-KidnEES Cohort. Children (Basel, Switzerland), 11(1), 15. [Link]

  • Serum and urinary NGAL, Cystatin C and KIM-1 in both study groups with... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Mellin, H. E., Welling, P. G., & Madsen, P. O. (1976). Clinical Pharmacology of Cefamandole as Compared with Cephalothin. Antimicrobial Agents and Chemotherapy, 9(1), 65-69. [Link]

  • Western blot analysis of urinary kidney injury molecule-1 (uKIM-1) with... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Tune, B. M., & Fravert, D. (1980). Prevention of cephalosporin nephrotoxicity by other cephalosporins and by penicillins without significant inhibition of renal cortical uptake. The Journal of infectious diseases, 141(3), 344–348. [Link]

  • Augusto, J. F., et al. (2020). Kidney injury molecule 1 (KIM-1): a potential biomarker of acute kidney injury and tubulointerstitial injury in patients with ANCA-glomerulonephritis. Clinical and experimental immunology, 201(2), 147–156. [Link]

  • Rat NGAL(NeutrophilGelatinase Associated Lipocalin) ELISA Kit. (n.d.). Elabscience. Retrieved February 9, 2026, from [Link]

  • Sandhiutami, N. M. D., Desmiaty, Y., Fahleni, F., & Noviani, Y. (2024). Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents. Pharmacy Education, 24(2), 63-70. [Link]

  • Duan, Y., et al. (2017). Urinary kidney injury molecule-1 as an early diagnostic biomarker of obstructive acute kidney injury and development of a rapid detection method. Molecular medicine reports, 15(1), 162–170. [Link]

  • Rat Kim1(Kidney Injury Molecule 1) ELISA Kit. (n.d.). Abbkine. Retrieved February 9, 2026, from [Link]

  • Simpson, I. (1969). Hyaline cast formation in patients treated with cephaloridine.
  • (A–E) Normalized urinary NGAL, KIM1, Cystatin C, Activin A, sCD163... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

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Cefamandole MIC Reproducibility: A Technical Guide to Media Selection and Protocol Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility in Minimum Inhibitory Concentration (MIC) testing for Cefamandole (a second-generation cephalosporin) is frequently compromised by three specific variables: protein binding affinity , chemical instability , and the inoculum effect . Unlike stable aminoglycosides or fluoroquinolones, Cefamandole's in vitro activity fluctuates significantly depending on the protein content and pH of the culture media.

This guide provides a comparative analysis of Cefamandole performance across standard and enriched media, offering a self-validating protocol to minimize inter-lab variability.

Mechanism & The Reproducibility Challenge

Cefamandole exerts bactericidal activity by binding to Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan synthesis. However, its physicochemical properties introduce unique challenges for reproducibility:

  • High Protein Binding (~70–80%): In media supplemented with serum or blood (e.g., for fastidious organisms), free drug concentration drops, artificially elevating MIC values compared to cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Beta-Lactam Instability: Cefamandole nafate hydrolyzes rapidly. Stock solutions and media sitting for >4 hours at room temperature can suffer significant potency loss, leading to "false resistance."

  • Inoculum Effect: Cefamandole is susceptible to enzymatic degradation by beta-lactamases. Higher bacterial loads (

    
     CFU/mL) produce enough basal enzyme to degrade the drug before inhibition occurs, shifting MICs by 4-8 fold.
    

Comparative Analysis: Media Impact on MIC

The following data summarizes the expected shifts in MIC values for Staphylococcus aureus (MSSA) and Escherichia coli when deviating from the standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Table 1: Representative Cefamandole MIC Shifts by Media Type
Media TypeComposition CharacteristicsImpact on Cefamandole MICMechanism of Deviation
CAMHB (Standard) Low protein, Ca²⁺/Mg²⁺ adjustedBaseline (Reference) Optimized for free-drug availability.
MHB + 5% Human Serum High albumin contentIncrease (2x - 4x) High protein binding (70-80%) sequesters active drug.
Brain Heart Infusion (BHI) High nutrient, undefined peptidesVariable / Slight Increase Enhanced growth rates can trigger the "inoculum effect" faster than MHB.
Acidic Media (pH < 6.8) Low pHIncrease (Potency Loss) Acid-catalyzed hydrolysis of the beta-lactam ring reduces active concentration.
Iso-Sensitest Broth Defined semi-syntheticEquivalent Generally comparable to CAMHB; fewer undefined antagonists.

Technical Note: For S. aureus (MRSA), Cefamandole may show low in vitro MICs in CAMHB but fails in vivo. This discrepancy is exacerbated in high-salt media where heteroresistance is expressed more strongly.

Visualizing the Variables

The following diagram illustrates the causal relationships between media components and Cefamandole activity.

Cefamandole_MIC_Factors Media Culture Media Composition Protein Serum/Albumin Supplement Media->Protein pH pH Level (<6.0 or >7.5) Media->pH Binding Protein Binding (Sequestration) Protein->Binding Reduces Free Drug Hydrolysis Chemical Hydrolysis pH->Hydrolysis Accelerates Degradation Inoculum Inoculum Density (>5x10^5 CFU/mL) Enzyme Beta-Lactamase Activity Inoculum->Enzyme Increases Load MIC Observed MIC (Result) Binding->MIC Increases MIC (False Resistance) Hydrolysis->MIC Increases MIC (Potency Loss) Enzyme->MIC Increases MIC (Inoculum Effect)

Figure 1: Causal factors influencing Cefamandole MIC values. Red nodes indicate high-risk variables.

Protocol: The Self-Validating System

To ensure reproducibility, this protocol integrates specific "Stop/Go" checkpoints.

Phase 1: Preparation (Critical Timing)
  • Reagent: Cefamandole Nafate or Sodium salt (Potency corrected).

  • Solvent: Phosphate Buffer pH 6.0 (Preferred over water for stability).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Step-by-Step Workflow:

  • Stock Solution Prep (Time T=0):

    • Dissolve Cefamandole powder.

    • Checkpoint: Do NOT store stock solution. Use immediately or freeze at -70°C. Cefamandole loses >10% potency within 4 hours at room temperature.

  • Media pH Validation:

    • Measure CAMHB pH at room temperature.

    • Requirement: Must be 7.2 – 7.4. If pH < 7.0, Cefamandole degradation accelerates.

  • Inoculum Standardization:

    • Prepare 0.5 McFarland suspension directly from overnight culture.

    • Dilute 1:100 in CAMHB to achieve final well concentration of

      
       CFU/mL.
      
    • Validation: Plate a sample of the inoculum to verify count. If count >

      
       CFU/mL, repeat. (High inoculum artificially raises Cefamandole MIC).
      
Phase 2: Execution & Readout

MIC_Workflow Start Start: Fresh Powder Solubilize Solubilize in Buffer (Use within 30 mins) Start->Solubilize Dilute Serial Dilution in CAMHB (Keep Cold) Solubilize->Dilute Inoculate Add Bacteria (Final: 5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate 16-20h @ 35°C Inoculate->Incubate Read Read MIC (No Haze) Incubate->Read QC QC Check: E. coli ATCC 25922 Incubate->QC QC->Read Valid?

Figure 2: Optimized Cefamandole MIC workflow emphasizing time-sensitivity.

Troubleshooting & Validation

If your MIC values are inconsistent, check these parameters first:

  • Issue: MIC values are consistently 2-fold higher than reference.

    • Root Cause: Likely degradation of antibiotic stock. Did you use a stored frozen stock that was thawed and refrozen?

    • Fix: Always prepare fresh or use single-use aliquots frozen at -70°C.

  • Issue: "Trailing" growth (haze) in inhibition wells.

    • Root Cause: Inoculum too high (Inoculum effect).

    • Fix: Verify colony counts. Ensure final well concentration is strictly

      
       CFU/mL.
      
  • Issue: Comparison with literature fails for blood-supplemented media.

    • Root Cause: Protein binding.[2][3][4]

    • Fix: You cannot directly compare MICs from CAMHB to Blood/Serum broth. Report the specific media composition explicitly.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Media preparation for MIC testing. [Link]

  • Neu, H. C. (1978).[2] Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds. Journal of Infectious Diseases. (Highlighting 70-80% protein binding). [Link]

  • National Institutes of Health (NIH). (2025). Compatibility and stability of seven selected cephalosporin antibiotics. (Data on 4-hour stability window). [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy.[4][5][6][7][8][9] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for C18H18N6NaO5S2 (Cefamandole Sodium)

[1][2][3][4][5][6]

Identification & Chemical Characterization

Compound Identity : The molecular formula C18H18N6NaO5S2 corresponds to Cefamandole Sodium (Standard Formula: C18H17N6NaO5S2).[1][2][3][4][5] The minor discrepancy in hydrogen count (H18 vs H17) in your query likely reflects a notation variation regarding the protonation state during salt formation or a specific solvate form.[1][2][3][4][5]

Classification : Second-generation Cephalosporin Antibiotic (Beta-lactam).[1][2][3][4][5][6][7]

Physical & Chemical Properties
PropertyDataRelevance to Disposal
Molecular Weight 484.48 g/mol Calculation of stoichiometric neutralization agents.[1][2][4][5][6]
Solubility Soluble in Water, MethanolHigh mobility in aqueous waste streams; requires containment.[2][3][4]
Stability Hydrolyzes in alkaline pHSusceptible to chemical deactivation via base hydrolysis.[3][4]
Appearance White to off-white crystalline powderDust hazard; inhalation risk during solid waste handling.[2][3][4][5][6]

Hazard Assessment (GHS Classification)

Before initiating disposal, you must acknowledge the specific risks associated with beta-lactams.[2][3][4][5][6]

  • Respiratory Sensitization (Category 1) : Inhalation of dust may cause allergy or asthma symptoms or breathing difficulties.[1][2][3][4][5] CRITICAL RISK .

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1][2][3][4][5]

  • Environmental Hazard : Active pharmaceutical ingredient (API) capable of promoting Antimicrobial Resistance (AMR) if released into the environment.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

Trust Protocol : Treat all Cefamandole Sodium waste as a potent sensitizer.[3][4][5]

  • Respiratory : N95 respirator minimum; P100/HEPA recommended for powder handling to prevent sensitization.[3][4][5]

  • Dermal : Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).[1][2][3][4][5][6]

  • Eye/Face : Safety goggles (tight-fitting) to prevent dust contact with mucosa.[1][2][3][4][5][6]

  • Body : Lab coat with cuffed sleeves; Tyvek sleeves/apron for large spill cleanups.[3][4][5]

Disposal Decision Framework

This decision matrix guides the segregation of waste streams to ensure regulatory compliance and environmental safety.

DisposalFlowStartWaste Generation(Cefamandole Sodium)StatePhysical State?Start->StateSolidSolid Waste(Powder, contaminated wipes)State->SolidSolidLiquidLiquid Waste(Stock solutions, reaction mixtures)State->LiquidLiquidSolidActionSegregate intoRCRA Non-HazardousPharmaceutical Waste Container(Blue/White Bin)Solid->SolidActionLiquidTypeSolvent Base?Liquid->LiquidTypeIncinerationHigh-Temperature Incineration(Off-site Disposal)SolidAction->IncinerationFinal FateAqueousAqueous SolutionLiquidType->AqueousWaterOrganicOrganic Solvent(MeOH, DMSO)LiquidType->OrganicSolventsDeactivationChemical Deactivation(Optional Pre-treatment)Add 1N NaOH (pH > 12)Wait 24hAqueous->DeactivationRecommendedOrganic->IncinerationDirectDeactivation->Incineration

Caption: Workflow for segregating Cefamandole Sodium waste based on physical state and solvent composition.

Detailed Disposal Protocols

A. Solid Waste (Powder & Contaminated Debris)

Regulatory Status : Typically classified as Non-RCRA Regulated Pharmaceutical Waste (unless mixed with P/U-listed solvents).[1][2][3][4][5] However, best practice dictates incineration to destroy biological activity.[3][4][5]

  • Containment : Place waste in a sealable, leak-proof container labeled "Non-Hazardous Pharmaceutical Waste" (often Blue or White bins).[1][2][3][4][5][6]

  • Trace Contamination : Empty vials and weigh boats should be treated as full waste, not regular trash, to prevent environmental leaching.[3][4]

  • Final Fate : Transfer to a licensed waste disposal contractor for High-Temperature Incineration . Do NOT autoclave (autoclaving may not fully degrade the chemical structure and can aerosolize the compound).[1][2][3][4][5]

B. Liquid Waste (Aqueous & Organic)

Mechanism : The beta-lactam ring is unstable at high pH.[1][2][3][4][5][6]

  • Segregation :

    • Organic Solvents (DMSO/Methanol) : Collect in "Flammable/Organic Waste" carboys.[1][2][3][4][5] Label with "Contains Cefamandole Sodium."[3][4][5][7][8][9]

    • Aqueous Solutions : Collect in "Aqueous Chemical Waste."[3][4][5]

  • Chemical Deactivation (In-Lab Pre-treatment) :

    • Note: Only perform if permitted by local EHS regulations.[3][4][5]

    • Add 1N Sodium Hydroxide (NaOH) to the aqueous waste to raise pH > 12.[1][2][3][4][5]

    • Allow to stand for 24 hours . This hydrolyzes the beta-lactam ring, rendering the antibiotic inactive.[2][3][4][5][6]

    • Neutralize with 1N HCl to pH 7 before handing over to waste services, or label as "Corrosive Basic Waste" if handing over without neutralization.[2][3][4]

  • Prohibition : NEVER pour down the sink. Municipal water treatment plants cannot filter complex antibiotics, leading to environmental accumulation.[3][4][5]

Spill Management Protocol

Immediate Directive : Do not attempt cleanup without proper respiratory protection.

SpillResponseAssessAssess Spill Size& HazardPPEDon PPE(N95/P100, Double Gloves)Assess->PPETypeSpill Type?PPE->TypePowderPowder SpillType->PowderSolidLiquidLiquid SpillType->LiquidSolutionCoverCover with wet paper towels(Prevent Dust)Powder->CoverAbsorbAbsorb with inert pads(Vermiculite/Mats)Liquid->AbsorbCleanClean surface with10% Bleach or 1N NaOH(Deactivate Residue)Cover->CleanAbsorb->CleanDisposeBag as Chemical WasteClean->Dispose

Caption: Step-by-step response for Cefamandole Sodium spills, prioritizing dust suppression.[1][2][4][5][6]

Cleanup Steps :

  • Dust Control : If powder, gently cover with paper towels dampened with water or a surfactant solution to prevent aerosolization.[3][4] Do NOT sweep dry.[3][4][5]

  • Deactivation : Wipe the surface with a 10% Bleach solution or 1N NaOH .[3][4][5] The alkaline/oxidative environment degrades the active drug.[3][4][5]

  • Verification : Repeat wiping with water to remove corrosive residues.[3][4][5]

Regulatory & Environmental Compliance

  • RCRA Status : Cefamandole Sodium is not P-listed or U-listed under 40 CFR 261.[2][3][4][5][6]33. However, it must be managed as Non-RCRA Pharmaceutical Waste .[3][4]

  • Environmental Impact : Discharge into water systems contributes to the development of antibiotic-resistant bacteria (AMR).[1][2][3][4][5][6] Zero-discharge policy is the scientific standard.[2][3][4][5][6]

  • DOT Shipping : Not regulated as a hazardous material for transport unless in a solvent that is hazardous (e.g., Methanol).[1][2][3][4]

References

  • PubChem . Cefamandole Sodium | C18H17N6NaO5S2.[3][4][5][8] National Library of Medicine.[3][4][5] Available at: [Link][1][2][3][4][5][6]

  • U.S. Food and Drug Administration (FDA) . Disposal of Unused Medicines: What You Should Know. Available at: [Link][1][2][3][4][5][6]

  • National Institutes of Health (NIH) .[1][2][3][4][5] Waste Disposal Guide - Pharmaceutical Waste. Available at: [Link][2][3][4][5][6]

Operational Safety Guide: Handling Cefamandole Sodium (C18H18N6NaO5S2)

[1][2]

Immediate Hazard Profile & Identification

Compound: Cefamandole Sodium CAS: 30034-03-8 Class: Beta-Lactam Antibiotic (Cephalosporin) Physical State: White to off-white crystalline powder.[1][2][3]

The Core Hazard: Respiratory & Dermal Sensitization

Unlike standard toxic chemicals where "the dose makes the poison," Cefamandole Sodium acts as a hapten .[1][3]

  • Mechanism: The beta-lactam ring is highly reactive.[1][2][3] Upon contact with biological proteins (skin/mucosa), it covalently binds to them, forming a hapten-carrier complex.[1][2]

  • The Risk: This complex triggers the immune system (IgE-mediated).[1][2][3] Subsequent exposures—even to nanogram quantities—can trigger anaphylaxis, a potentially fatal systemic reaction.[1][2][3]

  • Secondary Risk (MTT Side Chain): Cefamandole contains an N-methylthiotetrazole (MTT) side chain.[1][2] Systemic absorption can inhibit Vitamin K epoxide reductase (bleeding risk) and aldehyde dehydrogenase (disulfiram-like reaction with alcohol).[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. Beta-lactams require a barrier specifically designed to prevent sensitization.[2][3]

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) P100/PAPR (Recommended) Powder Handling: The primary route of sensitization is inhalation of airborne dust during weighing.[1][2] A Powered Air Purifying Respirator (PAPR) is preferred for long-duration handling to eliminate face-seal leakage.[1][2]
Dermal (Hands) Double Nitrile Gloves Permeation: Latex is permeable to many organic modifiers.[1][2] Nitrile offers superior resistance.[2][3] Technique: Wear the inner glove under the lab coat cuff and the outer glove over the cuff to create a seal.[1][3]
Dermal (Body) Tyvek® Sleeves or Lab Coat Fomite Control: Cotton lab coats trap dust, turning your clothing into a mobile contamination source.[1][2] Tyvek (polyethylene) sheds dust and is impermeable.[1][2][3]
Ocular Safety Goggles (Indirect Vent) Mucosal Entry: Eyes are a direct route for systemic absorption.[1][2] Safety glasses with side shields are the minimum; goggles are required if dust generation is likely.[1][2][3]

Operational Workflow: The "Clean-to-Dirty" Protocol[1][2]

The following workflow is designed to contain the "zone of contamination" to the balance enclosure.

A. Weighing & Solubilization

Engineering Control: All powder handling must occur inside a Class II Biosafety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) .[1][2][3] Never weigh on an open bench.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1][2][3] Cefamandole powder is often electrostatic; static discharge disperses dust.[1][2][3]

  • Solubilization: Add solvent (e.g., water/buffer) to the vial/boat inside the hood.[1][2][3] Do not transport dry powder outside the containment zone.[1][2][3]

  • Wet Wiping: Wipe the exterior of the vial with a deactivating agent (see Section 4) before removing it from the hood.[1][3]

B. De-Gowning Logic (Critical Step)

Most exposure occurs after the experiment, when removing contaminated PPE.[1][2][3]

GowningLogicStartExperiment CompleteOuterGloves1. Remove Outer Gloves(Inside Hood)Start->OuterGloves Contain DustSleeves2. Remove Tyvek Sleeves(Roll inside-out)OuterGloves->Sleeves Clean Hands touch Dirty SleevesInnerGloves3. Remove Inner Gloves(Don't touch skin)Sleeves->InnerGlovesWash4. Wash Hands(Soap & Water - 20s)InnerGloves->Wash Final Decon

Figure 1: The "Peel-Away" De-gowning method ensures that the outer surface of the PPE (contaminated) never touches the skin.[1][2]

Decontamination & Disposal[4]

CRITICAL WARNING: Do NOT use 70% Ethanol as the primary decontamination agent.[1][2][3]

  • Why? Alcohol solubilizes the antibiotic and spreads it across the surface without destroying the beta-lactam ring.[1][3] It effectively paints the bench with allergens.[1][2][3]

Validated Decontamination Protocol

To chemically inactivate Cefamandole, you must break the beta-lactam ring via nucleophilic attack .[1][2][3]

  • Primary Decon: Apply 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) to the surface.[1][2][3]

  • Contact Time: Allow to sit for 30 minutes . This residence time is required for hydrolysis of the ring.[1][3]

  • Rinse: Wipe with water to remove caustic residue.[1][2][3]

  • Final Clean: Now you may use 70% Ethanol to remove any remaining streaks.[1][2][3]

Waste Disposal[4][5][6][7]
  • Solids: Dispose of vials, gloves, and weighing boats in High-Temperature Incineration bins. Do not use standard landfill trash.[1][2][3][4]

  • Liquids: Aqueous waste containing Cefamandole must be collected in a dedicated carboy labeled "Beta-Lactam Waste" and sent for incineration.[1][2][3]

Emergency Response

Exposure Scenarios
EventImmediate Action
Inhalation Move to fresh air immediately. If wheezing or tightness in chest occurs, seek emergency medical attention (Epipen usage may be required for sensitized individuals).[1][2]
Skin Contact Wash with soap and water for 15 minutes.[2][3] Do not scrub (abrasion increases absorption).[1][2][3] Monitor for hives/rash.[2][3][5]
Eye Contact Flush with water for 15 minutes.[2][3] Seek ophthalmological evaluation.
Medical Surveillance

Researchers working frequently with Cefamandole should undergo periodic health questionnaires regarding respiratory symptoms (rhinitis, asthma) to detect early signs of sensitization.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2][3] Centers for Disease Control and Prevention.[2][3][6] [Link][1][2]

  • PubChem. (n.d.).[1][2][3][7] Cefamandole Sodium Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2013).[1][2][3][8] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[2][3][Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.